Product packaging for Leontine(Cat. No.:CAS No. 6783-60-4)

Leontine

Cat. No.: B1674736
CAS No.: 6783-60-4
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-OSFYFWSMSA-N
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Description

Leontine is a high-purity polysaccharide extracted through a proprietary aqueous process from the Leontis plantensis species. This complex carbohydrate is characterized by a branched (1→6)-β-D-glucan structure with (1→3)-linked side chains, a configuration known to exhibit significant immunomodulatory activity in vitro. Its primary research value lies in its potential to stimulate macrophage activity and modulate cytokine production, making it a compound of interest for immunological studies and adjuvant development. The mechanism of action is theorized to involve specific recognition by pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and TLR-2, leading to the activation of NF-κB signaling pathways. Beyond immunology, this compound serves as a versatile biomaterial. Its excellent biocompatibility and ability to form hydrogel matrices support applications in drug delivery systems for the controlled release of therapeutic agents and in tissue engineering as a scaffold material for 3D cell culture. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O B1674736 Leontine CAS No. 6783-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6783-60-4

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m1/s1

InChI Key

ZSBXGIUJOOQZMP-OSFYFWSMSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leontine;  Isoleontine;  (-)-Allomatrine; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Lysine-Derived Alkaloid Biosynthesis: A Comparative Analysis of Plant and Fungal Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature to date has documented the biosynthesis of leontine and related quinolizidine alkaloids in plants, particularly within the Fabaceae family. Currently, there is no documented evidence of a this compound alkaloid biosynthetic pathway in fungi. This guide provides a comprehensive overview of the established plant-based pathway for this class of alkaloids. To address the interest in fungal biosynthesis, a comparative analysis is presented of a well-characterized lysine-derived indolizidine alkaloid pathway in fungi. This comparative approach illuminates the distinct enzymatic strategies employed by different kingdoms of life to synthesize complex nitrogenous compounds from the same amino acid precursor, L-lysine.

This compound and Quinolizidine Alkaloid Biosynthesis in Plants

This compound belongs to the quinolizidine alkaloid (QA) class, a group of secondary metabolites synthesized from the amino acid L-lysine.[1][2][3] The core pathway, primarily elucidated in lupin species (Lupinus), involves a series of enzymatic steps to construct the characteristic tetracyclic ring system.

The biosynthesis begins with the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[1][2][3][4][5] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CuAO) to form 5-aminopentanal.[1][2][3][4] This intermediate spontaneously cyclizes to generate the Schiff base, Δ¹-piperideine, which serves as a crucial branch-point intermediate for various lysine-derived alkaloids.[1][5] Three molecules of Δ¹-piperideine are subsequently condensed and cyclized through a series of complex, though not fully characterized, enzymatic steps to form the foundational tetracyclic QA structure, sparteine. From sparteine, further enzymatic modifications such as hydroxylations and acylations, catalyzed by enzymes like hydroxylupanine O-tigloyltransferase (HMT/HLT), lead to the vast diversity of QAs observed in nature, including compounds like lupanine and lupinine.[1][4][6]

plant_quinolizidine_pathway cluster_0 Core Pathway in Plants Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal CuAO Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Sparteine (-)-Sparteine Piperideine->Sparteine Sparteine Synthase (putative, 3x) Lupanine (+)-Lupanine Sparteine->Lupanine Sparteine Oxidase (putative)

Caption: Plant biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Comparative Pathway: Indolizidine Alkaloid Biosynthesis in Fungi

While fungi are not known to produce this compound, many species synthesize other lysine-derived alkaloids, such as the indolizidine alkaloids slaframine and swainsonine. These mycotoxins are produced by fungi like Slafractonia leguminicola and various Metarhizium species.[7][8][9][10] Their biosynthesis also begins with L-lysine but diverges significantly from the plant QA pathway, showcasing a distinct evolutionary solution for creating complex heterocyclic structures.

In this fungal pathway, L-lysine is first converted to L-pipecolic acid.[7][11] This intermediate is then activated and condensed with a polyketide extender unit, typically derived from malonic acid. This key step is catalyzed by a large, multifunctional hybrid enzyme known as a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS).[8][9][12] The resulting intermediate undergoes a series of reductions, cyclizations, and hydroxylations, catalyzed by dedicated reductases and hydroxylases encoded within a contiguous biosynthetic gene cluster (BGC) often designated as the "SWN" cluster.[7][9][13] This sequence of reactions ultimately yields the indolizidine core structure, which is then further tailored to produce swainsonine or slaframine.[7]

fungal_indolizidine_pathway cluster_1 Fungal Pathway (e.g., Swainsonine) Lysine L-Lysine PipecolicAcid L-Pipecolic Acid Lysine->PipecolicAcid Lysine Cyclodeaminase PK_Intermediate Polyketide-Pipecolate Intermediate PipecolicAcid->PK_Intermediate NRPS-PKS (e.g., SwnK) IndolizidineCore Indolizidine Core PK_Intermediate->IndolizidineCore Reductases, Cyclases Swainsonine Swainsonine IndolizidineCore->Swainsonine Hydroxylases (e.g., SwnH1/H2)

Caption: Fungal biosynthetic pathway of indolizidine alkaloids from L-lysine.

Quantitative Data Summary

Quantitative data for these pathways remain sparse in the literature. The following table summarizes representative data on metabolite concentrations found in relevant species. This information is crucial for understanding pathway efficiency and for metabolic engineering efforts.

Alkaloid Producing Organism Tissue/Condition Concentration / Yield Reference
LupanineLupinus angustifoliusSeed0.5 - 2.5% of dry weight[6]
SparteineLupinus mutabilisSeed0.2 - 1.5% of dry weight[6]
SwainsonineSlafractonia leguminicolaLiquid Culture (14 days)~150 µg/mL[13]
SlaframineSlafractonia leguminicolaLiquid Culture (14 days)~20 µg/mL[13]

Experimental Protocols for Pathway Elucidation

The determination of a novel biosynthetic pathway, such as a hypothetical fungal this compound pathway, requires a multi-faceted experimental approach.

Protocol 1: Isotopic Labeling and Precursor Feeding

This method is used to trace the metabolic fate of precursor molecules into the final product.

  • Culture Preparation: Grow the fungus (or plant tissue) in a defined liquid medium.

  • Precursor Administration: Introduce a stable isotope-labeled precursor (e.g., ¹³C₆-L-lysine or ¹⁵N₂-L-lysine) into the culture at a specific growth phase.

  • Incubation: Allow the culture to grow for a period sufficient for metabolite production.

  • Metabolite Extraction: Harvest the mycelia and/or culture broth. Perform a solvent-based extraction (e.g., with methanol or ethyl acetate) optimized for alkaloids.

  • Analysis by Mass Spectrometry (MS): Analyze the crude or purified extract using High-Resolution LC-MS.

  • Data Interpretation: Compare the mass spectra of the target alkaloid from labeled and unlabeled cultures. An increase in mass corresponding to the incorporated isotopes confirms the precursor-product relationship.

Protocol 2: Gene Cluster Identification and Functional Analysis

This protocol focuses on identifying the genes responsible for the biosynthesis and validating their function.

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of the target organism.

  • Bioinformatic Analysis (Genome Mining): Use bioinformatics tools (e.g., antiSMASH) to scan the genome for putative secondary metabolite biosynthetic gene clusters (BGCs). Search for clusters containing homologues of known alkaloid biosynthesis genes (e.g., lysine decarboxylases, NRPS-PKS, oxidoreductases).

  • Gene Knockout: Select a key candidate gene within the putative BGC (e.g., the core synthase). Generate a targeted gene deletion mutant using CRISPR-Cas9 or homologous recombination.

  • Phenotypic Analysis: Culture the wild-type and mutant strains under identical conditions. Extract and analyze their metabolite profiles using LC-MS. The disappearance of the target alkaloid in the mutant strain confirms the gene's essential role in the pathway.

  • Heterologous Expression: Clone the entire putative BGC or individual genes into a well-characterized, high-expression host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).[14][15] Culture the engineered host and analyze for the production of the novel alkaloid or pathway intermediates. Successful production validates the function of the cloned genes.

experimental_workflow cluster_workflow General Workflow for Pathway Elucidation Start Hypothesis: Organism produces novel alkaloid Isotope 1. Isotopic Labeling Studies Start->Isotope Genome 2. Genome Sequencing & Mining Start->Genome Analysis Metabolite Analysis (LC-MS) Isotope->Analysis Trace Precursors Knockout 3. Gene Knockout (e.g., CRISPR-Cas9) Genome->Knockout Identify BGC Expression 4. Heterologous Expression Genome->Expression Identify BGC Knockout->Analysis Compare WT vs Mutant Expression->Analysis Test for Production Confirmation Pathway Confirmed Analysis->Confirmation

Caption: Experimental workflow for the discovery and validation of a new biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of lysine-derived alkaloids is a testament to the diverse chemical capabilities of plants and fungi. While plants utilize a pathway centered around lysine decarboxylase and the cyclization of piperideine units to create quinolizidine alkaloids like this compound, fungi employ a distinct strategy involving NRPS-PKS hybrid enzymes to produce indolizidine structures like swainsonine.

The absence of a known this compound pathway in fungi highlights a gap in our knowledge and presents an exciting research opportunity. The discovery of such a pathway, perhaps in an endophytic fungus that has acquired plant genes through horizontal gene transfer, would be a significant scientific finding. The experimental protocols outlined in this guide provide a robust framework for investigating such hypotheses. A deeper understanding of these complex biosynthetic pathways is essential for the targeted discovery of new bioactive molecules and for harnessing metabolic engineering to produce high-value pharmaceuticals and other fine chemicals.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Leontine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and chemical nature of leontine alkaloids. Primarily comprised of quinolizidine-type structures, these alkaloids are predominantly found within specific genera of the Berberidaceae family. This document delves into their biosynthesis, quantitative distribution in various plant tissues, and detailed methodologies for their extraction, isolation, and analysis, aiming to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction to this compound Alkaloids

"this compound alkaloids" are a class of quinolizidine alkaloids, with the name being derived from the genus Leontice, from which they were first extensively studied. These alkaloids are characterized by a core bicyclic quinolizidine ring system. Prominent examples of this compound alkaloids include lupanine, petaline, and leonticine. These compounds are of significant interest due to their diverse biological activities and potential as scaffolds for novel drug development.

Natural Sources:

The primary plant family known to produce this compound-type alkaloids is the Berberidaceae . Within this family, the following genera are the most significant sources:

  • Leontice : Species such as Leontice leontopetalum are rich sources of a variety of quinolizidine alkaloids, including lupanine. The tubers and roots are the primary sites of alkaloid accumulation[1].

  • Caulophyllum : Known as blue cohosh, species like Caulophyllum thalictroides contain a range of quinolizidine and other alkaloids.

  • Gymnospermium : This genus, closely related to Leontice, also contains quinolizidine alkaloids.

Distribution of this compound Alkaloids in Plants

The concentration and composition of this compound alkaloids can vary significantly between different plant species and even within different organs of the same plant. The highest concentrations are typically found in the underground storage organs, which serve as a chemical defense mechanism against herbivores and pathogens[2].

Table 1: Quantitative Distribution of this compound and Related Alkaloids in Various Plant Sources

Plant SpeciesPlant PartAlkaloid TypeConcentrationReference
Leontice leontopetalumTubers, RootsTotal Quinolizidine Alkaloids7.4 ±0.32 to 27.12 ±1.18 mg/g dry weight[1]
Caulophyllum thalictroidesRootsIndividual Quinolizidine Alkaloids0.02 - 1.1 % w/w

Note: Data for specific this compound alkaloids in many species is not extensively reported in a standardized format. The values presented are based on available literature and may vary depending on the specific chemotype, geographical location, and developmental stage of the plant.

Biosynthesis of this compound (Quinolizidine) Alkaloids

Quinolizidine alkaloids are derived from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic reactions, with cadaverine serving as a key intermediate. The initial and committed step in the pathway is the decarboxylation of lysine to cadaverine, catalyzed by the enzyme lysine decarboxylase. Three molecules of cadaverine are then utilized to construct the tetracyclic quinolizidine skeleton.

Quinolizidine Alkaloid Biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Amine Oxidase sparteine Sparteine piperideine->sparteine Multiple Steps lupanine Lupanine sparteine->lupanine Sparteine Oxidase other_qa Other Quinolizidine Alkaloids (e.g., Petaline) lupanine->other_qa Further Modifications

Fig. 1: Biosynthetic Pathway of Quinolizidine Alkaloids.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound (quinolizidine) alkaloids from plant materials.

General Extraction Protocol for Quinolizidine Alkaloids

This protocol describes a standard acid-base extraction method suitable for the initial extraction of total alkaloids from plant material.

Materials:

  • Dried and powdered plant material (e.g., Leontice tubers)

  • Methanol

  • 0.5 M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Maceration: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 500 mL of methanol and stir for 24 hours at room temperature.

  • Filtration: Filter the mixture through filter paper. Repeat the extraction of the plant residue with fresh methanol two more times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 0.5 M HCl.

  • Defatting: Extract the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 10-11 by slowly adding 25% ammonium hydroxide.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane. The free alkaloid bases will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness to yield the crude total alkaloid fraction.

Alkaloid Extraction Workflow start Dried, Powdered Plant Material maceration Macerate with Methanol start->maceration filtration Filter and Concentrate maceration->filtration acidification Dissolve in 0.5 M HCl filtration->acidification defatting Extract with Dichloromethane (Discard Organic Layer) acidification->defatting basification Adjust pH to 10-11 with NH₄OH defatting->basification extraction Extract with Dichloromethane basification->extraction drying Dry and Evaporate extraction->drying end Crude Total Alkaloid Fraction drying->end

Fig. 2: General Workflow for Alkaloid Extraction.
Preparative HPLC Isolation of Lupanine

This protocol provides a representative method for the isolation of lupanine from a crude alkaloid extract using preparative high-performance liquid chromatography (HPLC).

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 50% B

      • 35-40 min: 50% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 90% to 10% B

      • 50-60 min: 10% B

  • Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions containing lupanine and remove the solvent under reduced pressure.

GC-MS Analysis of Quinolizidine Alkaloids

This protocol outlines a general method for the qualitative and quantitative analysis of quinolizidine alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 10 min at 280°C

  • Injection Volume: 1 µL (splitless mode)

MS Conditions:

  • Ion Source: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-550

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract or isolated compound in methanol to a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the alkaloids by comparing their mass spectra and retention times with those of authentic standards or with data from mass spectral libraries. For quantitative analysis, a calibration curve should be prepared using a standard of the target alkaloid.

Ecological Role and Signaling

The primary ecological role of this compound (quinolizidine) alkaloids is chemical defense[2]. Their bitter taste and toxicity deter herbivores, and they also exhibit antimicrobial and insecticidal properties. These alkaloids are often sequestered in vulnerable plant parts, such as seeds and roots, in high concentrations to provide protection.

Currently, there is no substantial evidence to suggest that quinolizidine alkaloids are directly involved in specific intracellular or intercellular signaling pathways within the plant. Their production is likely regulated as part of the plant's overall defense response to biotic and abiotic stresses, but they are not known to act as signaling molecules themselves in the same way as plant hormones.

Conclusion

This compound alkaloids, primarily of the quinolizidine type, represent a significant class of natural products with a restricted distribution in the plant kingdom, being most prominently found in the Berberidaceae family. This guide has provided a detailed overview of their natural sources, distribution within plant tissues, biosynthetic pathway, and methodologies for their study. The provided protocols offer a solid foundation for researchers aiming to extract, isolate, and analyze these compounds. Further research into the quantitative distribution of individual alkaloids across a wider range of species and the exploration of their full pharmacological potential is warranted.

References

Unveiling the Enigmatic Leontine Alkaloid: A Deep Dive into its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and history of Leontine alkaloid research. This whitepaper provides a meticulous overview of this lupinane alkaloid, from its botanical origins to its potential pharmacological applications, presenting a valuable resource for the scientific community.

This compound, a quinolizidine alkaloid with the chemical formula C₁₅H₂₄N₂O, is a naturally occurring compound found in the plant species Leontice leontopetalum and Gymnospermium darwasicum. This guide delves into the historical context of its discovery, tracing the timeline of its isolation and characterization from its natural sources.

A Historical Perspective: The Unraveling of a Natural Compound

The journey of this compound alkaloid research is intrinsically linked to the broader history of alkaloid discovery, which began in the early 19th century with the isolation of morphine from the opium poppy. While the specific historical details of the first isolation of this compound remain somewhat elusive in early literature, its presence was confirmed through phytochemical investigations of Leontice leontopetalum. This plant has a long history of use in traditional medicine, which spurred scientific interest in its chemical constituents. Early research focused on the isolation and structural elucidation of the various alkaloids present in the plant, including this compound and its congeners such as petaline and oblongine.

Physicochemical Properties and Structure

This compound belongs to the lupinane class of quinolizidine alkaloids, characterized by a core tetracyclic ring system. The precise stereochemistry and structural intricacies of this compound have been determined through modern spectroscopic techniques.

PropertyValue
Molecular Formula C₁₅H₂₄N₂O
Molar Mass 248.37 g/mol
CAS Number 550-45-8
Class Lupinane Alkaloid

Extraction and Isolation: From Plant to Pure Compound

The extraction and isolation of this compound from its plant sources involve a series of meticulous laboratory procedures. While specific yield data for this compound is not extensively reported, the general protocols for the extraction of quinolizidine alkaloids from Leontice leontopetalum provide a foundational methodology.

General Experimental Protocol for Alkaloid Extraction from Leontice leontopetalum

A common approach for the extraction of alkaloids from the tubers of Leontice leontopetalum involves the following steps:

  • Preparation of Plant Material : The tubers are dried and finely powdered to increase the surface area for solvent extraction.

  • Maceration : The powdered material is subjected to maceration with a solvent, typically methanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction : The resulting crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents.

    • The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble.

    • This aqueous acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

    • The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • The alkaloids are then extracted into an immiscible organic solvent like chloroform.

  • Purification : The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography over silica gel or alumina, to isolate the individual alkaloids, including this compound.

G cluster_0 Extraction and Isolation Workflow plant Powdered Leontice leontopetalum Tubers maceration Maceration with Methanol plant->maceration crude_extract Crude Methanolic Extract maceration->crude_extract acidification Dissolve in 5% HCl crude_extract->acidification acidic_solution Aqueous Acidic Solution (Alkaloid Salts) acidification->acidic_solution wash Wash with Chloroform acidic_solution->wash basification Basify with NH4OH to pH 9-10 acidic_solution->basification impurities Neutral & Acidic Impurities (Organic Layer) wash->impurities alkaloid_base Free Alkaloid Bases basification->alkaloid_base extraction Extract with Chloroform alkaloid_base->extraction crude_alkaloids Crude Alkaloid Extract extraction->crude_alkaloids purification Column Chromatography crude_alkaloids->purification This compound Pure this compound Alkaloid purification->this compound

A generalized workflow for the extraction and isolation of this compound alkaloid.

Biological Activities and Potential Applications

Research into the biological activities of this compound and other alkaloids from Leontice leontopetalum has revealed a range of pharmacological effects. While specific quantitative data for this compound is limited, studies on the total alkaloidal extracts and related compounds have demonstrated several promising activities.

Biological ActivityCompound/ExtractResultsReference
Antioxidant Activity LupanineHigh inhibition of lipid peroxidation at 100 µg/mL[1]
Anticholinesterase Activity Lupanine & Alkaloidal ExtractShowed almost the same butyrylcholinesterase inhibitory activity as galantamine at 200 µg/mL[1]
Cytotoxic Effect Crude Methanol ExtractIC₅₀ values >100 µg/mL against MCF-7, HepG2, WEHI, and MDBK cell lines[2]

The anticholinesterase activity is of particular interest, as inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological conditions. The cytotoxic effects, although not potent in the tested cell lines, suggest that further investigation into the anticancer potential of purified this compound may be warranted.

Biosynthesis of Lupinane Alkaloids

The biosynthesis of lupinane alkaloids, including this compound, originates from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic reactions that construct the characteristic quinolizidine ring system.

G cluster_1 Biosynthetic Pathway of Lupinane Alkaloids lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase aminopentanal 5-Aminopentanal cadaverine->aminopentanal Amine Oxidase piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization quinolizidine Quinolizidine Ring System piperideine->quinolizidine Further Enzymatic Steps This compound This compound quinolizidine->this compound Tailoring Reactions

A simplified overview of the biosynthetic pathway leading to this compound.

Future Directions and Conclusion

This compound alkaloid represents a fascinating natural product with a rich, albeit not fully elucidated, history. While current research has provided a foundational understanding of its chemistry and biological context, further studies are imperative to unlock its full potential. Specifically, more focused investigations into the specific pharmacological activities of pure this compound, including its mechanism of action and potential signaling pathway interactions, are needed. The development of more efficient and targeted isolation protocols will be crucial for obtaining sufficient quantities of this compound for comprehensive biological screening. As our understanding of this enigmatic alkaloid deepens, it may pave the way for the development of novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Leontine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leontine, also known as (-)-Allomatrine, is a naturally occurring quinolizidine alkaloid belonging to the matrine-type class of compounds. These alkaloids, primarily isolated from plants of the Sophora genus, have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and well-studied parent compound, matrine, to provide a more complete profile. This document details experimental protocols for the characterization of such alkaloids and explores the signaling pathways potentially modulated by this compound, based on the known interactions of matrine. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Where specific data for this compound is unavailable, data for the closely related alkaloid, matrine, is provided for reference and is duly noted.

Table 1: Physical and Chemical Properties of this compound and Matrine

PropertyThis compound ((-)-Allomatrine)MatrineData Source
Molecular Formula C₁₅H₂₄N₂OC₁₅H₂₄N₂O
Molecular Weight 248.36 g/mol 248.370 g/mol
IUPAC Name (1S,2S,9R,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one
CAS Number 6783-60-4519-02-8
Melting Point Data not available77 °C
Solubility Soluble in DMSOSoluble in water, ethanol, and DMSO
pKa Data not availableData not available
Appearance Bioactive chemicalWhite crystalline powder

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the characterization of matrine-type alkaloids like this compound.

Determination of Melting Point

A precise melting point is a crucial indicator of the purity of a crystalline compound. The capillary method is a standard technique for this determination.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the structural characterization of alkaloids.

  • Sample Preparation:

    • Approximately 5-10 mg of the alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • A series of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to determine the structure.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_property_determination Property Determination plant_material Plant Material (e.g., Sophora species) extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Purification (e.g., HPLC) crude_extract->purification isolated_compound Isolated this compound purification->isolated_compound nmr NMR Spectroscopy (1H, 13C) isolated_compound->nmr ms Mass Spectrometry (MS) isolated_compound->ms ir IR Spectroscopy isolated_compound->ir melting_point Melting Point Determination isolated_compound->melting_point pka pKa Determination isolated_compound->pka

Caption: General workflow for the extraction and characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

  • Sample Preparation:

    • Solid (KBr Pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Solid (Nujol Mull): The sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured. A background spectrum is first recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Signaling Pathway Interactions

While specific studies on the signaling pathways directly affected by this compound are limited, extensive research on the structurally similar alkaloid, matrine, provides valuable insights. Matrine has been shown to exert its pharmacological effects, including anti-inflammatory and anti-cancer activities, by modulating key signaling pathways such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Matrine has been reported to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (Matrine-type) This compound->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Matrine has been shown to suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB releases Gene_Expression Inflammatory Gene Expression This compound This compound (Matrine-type) This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a matrine-type alkaloid with a chemical profile that suggests significant potential for pharmacological applications. While specific experimental data for this compound remains limited, the extensive research on its parent compound, matrine, provides a strong foundation for predicting its physical, chemical, and biological properties. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of this compound and other related alkaloids. The modulation of critical signaling pathways, such as PI3K/Akt and NF-κB, by matrine suggests that this compound may also exhibit similar mechanisms of action, warranting further investigation for its therapeutic potential in a range of diseases. Future research should focus on obtaining specific quantitative data for this compound to build a more complete and independent profile of this promising natural product.

A Technical Guide to Loline Alkaloids from Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel bioactive compounds. Among the myriad of secondary metabolites they produce, alkaloids are of particular interest due to their diverse pharmacological activities. This guide focuses on the production of loline alkaloids by endophytic fungi, a class of saturated 1-aminopyrrolizidines known for their potent insecticidal properties.

It is important to note that while the initial query for this guide specified "leontine alkaloids," the relevant scientific literature predominantly refers to "loline alkaloids" when discussing this specific class of pyrrolizidine alkaloids produced by grass endophytes. It is presumed that "this compound" was a typographical error, and this guide will henceforth refer to these compounds as loline alkaloids. Loline alkaloids are primarily produced by endophytic fungi of the genera Epichloë and its anamorph Neotyphodium, which form symbiotic relationships with various cool-season grasses, most notably fescue (Festuca spp.) and ryegrass (Lolium spp.). This symbiosis provides the host plant with protection against herbivores. This technical guide provides an in-depth overview of loline alkaloid-producing endophytic fungi, including their isolation, culture, alkaloid extraction and analysis, biosynthetic pathways, and quantitative production data.

Loline Alkaloid-Producing Endophytic Fungi and Their Host Plants

The primary producers of loline alkaloids are fungi belonging to the family Clavicipitaceae, specifically the genera Epichloë and Neotyphodium. These fungi are systemic, often seed-transmitted symbionts of cool-season grasses.

Key Fungal Species:

  • Neotyphodium uncinatum : Frequently found in meadow fescue (Festuca pratensis), this species is notable for its ability to produce loline alkaloids in axenic culture, making it a valuable model for biosynthesis studies.[1][2]

  • Epichloë festucae : A common endophyte of fescue grasses that produces loline alkaloids in planta.

  • Neotyphodium coenophialum (now often classified as Epichloë coenophiala): The well-known endophyte of tall fescue (Festuca arundinacea).

Host Plants:

  • Meadow Fescue (Festuca pratensis or Lolium pratense) : Often hosts N. uncinatum and is associated with high levels of loline alkaloid production.[1][2]

  • Tall Fescue (Festuca arundinacea) : Commonly infected with N. coenophialum, leading to the production of various alkaloids, including lolines.

  • Perennial Ryegrass (Lolium perenne) : Can also host loline-producing endophytes.

Quantitative Data on Loline Alkaloid Production

The concentration of loline alkaloids can vary significantly depending on the specific host-endophyte combination, environmental conditions, and whether the alkaloids are produced in planta or in vitro. N-formylloline is often the most abundant loline derivative found.[3]

Table 1: Loline Alkaloid Concentrations in Endophyte-Infected Grasses

Host Plant SpeciesEndophyte SpeciesLoline Alkaloid(s)Concentration (µg/g dry weight)Reference
Meadow Fescue (Festuca pratensis)Neotyphodium uncinatumTotal LolinesUp to 4946[3]
Meadow Fescue (Festuca pratensis)Neotyphodium uncinatumN-formylloline (NFL)Up to 3567[3]
Tall Fescue (Festuca arundinacea)Neotyphodium spp.N-formylloline (NFL)Up to 5000[3]
Tall Fescue (Festuca arundinacea 'KY31')Epichloë coenophialaTotal Lolines (in seed)2407 - 3427[4]

Table 2: Loline Alkaloid Production by Neotyphodium uncinatum in Culture

Culture MediumCarbon SourceNitrogen SourceTotal Loline YieldReference
Defined Minimal Medium16.7 mM Sucrose15-30 mM Asparagine~700 mg/L (4 mM)[1][2]
Defined Minimal Medium16.7 mM Sucrose15-30 mM Ornithine~700 mg/L (4 mM)[1][2]
Defined Minimal Medium16.7 mM Sucrose15-30 mM Urea~700 mg/L (4 mM)[1][2]
Complex Medium (PDB)DextrosePotato extractNot detected[1]

Experimental Protocols

Protocol 1: Isolation of Endophytic Fungi from Grass Tissue

This protocol is a synthesized method based on standard procedures for isolating grass endophytes.

1. Sample Collection:

  • Collect healthy, mature grass tillers or seeds.

  • Store samples in breathable paper bags and process within 24 hours.

2. Surface Sterilization:

  • Rinse plant material under running tap water to remove debris.

  • For tillers, remove the outer leaf sheaths. Cut tissue into 5-10 mm segments.

  • Immerse segments in 70-95% ethanol for 30-60 seconds.

  • Transfer to a 1-2.5% sodium hypochlorite solution for 3-5 minutes.

  • Transfer back to 70-95% ethanol for 30 seconds.

  • Rinse three times with sterile distilled water.

3. Plating and Incubation:

  • Aseptically place the sterilized tissue segments onto Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., 50 µg/mL tetracycline or streptomycin) to inhibit bacterial growth.

  • Seal the plates with parafilm and incubate at 22-25°C in the dark.

  • Monitor plates for fungal growth emerging from the plant tissue, which can take 2-4 weeks.

4. Purification:

  • Once fungal mycelium is visible, aseptically transfer a small piece of the hyphal tip to a fresh PDA plate.

  • Continue sub-culturing until a pure culture is obtained.

Protocol 2: Culture of N. uncinatum for Loline Alkaloid Production

This protocol is based on the findings of Blankenship et al. (2001).[1]

1. Media Preparation:

  • Loline-Inducing Medium (Minimal Medium - MM):

    • Carbon Source: 20 mM Sucrose.

    • Nitrogen Source: 15 mM Urea (or 15-30 mM asparagine or ornithine).

    • Basal salts and vitamins as per standard fungal minimal media recipes.

    • Adjust pH to 5.0-7.5.

  • Loline-Suppressing Medium (Complex Medium - CM):

    • Potato Dextrose Broth (PDB).

2. Inoculation and Incubation:

  • Inoculate liquid MM or CM with mycelial plugs from a fresh PDA culture of N. uncinatum.

  • Incubate as shake cultures at 22-25°C for 3-4 weeks.

3. Monitoring Production:

  • Loline alkaloid production in MM typically begins after the initial growth phase and peaks during the stationary phase.

Protocol 3: Extraction of Loline Alkaloids

Two common methods are presented here. Method A is a classic acid-base extraction, while Method B is optimized for LC-MS/MS analysis.

Method A: Acid-Base Extraction from Fungal Culture

  • Separate the fungal mycelium from the culture broth by filtration.

  • Acidify the culture filtrate with 1 M HCl.

  • Wash the acidified filtrate with chloroform or dichloromethane to remove neutral and acidic compounds.

  • Basify the aqueous phase with ammonium hydroxide to a pH of 9-10.

  • Extract the loline alkaloids into chloroform or dichloromethane (repeat 3 times).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude loline alkaloid extract.

Method B: Shaking Extraction for Plant Material (for LC-MS/MS) This method is noted for its high sensitivity and accuracy.[3]

  • Freeze-dry and grind the endophyte-infected plant material to a fine powder.

  • To 100 mg of powdered sample, add 5 mL of an isopropanol/water solution (ratio not specified in abstract, typically 70:30 or 80:20 is a good starting point).

  • Add an internal standard if quantitative analysis is desired.

  • Shake vigorously for 1-2 hours at room temperature.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 4: Analysis of Loline Alkaloids by LC-MS/MS

This is a general guideline, as specific parameters should be optimized for the instrument in use.

1. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

2. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each loline alkaloid using authentic standards. For example, for N-formylloline, the precursor ion [M+H]+ would be m/z 183.1. Product ions would be determined by fragmentation in the collision cell.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each compound to achieve maximum sensitivity.

Visualization of Pathways and Workflows

Loline Alkaloid Biosynthetic Pathway

The biosynthesis of loline alkaloids begins with the amino acids L-proline and L-homoserine and involves a series of enzymatic steps catalyzed by proteins encoded by the lol gene cluster.

G cluster_precursors Precursors cluster_core Core Biosynthesis cluster_diversification Diversification Pro L-Proline NACPP N-(3-amino-3-carboxy)propylproline Hom L-Homoserine AP exo-1-Aminopyrrolizidine NACPP->AP AcAP exo-1-Acetamidopyrrolizidine AP->AcAP NANL N-Acetylnorloline AcAP->NANL Norloline Norloline NANL->Norloline Loline Loline Norloline->Loline NML N-Methylloline Loline->NML NAL N-Acetylloline Loline->NAL NFL N-Formylloline NML->NFL lolC lolC lolC->NACPP multi1 Multiple Steps (lolD, lolF, lolT, etc.) multi1->AP lolO lolO (Ether Bridge Formation) lolO->NANL lolN lolN (Deacetylase) lolN->Norloline lolM lolM (Methyltransferase) lolM->Loline lolM->NML lolP lolP (P450 Monooxygenase) lolP->NFL Plant_Enzyme Plant Acetyltransferase Plant_Enzyme->NAL

Caption: Biosynthetic pathway of loline alkaloids from precursors to diverse derivatives.

Experimental Workflow: From Endophyte to Alkaloid Profile

This diagram outlines the overall process for researchers studying loline alkaloids.

G A Plant Material Collection (e.g., Festuca spp.) B Surface Sterilization A->B C Isolation on PDA B->C D Pure Culture of Endophyte (e.g., N. uncinatum) C->D E Liquid Culture (Minimal Medium) D->E F Alkaloid Extraction E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: General experimental workflow for the isolation and analysis of loline alkaloids.

Conclusion

The study of loline alkaloid-producing endophytic fungi offers significant opportunities for the discovery of natural insecticides and for understanding the complex chemical ecology of plant-microbe symbiosis. The methodologies outlined in this guide provide a framework for researchers to isolate these fungi, induce the production of loline alkaloids, and perform robust quantitative analysis. Further research into the genetic regulation of the lol gene cluster and the optimization of in vitro production systems could pave the way for the biotechnological application of these potent natural compounds in agriculture and beyond.

References

An In-depth Technical Guide to the Biological Significance of Loline Alkaloids in Grass Symbiosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the core topic of chemical mediators in grass-endophyte symbiosis. Initial searches for "leontine" in this context did not yield relevant results in scientific literature, suggesting that this term may be a misnomer or not a recognized compound in this field. Therefore, this guide focuses on loline alkaloids , a well-characterized and biologically significant class of compounds that are central to the mutualistic relationship between cool-season grasses and their symbiotic Epichloë fungal endophytes. Loline alkaloids serve as an exemplary model for understanding the chemical ecology and molecular biology of this important symbiosis.

Biological Significance of Loline Alkaloids

Loline alkaloids are a group of saturated 1-aminopyrrolizidine compounds produced by fungal endophytes of the genus Epichloë (and their asexual forms, Neotyphodium) living symbiotically within various cool-season grasses.[1] These alkaloids are a cornerstone of the defensive mutualism, providing significant benefits to the host grass.

  • Insect Deterrence and Toxicity: The primary biological role of loline alkaloids is the protection of the host plant from a broad spectrum of insect herbivores.[2][3] They act as potent feeding deterrents and insecticides against various insect orders, including Coleoptera (weevils), Hemiptera (aphids), and Lepidoptera (caterpillars).[4] The insecticidal activity of specific loline derivatives, such as N-formylloline (NFL) and N-acetylloline (NAL), is comparable in potency to nicotine.[3][4] The mechanism of action is thought to be neurotoxic to insects.[1]

  • Low Mammalian Toxicity: Unlike other classes of endophyte-produced alkaloids (e.g., ergot alkaloids, lolitrems), lolines exhibit little to no toxicity to mammalian herbivores.[1][3] This property makes them highly desirable in agricultural contexts, as endophyte-infected grasses can provide pest resistance without causing toxicosis in grazing livestock.

  • Abiotic Stress Tolerance: While the primary role of lolines is anti-herbivore defense, their high accumulation in plant tissues suggests they may contribute to the overall fitness and stress resilience of the host grass, including potential roles in drought tolerance and competitive ability.[1][5]

  • Ecological Interactions: Loline alkaloids released onto the surface of grass leaves can influence the epiphytic microbial community. Studies have shown that specific bacteria, such as Burkholderia ambifaria, can utilize lolines as a sole carbon and nitrogen source, leading to the selection of a characteristic bacterial community on the leaf surface.[6]

Loline Alkaloid Biosynthesis

The biosynthesis of loline alkaloids is a complex process encoded by a cluster of genes, designated LOL, within the fungal endophyte's genome.[2] The pathway begins with the amino acids L-proline and L-homoserine and proceeds through several enzymatic steps to produce the core loline structure and its various derivatives.[2]

The LOL gene cluster contains up to 11 genes (lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, lolM) that encode the enzymes responsible for the entire pathway.[7] The key steps include the formation of the pyrrolizidine ring system, the creation of a unique C2-C7 ether bridge, and subsequent modifications of the 1-amino group.[3][8]

The initial fully cyclized loline is N-acetylnorloline (NANL).[7] Subsequent diversification into other loline forms is catalyzed by both fungal enzymes (encoded by lolN, lolM, and lolP) and, surprisingly, by host plant enzymes.[7][8]

G cluster_precursors Precursors cluster_pathway Fungal Biosynthesis Pathway (LOL gene products) cluster_host Host Plant Contribution L-proline L-proline Intermediate_1 1-Acetamidopyrrolizidine (AcAP) L-proline->Intermediate_1 lolC, lolD, etc. L-homoserine L-homoserine L-homoserine->Intermediate_1 Intermediate_2 N-Acetylnorloline (NANL) Intermediate_1->Intermediate_2 LolO (Ether bridge formation) Intermediate_3 Norloline Intermediate_2->Intermediate_3 LolN (Deacetylation) Intermediate_4 Loline Intermediate_3->Intermediate_4 LolM (Methylation) Intermediate_5 N-Methylloline (NML) Intermediate_4->Intermediate_5 LolM (Methylation) End_Product_2 N-Acetylloline (NAL) Intermediate_4->End_Product_2 Plant Acetyltransferase End_Product_1 N-Formylloline (NFL) Intermediate_5->End_Product_1 LolP (Oxidation)

Fig. 1: Loline alkaloid biosynthetic pathway.

Signaling and Chemical Diversification

The production and diversification of loline alkaloids are a clear example of the intricate signaling and metabolic crosstalk between the fungal endophyte and its grass host. While the endophyte possesses the core genetic machinery for biosynthesis, the host plant can modify the final alkaloid profile.[7] For instance, the conversion of loline to the insecticidal N-acetylloline (NAL) is catalyzed by an acetyltransferase enzyme produced by the host grass, not the fungus.[9]

This symbiotic co-production implies a sophisticated signaling network. The fungus must perceive signals from the host to regulate the expression of the LOL gene cluster, and the host plant's enzymatic machinery must be available to process the fungal-derived intermediates. While the specific signaling molecules governing this interaction are still under investigation, it is clear that the symbiotic state itself triggers these coordinated metabolic activities. Disruption of key fungal signaling pathways, such as those involving MAP kinases or NADPH oxidase, can lead to a breakdown of the mutualism, altering secondary metabolite production and shifting the interaction towards pathogenicity.[10]

G cluster_fungus Fungal Endophyte (Epichloë sp.) cluster_grass Grass Host LOL_Genes LOL Gene Cluster Fungal_Enzymes Fungal Enzymes (LolO, LolN, LolM, LolP) LOL_Genes->Fungal_Enzymes Loline_Intermediates Loline & Intermediates Fungal_Enzymes->Loline_Intermediates Host_Enzymes Host Acetyltransferase Loline_Intermediates->Host_Enzymes Substrate Provision Final_Alkaloids Diversified Loline Alkaloids (e.g., NAL, NFL) Loline_Intermediates->Final_Alkaloids Host_Enzymes->Final_Alkaloids Fungal_Signals Fungal Signals Final_Alkaloids->Fungal_Signals Feedback? Herbivore_Deterrence Herbivore_Deterrence Final_Alkaloids->Herbivore_Deterrence Host_Signals Host Signals (Nutrients, Developmental Cues) Host_Signals->LOL_Genes Upregulation

Fig. 2: Conceptual signaling in loline diversification.

Quantitative Data

The concentration of loline alkaloids in endophyte-infected grasses can be substantial, often reaching several milligrams per gram of dry tissue, but varies depending on the grass species, endophyte strain, plant tissue, and season.[11][12]

Table 1: Representative Concentrations of Loline Alkaloids in Endophyte-Infected Grasses

Plant Part Grass Species Loline Derivative Concentration (µg/g dry weight) Reference
Leaf Meadow Fescue Total Lolines > 400 [11]
Stem Meadow Fescue Total Lolines > Leaf concentration [11]
Root Meadow Fescue Total Lolines < Leaf concentration [11]
Whole Plant Tall Fescue N-Formylloline (NFL) ~5000 [12]

| Whole Plant | Tall Fescue | N-Acetylloline (NAL) | ~1000-2000 |[12] |

Table 2: Biological Activity of Loline Alkaloids Against Insect Herbivores

Insect Species Loline Derivative(s) Effect Effective Concentration Reference
Rhopalosiphum padi (Bird cherry-oat aphid) N-Formylloline, N-Acetylloline Reduced survival, feeding deterrence 1-20 µg/mL (LC₅₀) [1]
Listronotus bonariensis (Argentine stem weevil) N-Acetylnorloline (NANL) High larval mortality High [9]
Listronotus bonariensis (Argentine stem weevil) N-Formylloline (NFL) Reduced larval growth 800-1600 µg/g [9]
Haematobia irritans (Horn fly) Alkaloid Extract (high NFL) 79.6% feeding reduction 1.0 µg/µL [13]

| Costelytra zealandica (Grass grub) | Total Lolines | Feeding deterrence | > 450 µg/g in roots |[11] |

Experimental Protocols

This protocol is adapted from methods described for the sensitive quantification of loline alkaloids.[12][14]

  • Sample Preparation:

    • Harvest grass tissue (leaves, stems, etc.) and immediately freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) the tissue to a constant weight.

    • Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • Weigh approximately 50 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of extraction solvent (e.g., isopropanol:water, 75:25 v/v).

    • Add an internal standard (e.g., quinoline) for accurate quantification.

    • Vortex thoroughly and place on a shaker at room temperature for 1-2 hours.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be added here.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column. Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each loline derivative (e.g., NFL, NAL, NANL) must be optimized using authentic standards.

    • Quantification: Generate a standard curve using known concentrations of purified loline alkaloids. Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

This protocol assesses the antifeedant or toxic effects of loline-producing grasses on a target insect.[15][16]

  • Plant Material: Use endophyte-infected (E+) grass cultivars known to produce lolines and their corresponding endophyte-free (E-) clones as a negative control. Grow plants to a suitable size (e.g., 3-4 weeks old).

  • Bioassay Arena: Place a single grass plant (or a set number of tillers) into a ventilated container (e.g., a plastic cup with a mesh lid).

  • Insect Introduction: Introduce a set number of insects (e.g., 5 second-to-third instar larvae) into each container. The insects should be of a consistent age and developmental stage.

  • Incubation: Maintain the bioassay arenas in a controlled environment (e.g., 22°C, 16:8 light:dark cycle) for a defined period (e.g., 7-14 days).

  • Data Collection:

    • Mortality: Record the number of dead insects at regular intervals (e.g., every 24-48 hours).

    • Insect Weight Gain: Weigh the surviving insects at the end of the experiment and compare their final weight to their initial weight.

    • Feeding Damage: Visually score the amount of leaf tissue consumed or use image analysis software to quantify the damaged area.

    • Statistical Analysis: Compare the measured parameters between insects fed on E+ and E- grasses using appropriate statistical tests (e.g., t-test, ANOVA).

This protocol outlines the workflow for analyzing the expression of loline biosynthesis genes in the endophyte.[17][18]

  • RNA Extraction:

    • Harvest symbiotic tissue (e.g., grass pseudostem where the endophyte is active) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a suitable kit that can handle plant/fungal composite tissues, including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

    • Prepare RNA sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

    • Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and remove low-quality reads.

    • Mapping: Align the high-quality reads to a combined reference genome consisting of both the host grass and the fungal endophyte.

    • Read Counting: Count the number of reads that map to each annotated gene in the LOL cluster.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify LOL genes that are significantly upregulated or downregulated under different conditions (e.g., comparing different plant tissues or developmental stages).

G Start Freeze-dried & Ground Grass Sample Extraction Solvent Extraction (e.g., IPA/Water + Internal Std) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter LC_MS LC-MS/MS Analysis (C18 column, ESI+, MRM) Filter->LC_MS Data_Analysis Data Analysis (Peak Integration, Std Curve) LC_MS->Data_Analysis Result Loline Alkaloid Concentration Data_Analysis->Result

Fig. 3: Workflow for loline alkaloid quantification.

References

Unveiling the Alkaloids of Leontice and Leonurus: A Technical Guide to their Chemistry and Basic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "leontine alkaloid" can be a source of ambiguity, referring to a specific matrine-type alkaloid also known as isothis compound, as well as the broader array of alkaloids isolated from the plant genera Leontice and Leonurus. This technical guide provides a comprehensive overview of the known alkaloids from these genera, focusing on their chemical structures, basic properties, and pharmacological activities. Due to the limited specific data on "this compound" (isothis compound) and its derivatives, this document expands its scope to the more extensively studied alkaloids from these related plant sources, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to Alkaloids from Leontice and Leonurus

Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom.[1] They are renowned for their wide range of physiological effects and have been a rich source of therapeutic agents.[1] The genera Leontice (family Berberidaceae) and Leonurus (family Lamiaceae) are known to produce a variety of structurally distinct alkaloids, primarily belonging to the quinolizidine and isoquinoline classes in Leontice, and guanidino-type pseudoalkaloids in Leonurus.

Alkaloids from Leontice leontopetalum

Leontice leontopetalum is a significant source of quinolizidine and isoquinoline alkaloids. These compounds have garnered interest for their potential pharmacological applications.

Quinolizidine Alkaloids

A number of quinolizidine alkaloids have been isolated from Leontice leontopetalum. The basic properties of these alkaloids stem from the nitrogen atom within the quinolizidine ring system.

AlkaloidMolecular FormulaKey Pharmacological Activities
PetalineNot specified in resultsCauses relaxation of epinephrine-contracted aorta and contraction of the ileum.[2]
OblongineNot specified in resultsCardiovascular effects.[3]
LupanineC15H24N2OButyrylcholinesterase inhibitory activity.[4]
Quettamine-Type Alkaloids

Researchers have also identified quettamine-type alkaloids in Leontice leontopetalum.

AlkaloidMolecular FormulaNotes
(+) DihydrosecoquettamineNot specified in resultsOptically active.[5]
(+) O-methyldihydrosecoquettamineNot specified in resultsA new alkaloid identified from this plant.[5]

Alkaloids from Leonurus Species

The genus Leonurus, commonly known as motherwort, is a source of several unique alkaloids, with leonurine being the most prominent.

AlkaloidMolecular FormulaKey Pharmacological ActivitiesPlant Source(s)
LeonurineC14H21N3O5Antidepressant-like action, potential for treating cardiovascular disorders, neuroprotective, anti-cancer activity.[6]Leonotis leonurus, Leonotis nepetifolia, Leonurus japonicus, Leonurus cardiaca, Leonurus sibiricus[6]
StachydrineC7H13NO2Anti-inflammatory and antioxidant properties.[7]Leonurus species[7]
CycloleonurinineNot specified in resultsIsolated from Leonurus sibiricus.[8]Leonurus sibiricus[8]
LeoheterinNot specified in resultsIsolated from Leonurus sibiricus.[8]Leonurus sibiricus[8]
LeonurinineNot specified in resultsIsolated from Leonurus sibiricus.[8]Leonurus sibiricus[8]
LeuronurineNot specified in resultsIsolated from Leonurus sibiricus.[8]Leonurus sibiricus[8]

The "this compound" Alkaloid: Isothis compound

The specific alkaloid named "this compound," also referred to as isothis compound or (-)-allomatrine, is a matrine-type alkaloid.

PropertyValue
Molecular Formula C15H24N2O[9][10]
Molecular Weight 248.37 g/mol [10]
IUPAC Name (7aR,13aS,13bS)-dodecahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][11][12]naphthyridin-10-one[10]
CAS Number 6783-60-4[9][10]

Information regarding the derivatives, specific basicity (pKa), and detailed biological activities of this compound (isothis compound) is scarce in the available literature. A total synthesis of d,l-leontine was reported in 1965.[10]

Experimental Protocols: A General Approach

experimental_workflow start Plant Material (e.g., roots, leaves) extraction Extraction with a suitable solvent (e.g., methanol, ethanol) start->extraction acid_base_extraction Acid-Base Extraction to separate alkaloids extraction->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Isolated Fractions chromatography->fractions purification Purification of individual alkaloids (e.g., Recrystallization, Preparative HPLC) fractions->purification pure_alkaloid Pure Alkaloid purification->pure_alkaloid characterization Structural Elucidation (NMR, Mass Spectrometry, X-ray Crystallography) pure_alkaloid->characterization biological_assay Biological Activity Assays pure_alkaloid->biological_assay

General workflow for alkaloid isolation and characterization.

Biosynthetic Classification of Alkaloids

Alkaloids can be classified based on their biosynthetic precursors, which are typically amino acids. This classification provides insight into their structural diversity.

alkaloid_biosynthesis cluster_precursors Amino Acid Precursors cluster_alkaloids Alkaloid Classes ornithine Ornithine pyrrolidine Pyrrolidine Alkaloids ornithine->pyrrolidine lysine Lysine piperidine Piperidine Alkaloids lysine->piperidine quinolizidine Quinolizidine Alkaloids lysine->quinolizidine phenylalanine Phenylalanine / Tyrosine isoquinoline Isoquinoline Alkaloids phenylalanine->isoquinoline tryptophan Tryptophan indole Indole Alkaloids tryptophan->indole

References

The Ecological Role of Loline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loline alkaloids are a class of saturated 1-aminopyrrolizidines with a distinctive ether bridge, produced by symbiotic fungal endophytes of the genera Epichloë and Neotyphodium within various grass species. These alkaloids play a crucial role in the ecological interactions of their host plants, primarily by providing defense against insect herbivores. This technical guide provides an in-depth overview of the ecological functions of loline alkaloids, detailing their biosynthesis, distribution, and effects on other organisms. It also includes comprehensive experimental protocols and quantitative data to facilitate further research and development in this field. It is important to note that while the term "leontine alkaloids" was used in the initial query, the relevant scientific literature predominantly refers to "loline alkaloids." This guide will use the scientifically accepted terminology.

Biosynthesis and Chemical Diversity

Loline alkaloids are synthesized by the fungal endophyte, not the host plant. The biosynthetic pathway is distinct from that of plant-derived pyrrolizidine alkaloids. The core structure of loline is a saturated pyrrolizidine ring with a primary amine at the C-1 position and an internal ether bridge between C-2 and C-7. The diversity of loline alkaloids arises from different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, which influence their biological activity.

Ecological Role: Defense against Herbivores

The primary ecological function of loline alkaloids is to protect the host grass from a wide range of insect herbivores. They act as potent insecticidal and insect-deterrent compounds.

Insecticidal and Antifeedant Activity

Loline alkaloids have been shown to be toxic and act as feeding deterrents to various insect species across different orders, including Hemiptera, Coleoptera, and Lepidoptera. The specific effects and potency can vary depending on the loline derivative and the insect species.

Quantitative Data on Loline Alkaloids

The concentration of loline alkaloids in endophyte-infected grasses can vary significantly depending on the host plant species, the fungal endophyte strain, the plant tissue, and environmental conditions.[1][2][3] Higher concentrations are often found in younger tissues and seeds, providing protection during vulnerable life stages.[4]

Table 1: Concentration of Loline Alkaloids in Various Grass-Endophyte Symbiota

Host Grass SpeciesEndophyte SpeciesLoline Alkaloid(s)Concentration (µg/g dry weight)Plant TissueReference
Tall Fescue (Festuca arundinacea)Epichloë coenophialaN-formylloline (NFL), N-acetylloline (NAL)1100Shoots[2]
Meadow Fescue (Festuca pratensis)Epichloë uncinataNFL, NAL, N-acetylnorloline (NANL)Up to 20,000Whole Plant[2]
Perennial Ryegrass (Lolium perenne)Neotyphodium loliiNFL, NALVariable, often lower than fescuesShoots[1]
Elymus caninusEpichloë sp.Total lolines299Whole Tillers[5]
Elymus mutabilisEpichloë sp.Total lolines>600Whole Tillers[5]

Table 2: Insecticidal Activity of Loline Alkaloids against Various Insect Pests

Loline AlkaloidInsect SpeciesBioassay TypeActivity Metric (e.g., LC50, Antifeedant Index)Reference
N-formylloline (NFL)Bird cherry-oat aphid (Rhopalosiphum padi)SystemicSignificant reduction in aphid numbers[6]
N-acetylloline (NAL)Greenbug (Schizaphis graminum)SystemicCosegregated with anti-aphid activity[7]
Loline extractHorn fly (Haematobia irritans)Non-choice feeding63.1% reduction in feeding at 0.5 µg/µL[8]
NFLHorn fly (Haematobia irritans)Non-choice feedingMost active antifeedant at 0.5 and 1.0 µg/µL[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioassay of loline alkaloids.

Extraction of Loline Alkaloids from Plant Material

Objective: To extract loline alkaloids from endophyte-infected grass tissues for subsequent analysis.

Materials:

  • Freeze-dried and finely ground grass tissue

  • 1,2-dichloroethane

  • 40% methanol/5% ammonia solution

  • Centrifuge

  • Filter (10 µm)

  • Gas chromatography (GC) vials

Protocol:

  • Weigh 50 mg of lyophilized grass tissue into a centrifuge tube.[5]

  • Add 1 mL of 1,2-dichloroethane and 50 µL of 40% methanol/5% ammonia solution. An internal standard (e.g., 4-phenylmorpholine) can be added to the dichloroethane.[5]

  • Extract for 1 hour with agitation.

  • Centrifuge the mixture at 5000 x g for 5 minutes.[5]

  • Transfer the supernatant to a GC vial through a 10 µm filter for analysis.[5]

Quantification of Loline Alkaloids by LC-MS/MS

Objective: To accurately quantify the concentration of different loline alkaloids in the extracted samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Method:

  • Chromatographic Separation: Utilize a reverse-phase C18 column. A common mobile phase gradient involves water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[10]

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific loline alkaloids.

  • Quantification: Generate a standard curve using certified reference materials of the loline alkaloids of interest. The limit of detection (LOD) and limit of quantitation (LOQ) for loline alkaloids using LC-MS/MS can be in the low ng/mL range.[10] A shaking extraction method with isopropanol:water has been shown to be superior for LC-MS/MS analysis due to high sensitivity and accuracy.[11][12][13][14]

Insect Antifeedant Bioassay (Non-choice test)

Objective: To assess the deterrent effect of loline alkaloids on insect feeding behavior.

Materials:

  • Test insects (e.g., horn flies, aphids)

  • Artificial diet or host plant material

  • Loline alkaloid extract or purified compounds

  • Solvent for dissolving alkaloids (e.g., acetone)

  • Petri dishes or appropriate bioassay arenas

Protocol:

  • Prepare a series of concentrations of the loline alkaloid sample dissolved in a suitable solvent.[8]

  • Apply a known volume of each concentration to the artificial diet or host plant material. Allow the solvent to evaporate completely. A control group should be treated with the solvent only.[8]

  • Introduce a pre-determined number of insects into each bioassay arena.

  • After a specific time period (e.g., 24 hours), measure the amount of food consumed in each treatment and control group.

  • Calculate an antifeedant index to quantify the deterrent effect.

Antimicrobial Activity Bioassay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of loline alkaloids against pathogenic microorganisms.

Materials:

  • Test microorganisms (bacteria or fungi)

  • Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Loline alkaloid extract or purified compounds

  • Spectrophotometer (microplate reader)

Protocol:

  • Prepare a serial two-fold dilution of the loline alkaloid sample in the liquid growth medium in the wells of a 96-well microtiter plate.[15]

  • Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism with no alkaloid) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.[15][16]

Signaling Pathways in Plant Defense

Insect herbivory triggers a complex network of signaling pathways within the plant, leading to the production of defensive compounds. While loline alkaloids are produced by the fungal endophyte, their presence is a key component of the overall defensive strategy of the grass-endophyte symbiosis. The plant's own defense responses are primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) pathways.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is typically activated in response to chewing insects and necrotrophic pathogens.[17][18] Herbivore feeding damage and elicitors in their oral secretions initiate a signaling cascade that leads to the synthesis of JA and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile then binds to its receptor, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that upregulate the expression of defense-related genes.

Jasmonic_Acid_Pathway herbivory Insect Herbivory (Wounding + Elicitors) membrane Plasma Membrane Depolarization herbivory->membrane mapk MAPK Cascade membrane->mapk ja_biosynthesis JA Biosynthesis mapk->ja_biosynthesis ja_ile JA-Ile Formation ja_biosynthesis->ja_ile coi1 SCF-COI1 Complex ja_ile->coi1 binds to jaz JAZ Repressors coi1->jaz promotes degradation myc2 MYC2/Transcription Factors jaz->myc2 represses defense_genes Defense Gene Expression myc2->defense_genes secondary_metabolites Production of Secondary Metabolites defense_genes->secondary_metabolites

Jasmonic Acid (JA) signaling pathway in response to insect herbivory.
Salicylic Acid (SA) Signaling Pathway

The SA pathway is generally associated with defense against biotrophic pathogens and some phloem-feeding insects.[18] Pathogen recognition leads to the accumulation of SA, which acts as a signaling molecule. SA can bind to NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a key regulator of the SA pathway, leading to the activation of transcription factors and the expression of pathogenesis-related (PR) genes.

Salicylic_Acid_Pathway pathogen Pathogen Attack (e.g., biotrophic fungi) receptor Receptor Recognition pathogen->receptor sa_biosynthesis SA Biosynthesis receptor->sa_biosynthesis sa_accumulation SA Accumulation sa_biosynthesis->sa_accumulation npr1_activation NPR1 Activation sa_accumulation->npr1_activation tga TGA Transcription Factors npr1_activation->tga interacts with pr_genes PR Gene Expression tga->pr_genes sar Systemic Acquired Resistance (SAR) pr_genes->sar

Salicylic Acid (SA) signaling pathway in plant defense.
Experimental Workflow for Studying Plant-Herbivore Interactions

A typical workflow for investigating the role of loline alkaloids in plant defense against herbivores involves several key steps, from the initial extraction and quantification to detailed bioassays and signaling pathway analysis.

Experimental_Workflow start Endophyte-Infected Grass Samples extraction Alkaloid Extraction start->extraction signaling Signaling Pathway Analysis (Transcriptomics, Metabolomics) start->signaling quantification Quantification (LC-MS/MS, GC) extraction->quantification bioassays Bioassays extraction->bioassays data_analysis Data Analysis and Interpretation quantification->data_analysis insect_feeding Insect Feeding Assays bioassays->insect_feeding antimicrobial Antimicrobial Assays bioassays->antimicrobial insect_feeding->data_analysis antimicrobial->data_analysis signaling->data_analysis

General experimental workflow for studying loline alkaloids.

Conclusion

Loline alkaloids are ecologically significant secondary metabolites that mediate the defensive mutualism between fungal endophytes and their host grasses. Their potent insecticidal and antifeedant properties make them a key factor in protecting grasses from herbivory. Understanding the ecological role, biosynthesis, and mode of action of loline alkaloids is crucial for agricultural applications, such as the development of pest-resistant forage and turf grasses, and for the discovery of novel, naturally derived insecticides. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these fascinating compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Leontine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the extraction and purification of leontine alkaloids, primarily sourced from the tubers of Leontice leontopetalum. The protocols are based on established principles of natural product chemistry and specific findings related to the isolation of alkaloids from this plant.

Introduction

This compound is a quinolizidine alkaloid found in the plant Leontice leontopetalum, a member of the Berberidaceae family. This plant has a history of use in traditional medicine for various ailments, including epilepsy.[1] The alkaloids within this plant, including this compound, are of interest to researchers for their potential pharmacological activities. This document outlines the methodologies for extracting and purifying this compound for further scientific investigation.

Data Presentation

Quantitative data on the yield of this compound is scarce in publicly available literature. However, data on the extraction of the total alkaloid content from Leontice leontopetalum can provide a useful benchmark for researchers.

Plant MaterialExtraction MethodInitial Mass of Plant Material (g)Yield of Crude Alkaloidal Extract (g)Percentage Yield (%)Reference
Leontice leontopetalum tubersMethanol Maceration & Acid-Base Extraction41015~3.66[2]

Experimental Protocols

The following protocols describe a general yet detailed approach for the extraction and purification of this compound alkaloids from Leontice leontopetalum tubers.

Protocol 1: Extraction of Total Alkaloids

This protocol focuses on the initial extraction of the crude alkaloid mixture from the plant material.

Materials:

  • Dried and powdered tubers of Leontice leontopetalum

  • Methanol (MeOH)

  • 5% Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Filter paper and funnel

  • Separatory funnel

  • pH meter or pH strips

Procedure:

  • Maceration:

    • Weigh the dried and powdered plant material.

    • Place the material in a large container and add methanol to cover the powder completely (a common ratio is 1:5 to 1:10 w/v).

    • Allow the mixture to macerate at room temperature for 24-72 hours with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the maceration process with fresh methanol two more times to ensure exhaustive extraction.

    • Combine all the methanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 5% HCl. This will convert the alkaloids into their water-soluble salt forms.

    • Filter the acidic solution to remove any non-alkaloidal, acid-insoluble materials.

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Wash the acidic solution with a non-polar organic solvent like dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the aqueous solution by slowly adding ammonium hydroxide or sodium hydroxide solution until the pH is between 9 and 10. This will convert the alkaloid salts back to their free base form, which is soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution by partitioning with an organic solvent such as dichloromethane or chloroform. Perform the extraction three times with fresh solvent.

    • Combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic extract on a rotary evaporator to yield the crude alkaloidal extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general approach for the separation of individual alkaloids, including this compound, from the crude extract. Optimization of the mobile phase will be necessary.

Materials:

  • Crude alkaloidal extract

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of chloroform and methanol, potentially with a small amount of ammonia)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing tank

  • UV lamp for visualization of TLC spots

  • Dragendorff's reagent for alkaloid detection

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve a known amount of the crude alkaloidal extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a chloroform-methanol mixture).

    • Collect the eluate in fractions.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system.

    • Visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent (alkaloids typically give an orange to reddish-brown color).

    • Combine the fractions that contain the same compound (i.e., have the same TLC profile).

  • Isolation of this compound:

    • Concentrate the combined fractions containing the purified this compound using a rotary evaporator.

    • The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Extraction_Workflow plant Dried & Powdered Leontice leontopetalum Tubers maceration Maceration with Methanol plant->maceration filtration1 Filtration maceration->filtration1 extract1 Methanol Extract filtration1->extract1 evaporation1 Rotary Evaporation extract1->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract acidification Dissolution in 5% HCl crude_extract->acidification filtration2 Filtration acidification->filtration2 acidic_solution Acidic Aqueous Solution (Alkaloid Salts) filtration2->acidic_solution partition1 Wash with CH₂Cl₂ acidic_solution->partition1 impurities1 Neutral/Acidic Impurities (Discard) partition1->impurities1 basification Basification with NH₄OH (pH 9-10) partition1->basification alkaloid_bases Aqueous Solution (Free Alkaloid Bases) basification->alkaloid_bases partition2 Extraction with CH₂Cl₂ alkaloid_bases->partition2 impurities2 Aqueous Waste (Discard) partition2->impurities2 organic_extract Combined Organic Extracts partition2->organic_extract drying Drying with Na₂SO₄ organic_extract->drying filtration3 Filtration drying->filtration3 evaporation2 Rotary Evaporation filtration3->evaporation2 crude_alkaloids Crude Alkaloidal Extract evaporation2->crude_alkaloids Purification_Workflow crude_alkaloids Crude Alkaloidal Extract column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography gradient_elution Gradient Elution (e.g., CHCl₃-MeOH) column_chromatography->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis fraction_pooling Pooling of Similar Fractions tlc_analysis->fraction_pooling evaporation Solvent Evaporation fraction_pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_this compound->analysis

References

Analytical Techniques for Leontine Quantification in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leontine, an alkaloid found in plants of the Leonurus genus, notably Leonurus japonicus (Chinese Motherwort), has garnered significant interest for its pharmacological activities. Accurate quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the primary analytical techniques used for this compound quantification.

Primary Analytical Techniques

The most common and reliable methods for the quantification of this compound in plant matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques offer high sensitivity, specificity, and reproducibility.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying compounds in a mixture. For this compound analysis, Reversed-Phase HPLC (RP-HPLC) is typically employed.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique provides higher selectivity and sensitivity compared to HPLC with UV detection, making it ideal for complex plant extracts and low-concentration samples.

Data Presentation: Quantitative Data Summary

The following table summarizes typical quantitative data for this compound content in Leonurus japonicus as determined by HPLC.

Plant MaterialAnalytical MethodThis compound Content (% w/w)Reference
Aerial parts of L. japonicus (China and Japan)RP-HPLC-DAD0.001 - 0.049[1][2]
Aerial parts of L. japonicus (domestic cultivation)RP-HPLC-DADat least 0.1[1][2]
Seeds of L. japonicusRP-HPLC-DADNot detected[1][2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Leonurus japonicus)

  • Methanol or 70% Ethanol

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of the extraction solvent (e.g., methanol).

  • Sonication: Perform ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

Protocol 2: Quantification of this compound using RP-HPLC-DAD

This protocol outlines a robust RP-HPLC method for the quantification of this compound.[1][2]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column with hydrophilic endcapping (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (A) and water adjusted to pH 2.5 with phosphoric acid (B).

  • Gradient Elution: A suitable gradient program should be developed to ensure good separation. A starting point could be 5% A, increasing to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 277 nm

  • Injection Volume: 10 µL

Method Validation Parameters:

  • Linearity: A linear response should be observed in the concentration range of 2.5-12.5 µg/mL.[1][2]

  • Correlation Coefficient (r²): Should be > 0.99.[1][2]

  • Limit of Detection (LOD): Well below 0.5 µg/mL.[1][2]

Protocol 3: Quantification of this compound using UHPLC-Q-TOF-MS

This protocol provides a framework for the highly sensitive and selective quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[3]

Instrumentation:

  • UHPLC system

  • Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Elution: A fast gradient can be employed due to the high resolution of UHPLC.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS for this compound.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Dried Plant Material grinding Grinding & Powdering plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc HPLC Path lcms LC-MS Analysis filtration->lcms LC-MS Path quantification Quantification hplc->quantification lcms->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Quantification.

HPLC_Method_Logic cluster_setup HPLC System Setup cluster_run Analysis Run cluster_quant Quantification mobile_phase Prepare Mobile Phase (Acetonitrile/Water with Acid) column Install RP-C18 Column mobile_phase->column detector Set DAD to 277 nm column->detector inject_sample Inject Extracted Sample detector->inject_sample gradient Run Gradient Elution inject_sample->gradient detection Detect this compound Peak gradient->detection calculate Calculate Concentration detection->calculate calibration Generate Calibration Curve (Standard Solutions) calibration->calculate

Caption: HPLC Method for this compound Analysis.

References

Application Notes and Protocols for Leontine Alkaloids as Insect Deterrents in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leontine alkaloids, a class of quinolizidine alkaloids, have demonstrated significant potential as natural insect deterrents for agricultural applications. These compounds, found in plants such as those from the Leontice genus and in grasses infected with endophytic fungi (as loline alkaloids), exhibit both antifeedant and repellent properties against a range of insect pests. Their mode of action, primarily as antagonists of nicotinic acetylcholine receptors (nAChRs) in insects, offers a promising alternative to conventional synthetic pesticides, potentially reducing the environmental impact and mitigating the development of insecticide resistance.[1][2] These application notes provide a comprehensive overview of the use of this compound alkaloids, including quantitative efficacy data, detailed experimental protocols for their extraction and evaluation, and an illustration of their mechanism of action.

Data Presentation: Efficacy of this compound (Loline) Alkaloids

The following tables summarize the quantitative data on the insect deterrent effects of loline alkaloids, a prominent subgroup of this compound alkaloids.

Target InsectAlkaloid/ExtractConcentrationEffectEfficacyReference
Horn Fly (Haematobia irritans)Alkaloid Extract (ALKE)0.5 µg/µLAntifeedant63.1% reduction in feeding[3]
Horn Fly (Haematobia irritans)Alkaloid Extract (ALKE)1.0 µg/µLAntifeedant79.6% reduction in feeding[3]
Horn Fly (Haematobia irritans)N-formyl loline (NFL)0.25 µg/µLAntifeedant42.4% reduction in feeding[3]
Horn Fly (Haematobia irritans)N-formyl loline (NFL)0.5 µg/µLAntifeedant63.3% reduction in feeding[3]
Horn Fly (Haematobia irritans)N-formyl loline (NFL)1.0 µg/µLAntifeedant80.1% reduction in feeding[3]
Horn Fly (Haematobia irritans)N-acetyl loline (NAL)0.25 µg/µLAntifeedant37.2% reduction in feeding[3]
Horn Fly (Haematobia irritans)N-acetyl loline (NAL)0.5 µg/µLAntifeedant53.3% reduction in feeding[3]
Horn Fly (Haematobia irritans)N-acetyl loline (NAL)1.0 µg/µLAntifeedant62.8% reduction in feeding[3]
Horn Fly (Haematobia irritans)NFL/NAL Mixture0.25 µg/µLAntifeedant46.7% reduction in feeding[3]
Horn Fly (Haematobia irritans)NFL/NAL Mixture0.5 µg/µLAntifeedant70.0% reduction in feeding[3]
Horn Fly (Haematobia irritans)NFL/NAL Mixture1.0 µg/µLAntifeedant80.9% reduction in feeding[3]
Green Peach Aphid (Myzus persicae)Loline alkaloidsNot specifiedInsecticidalSignificant mortality[4][5]
Two-spotted Spider Mite (Tetranychus urticae)Garlic Extract (contains alkaloids)20 g/LAcaricidal76.5% mortality[6]
Two-spotted Spider Mite (Tetranychus urticae)Garlic Extract (contains alkaloids)10 g/LRepellent95.6% repellency[6]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound alkaloids, as part of the broader quinolizidine alkaloid family, primarily exert their insecticidal and deterrent effects by acting as antagonists at nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][7] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.

In a normal physiological state, the neurotransmitter acetylcholine (ACh) binds to nAChRs, causing the channel to open and allowing an influx of cations. This leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

This compound alkaloids compete with ACh for the binding sites on the nAChR subunits. By binding to the receptor, they prevent the conformational change necessary for ion channel opening. This blockage of the nAChR inhibits the normal signaling pathway, leading to paralysis and ultimately death of the insect.[1][7]

Leontine_Alkaloid_MOA cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Keeps Closed Signal_Blocked Signal Transduction Blocked Ion_Channel->Signal_Blocked Results in ACh->nAChR Binds to Leontine_Alkaloid This compound Alkaloid Leontine_Alkaloid->nAChR Antagonistic Binding

Caption: Mechanism of this compound alkaloid action on insect nAChRs.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound Alkaloids for Biopesticide Formulation

This protocol outlines a scalable method for extracting and purifying this compound alkaloids from plant material (e.g., Leontice spp. tubers or endophyte-infected grasses).

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • pH meter

  • Filter paper

Procedure:

  • Maceration: Soak 100 g of dried, powdered plant material in 500 mL of methanol or ethanol for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

  • Acid-Base Extraction: a. Dissolve the crude extract in 100 mL of 1 M HCl. b. Wash the acidic solution twice with 50 mL of dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to approximately 9-10 with 1 M NaOH. d. Extract the alkaline solution three times with 50 mL of dichloromethane. The free alkaloid bases will move into the organic layer. e. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter to remove the sodium sulfate and evaporate the dichloromethane using a rotary evaporator to yield the purified this compound alkaloid extract.

Extraction_Workflow Start Dried Plant Material Maceration Maceration with Methanol/Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 Acidification Dissolution in HCl Evaporation1->Acidification LiquidExtraction Liquid-Liquid Extraction with Dichloromethane Acidification->LiquidExtraction Basification Adjust pH to 9-10 with NaOH LiquidExtraction->Basification Extraction2 Extraction with Dichloromethane Basification->Extraction2 Drying Drying over Sodium Sulfate Extraction2->Drying Evaporation2 Final Solvent Evaporation Drying->Evaporation2 End Purified this compound Alkaloid Extract Evaporation2->End

References

Application Notes and Protocols for the Use of Leontine-Related Alkaloids in the Development of Insect-Resistant Crops

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "leontine" does not correspond to a recognized insecticidal compound in publicly available scientific literature. This document focuses on related and similarly named compounds with demonstrated insecticidal properties, which may be the subject of interest. These include quinolizidine alkaloids from the plant genus Leontice and loline alkaloids.

Introduction

The development of crops with enhanced resistance to insect pests is a cornerstone of sustainable agriculture. While synthetic pesticides have been widely used, there is growing interest in botanical insecticides derived from plant secondary metabolites due to their potential for lower environmental impact and novel modes of action. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have shown significant insecticidal activity.[1] This document outlines the potential application of quinolizidine alkaloids found in the Leontice genus and the phonetically similar loline alkaloids for developing insect-resistant crops.

Quinolizidine alkaloids, such as lupanine and matrine-type compounds, have been identified in plants of the Leontice genus.[2] Lupanine has been reported to exhibit butyrylcholinesterase inhibitory activity, suggesting a potential neurotoxic mode of action against insects.[2] Similarly, matrine, a quinolizidine alkaloid from a different plant genus, has been shown to be effective against thrips.[3] Loline alkaloids, produced by endophytic fungi in some grasses, have well-documented anti-insect properties, including repellent and antifeedant effects.[4]

These compounds represent promising candidates for the development of bio-insecticides or for the genetic engineering of crops to produce these compounds in situ, thereby conferring insect resistance.

Potential Mechanisms of Action

The insecticidal activity of the alkaloids discussed is likely multifaceted. The primary proposed mechanism for quinolizidine alkaloids like lupanine is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[2]

  • Neurotoxicity via Acetylcholinesterase Inhibition: Acetylcholine is a neurotransmitter that carries signals across nerve synapses. AChE is responsible for breaking down acetylcholine to terminate the signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

  • Antifeedant and Repellent Effects: Loline alkaloids have been shown to deter insects from feeding and to repel them from the host plant.[4] This can reduce crop damage even if the insect is not killed directly.

A simplified diagram of the proposed neurotoxic signaling pathway is presented below.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Is degraded by Neuron_Stimulation Continuous Neuron Stimulation AChR->Neuron_Stimulation Opens ion channel Leontine_Alkaloid This compound-Related Alkaloid (e.g., Lupanine) Leontine_Alkaloid->AChE Inhibits Paralysis_Death Paralysis and Death Neuron_Stimulation->Paralysis_Death G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection Insect_Rearing Insect Rearing Leaf_Dip Leaf-Dip Bioassay Insect_Rearing->Leaf_Dip Diet_Incorp Diet Incorporation Insect_Rearing->Diet_Incorp Y_Tube Y-Tube Olfactometer Insect_Rearing->Y_Tube Alkaloid_Prep Alkaloid Preparation Alkaloid_Prep->Leaf_Dip Alkaloid_Prep->Diet_Incorp Alkaloid_Prep->Y_Tube Mortality Mortality Leaf_Dip->Mortality Diet_Incorp->Mortality Growth_Inhibition Growth Inhibition Diet_Incorp->Growth_Inhibition Repellency Repellency Y_Tube->Repellency G Gene_ID Identify & Isolate Biosynthetic Genes Vector_Construction Construct Plant Expression Vector Gene_ID->Vector_Construction Transformation Plant Transformation (Agrobacterium) Vector_Construction->Transformation Selection Selection & Regeneration of Transgenic Plants Transformation->Selection Analysis Molecular & Biochemical Analysis Selection->Analysis Evaluation Evaluate Insect Resistance Analysis->Evaluation

References

Application Notes and Protocols for Testing the Bioactivity of Leontine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the bioactivity of leontine compounds, a class of natural products with significant therapeutic potential. The focus is on their anticancer, anti-inflammatory, and neuroprotective properties. The provided methodologies are established in vitro assays that offer robust and reproducible results for screening and mechanistic studies.

Anticancer Activity

This compound compounds, particularly the flavonoid luteolin, have demonstrated notable anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression.

Data Presentation: Anticancer Activity of Luteolin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of luteolin against various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative efficacy.

Cell LineCancer TypeIC50 (µM)Reference
GLC4Lung Cancer40.9[1]
A549Lung Cancer12[1]
HTB-26Breast Cancer10 - 50[2]
MCF-7Breast Cancer< 1[3]
MDA-MB-231Breast Cancer6.49[3]
COLO 320Colon Cancer32.5[1]
HCT116Colon Cancer22.4[2]
PC-3Pancreatic Cancer10 - 50[2]
HepG2Hepatocellular Carcinoma10 - 50[2]
HeLaCervical Cancer3 - 50[1]
HL60Leukemia12.5 - 15[1]
A431Squamous Cell Carcinoma19[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound compound (e.g., Luteolin) stock solution

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway in Anticancer Activity

Luteolin exerts its anticancer effects by modulating several key signaling pathways. The diagram below illustrates the inhibition of the JAK/STAT pathway, which is crucial for cell growth and proliferation.

anticancer_pathway Luteolin Luteolin PKA PKA Luteolin->PKA JAK JAK STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription SHP2 SHP2 PKA->SHP2 SHP2->JAK

Luteolin inhibits the JAK/STAT signaling pathway.

Anti-inflammatory Activity

This compound compounds exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Data Presentation: Anti-inflammatory Activity of Luteolin

The following table presents the IC50 values for luteolin's inhibition of various inflammatory markers.

Inflammatory MarkerCell Line/SystemIC50 (µM)Reference
TNF-α ReleaseRAW 264.7 Macrophages< 1[4]
IL-6 ReleaseRAW 264.7 Macrophages< 10[5]
Nitric Oxide (NO) ProductionRAW 264.7 Macrophages17.6 - 55.1[6]
PGE2 ProductionHuman Synovial Fibroblasts< 4[4]
Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • This compound compound (e.g., Luteolin) stock solution

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.

Signaling Pathway in Anti-inflammatory Activity

Luteolin mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Luteolin Luteolin Luteolin->TAK1 MAPK MAPK (p38, JNK) TAK1->MAPK IKK IKK TAK1->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Nucleus InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes

Luteolin inhibits NF-κB and MAPK signaling pathways.

Neuroprotective Activity

This compound compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation, key factors in neurodegenerative diseases.

Data Presentation: Neuroprotective Activity of Luteolin

The following table summarizes the neuroprotective effects of luteolin in various in vitro models.

AssayModelEffectReference
Cell ViabilityGlutamate-induced toxicity in HT22 cellsPotent neuroprotection at 2.9 - 115.0 µM[7]
Oxidative Stress3-NP-induced mitochondrial dysfunctionAttenuated oxidative stress[8]
NeuroinflammationLPS-induced microglial activationReduced NF-κB activation[9]
Memory Dysfunction3-NP-induced cognitive deficits in ratsImproved memory performance[8]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.

Materials:

  • This compound compound (e.g., Luteolin) stock solution

  • HT22 hippocampal neuronal cell line

  • Complete DMEM medium with 10% FBS

  • Glutamate solution

  • Calcein AM solution (for cell viability)

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with different concentrations of the this compound compound for 1 hour.

  • Glutamate Challenge: Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the wells. Include a negative control (cells only), a vehicle control (cells with solvent and glutamate), and a positive control (cells with glutamate only).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Staining: Wash the cells with PBS and then incubate with Calcein AM solution (e.g., 2 µM) for 30 minutes at 37°C. Calcein AM is a fluorescent dye that stains live cells green.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

Experimental Workflow for Neuroprotection Assays

The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound compounds.

neuroprotection_workflow Start Start: Neuronal Cell Culture (e.g., HT22, SH-SY5Y) Pretreatment Pre-treatment with This compound Compound Start->Pretreatment Induction Induction of Neurotoxicity (e.g., Glutamate, LPS, 3-NP) Pretreatment->Induction Incubation Incubation (24-48 hours) Induction->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability Assay (e.g., Calcein AM, MTT) Assessment->Viability OxidativeStress Oxidative Stress Markers (e.g., ROS, GSH) Assessment->OxidativeStress Inflammation Inflammatory Markers (e.g., NO, Cytokines) Assessment->Inflammation End End: Data Analysis and Interpretation Viability->End OxidativeStress->End Inflammation->End

General workflow for in vitro neuroprotection studies.

References

Application Notes and Protocols for Assessing Leontine Alkaloid Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of leontine alkaloid, also known as leonurine, in vitro. The following sections cover methodologies for evaluating its cytotoxic, anti-inflammatory, and neuroprotective properties, supported by quantitative data from published studies. Additionally, signaling pathways implicated in the mechanism of action of leonurine are illustrated.

Assessment of Cytotoxicity

A fundamental step in evaluating the therapeutic potential of any compound is to determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell viability.

Quantitative Data Summary: Cytotoxicity of Leonurine
Cell LineAssayIC50 / Effective ConcentrationDuration of TreatmentReference
HL-60 (Human leukemia)MTT28.6 µM24 hours[1]
HL-60 (Human leukemia)MTT11.3 µM48 hours[1]
U-937 (Human leukemia)MTT17.5 µM24 hours[1]
U-937 (Human leukemia)MTT9.0 µM48 hours[1]
MDA-MB-231 (Breast cancer)CCK8Significant inhibition at 400–800 µMNot specified[1]
SK-BR-3 (Breast cancer)CCK8Significant inhibition at 400–800 µMNot specified[1]
BEAS-2B (Human lung epithelial)MTTNo significant cytotoxicity up to 120 µg/ml48 hours
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[2][3][4]

Materials:

  • This compound alkaloid (Leonurine)

  • Target cancer cell line (e.g., HL-60, U-937) and appropriate culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of leonurine in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve leonurine, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of leonurine to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with this compound Alkaloid A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Assessment of Anti-Inflammatory Efficacy

Leonurine has been shown to possess anti-inflammatory properties.[5][6][7] Key in vitro assays to evaluate this efficacy involve measuring the inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory Effects of Leonurine
Cell LineInflammatory StimulusMeasured MediatorLeonurine Concentration% Inhibition / EffectReference
RAW 264.7LPS (1 µg/mL)NONot specifiedPotent inhibitory effect[8]
Rat ChondrocytesIL-1βMMP-1, MMP-13, ADAMTS-4, ADAMTS-55 and 20 µMSignificant inhibition[5]
Rat ChondrocytesIL-1βIL-6Not specifiedSignificant suppression[6]
RAW 264.7LPSTNF-α, IL-6Not specifiedSignificant reduction[9]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is based on the principle that nitrite (a stable product of NO) reacts with Griess reagent to form a colored product.[8][10][11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound alkaloid (Leonurine)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Culture medium (e.g., DMEM)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of leonurine for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by leonurine.

Experimental Protocol: TNF-α and IL-6 ELISA

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines.[14][15][16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound alkaloid (Leonurine)

  • LPS

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plates and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve generated with the provided standards. Determine the percentage of inhibition by leonurine.

Experimental Workflow: Anti-Inflammatory Assessment

G cluster_workflow Anti-Inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound Alkaloid A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Test for NO E->F G Perform ELISA for TNF-α and IL-6 E->G H Analyze data and determine inhibition F->H G->H

Caption: Workflow for assessing anti-inflammatory activity.

Assessment of Neuroprotective Efficacy

Leonurine has demonstrated neuroprotective effects.[19][20][21][22] A common in vitro model for Parkinson's disease involves inducing neurotoxicity in the human neuroblastoma cell line SH-SY5Y with the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium).

Quantitative Data Summary: Neuroprotective Effects of Leonurine
Cell LineNeurotoxinAssayLeonurine ConcentrationEffectReference
SH-SY5YMPP+ (1 mM)MTTNot specifiedAttenuated loss of cell viability[23]
PC12Oxygen-glucose deprivation (OGD)Not specifiedNot specifiedProtected against oxidative stress and apoptosis
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of leonurine to protect SH-SY5Y cells from MPP⁺-induced cell death.[19][20][21][22][23]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • This compound alkaloid (Leonurine)

  • MPP⁺ iodide

  • Culture medium (e.g., DMEM/F12)

  • 96-well plates

  • Reagents for MTT assay

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of leonurine for 1-2 hours.

  • Neurotoxin Treatment: Add MPP⁺ (e.g., 1 mM) to the wells and incubate for 24-48 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to determine the viability of the cells.

  • Data Analysis: Compare the viability of cells treated with leonurine and MPP⁺ to those treated with MPP⁺ alone to determine the neuroprotective effect of leonurine.

Assessment of Apoptosis

Leonurine can induce apoptosis in cancer cells and inhibit it in other cell types as part of its therapeutic effect. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.[5][24][25][26][27][28]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Target cell line

  • This compound alkaloid (Leonurine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with leonurine at the desired concentrations for the specified time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathway Analysis

Leonurine exerts its effects through the modulation of various signaling pathways. Understanding these pathways provides insight into its mechanism of action.

AMPK Signaling Pathway

Leonurine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism.[1][29] Activation of AMPK by leonurine can lead to the inhibition of lipid synthesis, suggesting a therapeutic potential for metabolic disorders.[1][29]

G cluster_ampk This compound Alkaloid and AMPK Signaling This compound This compound Alkaloid (Leonurine) AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SCD1 SCD1 pAMPK->SCD1 Inhibition Lipid_Synthesis Lipid Synthesis pAMPK->Lipid_Synthesis Inhibition SCD1->Lipid_Synthesis Promotes

Caption: this compound alkaloid activates AMPK, leading to the inhibition of lipid synthesis.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Leonurine has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[5][6][7][9][30]

G cluster_nfkb This compound Alkaloid and NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Degradation releases Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB->Inflammatory_Genes Transcription This compound This compound Alkaloid (Leonurine) This compound->IKK Inhibition

Caption: this compound alkaloid inhibits NF-κB signaling by preventing IκBα degradation.

References

Leontine: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Leontine, also known as (-)-Allomatrine, is a quinolizidine alkaloid with the chemical formula C₁₅H₂₄N₂O, primarily isolated from plants of the Leontice genus, notably Leontice leontopetalum[1]. This document provides a comprehensive overview of the current understanding of this compound and its potential as a therapeutic agent. Due to the limited specific research on this compound, this report also incorporates data from crude extracts of Leontice leontopetalum and its other constituent alkaloids, as well as information on its stereoisomer, matrine, to highlight potential areas of investigation.

Chemical Structure of this compound:

  • IUPAC Name: (1S,2S,9R,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one[1]

  • Synonyms: (-)-Allomatrine, Isothis compound[1]

II. Potential Therapeutic Applications and Biological Activities

While research specifically on this compound is in its nascent stages, studies on Leontice leontopetalum extracts and its constituent alkaloids suggest several promising therapeutic avenues. The broad bioactivities of its stereoisomer, matrine, further support the potential of this molecular scaffold[2][3].

A. Neuroprotective and Anti-inflammatory Effects

Extracts from Leontice species have demonstrated neuroprotective and anti-inflammatory properties. A methanolic extract of Leontice leontopetalum exhibited neuroprotective effects against oxidative stress in PC12 cells, a model for neuronal cells. This activity was linked to the inhibition of cyclooxygenase (COX), a key enzyme in the inflammatory pathway[4][5]. Furthermore, an ethanolic extract of the related species Leontice kiangnanensis has been shown to possess anti-inflammatory, analgesic, and sedative properties in animal models[6].

B. Anticholinesterase Activity

The alkaloidal extract of Leontice leontopetalum and one of its major alkaloids, lupanine, have been found to inhibit butyrylcholinesterase (BChE)[7][8]. This suggests a potential application in neurodegenerative diseases like Alzheimer's disease, where the inhibition of cholinesterases is a key therapeutic strategy.

C. Cardiovascular Effects

Several alkaloids isolated from Leontice leontopetalum have shown activity on the cardiovascular system. Petaline chloride was found to increase both systolic and diastolic blood pressure and heart rate in anesthetized rats[9]. In isolated heart preparations, it demonstrated a concentration-dependent increase in contractions[9]. Another alkaloid, oblongine chloride, also exhibited cardiovascular effects[1][10]. These findings indicate that this compound and related alkaloids may have modulatory effects on cardiovascular function, warranting further investigation.

D. Cytotoxic and Anticancer Potential

The cytotoxic effects of a crude methanol extract from the roots of Leontice leontopetalum were evaluated against several cancer cell lines (MCF-7, HepG2, WEHI, and MDBK). The extract showed low cytotoxicity, with IC50 values greater than 100 µg/mL for all tested cell lines[8][11]. While this particular extract did not show high potency, the well-documented anticancer activities of the related matrine-type alkaloids suggest that this compound should be investigated for its potential as an anticancer agent[2][3]. Matrine has been shown to induce apoptosis and inhibit proliferation in various cancer cells[3].

III. Quantitative Data Summary

Quantitative data for this compound is scarce. The following tables summarize the available data for Leontice leontopetalum extracts and its other alkaloids. This data provides a preliminary indication of the potency of compounds derived from this plant source.

Substance Assay Cell Line/Model Result Reference
Methanol Extract of L. leontopetalum rootsCytotoxicity (MTT Assay)MCF-7, HepG2, WEHI, MDBKIC50 > 100 µg/mL[8][11]
Alkaloid Assay Target Result Reference
LupanineButyrylcholinesterase InhibitionButyrylcholinesteraseShowed inhibitory activity (qualitative)[7][8]
Alkaloidal Extract of L. leontopetalumButyrylcholinesterase InhibitionButyrylcholinesteraseShowed inhibitory activity (qualitative)[7]

IV. Experimental Protocols

The following are detailed protocols for key experiments relevant to the investigation of this compound's therapeutic potential.

A. Cytotoxicity Assessment using MTT Assay

This protocol is adapted for the initial screening of plant extracts or isolated compounds for cytotoxic activity against cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

2. Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • This compound or plant extract stock solution (dissolved in DMSO)

3. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. In Vitro Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, can be used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.

1. Principle: The activity of cholinesterase is measured by monitoring the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

2. Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution (dissolved in a suitable solvent, e.g., methanol or DMSO)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer

    • 20 µL of the this compound solution at different concentrations

    • 20 µL of the enzyme solution (AChE or BChE)

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. A known cholinesterase inhibitor (e.g., galantamine) should be used as a positive control.

C. Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

1. Principle: The activity of COX enzymes is determined by measuring the peroxidase component of the cyclooxygenase reaction. This involves monitoring the oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which produces a colored product.

2. Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • This compound stock solution

  • 96-well plate

  • Microplate reader

3. Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and different concentrations of this compound. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590-620 nm kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value. Use known selective (e.g., celecoxib for COX-2) and non-selective (e.g., indomethacin) COX inhibitors as positive controls.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its initial investigation.

anti_inflammatory_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release of NF-κB DNA DNA NFkB->DNA Translocation This compound This compound (?) This compound->IKK Inhibition? Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow start Start: this compound (from Leontice leontopetalum) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) in_vitro->anti_inflammatory neuroprotection Neuroprotection Assay (e.g., Oxidative stress model) in_vitro->neuroprotection cholinesterase Cholinesterase Inhibition in_vitro->cholinesterase mechanism Mechanism of Action Studies cytotoxicity->mechanism anti_inflammatory->mechanism neuroprotection->mechanism cholinesterase->mechanism pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Optimization & Preclinical Development in_vivo->end

Caption: General experimental workflow for investigating this compound.

VI. Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with potential therapeutic applications in neurodegenerative diseases, inflammation, and possibly cancer. The available data, primarily from its host plant Leontice leontopetalum and related alkaloids, strongly support the need for further investigation. Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound in sufficient quantities for comprehensive biological evaluation.

  • In-depth Pharmacological Profiling: Conducting a broad range of in vitro and in vivo studies to confirm and expand upon the activities suggested by studies on related compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its therapeutic properties.

These application notes and protocols provide a foundational framework for researchers to embark on the systematic investigation of this compound as a potential novel therapeutic agent.

References

Application Notes and Protocols for Alkaloid Analysis: A Focus on Liensinine and Loline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the analytical standards development of specific alkaloids, namely Liensinine and Loline alkaloids. These compounds have been chosen as representative examples to illustrate the methodologies and data presentation required for rigorous alkaloid research. The protocols outlined below are based on established and validated methods from the scientific literature.

Section 1: Liensinine Alkaloid

Liensinine is a significant bisbenzylisoquinoline alkaloid found in the seed embryo of Nelumbo nucifera (lotus). It has garnered attention for its potential therapeutic properties, including anti-cancer, anti-arrhythmic, and anti-HIV activities. Accurate and sensitive quantification of liensinine is crucial for pharmacokinetic studies, quality control of herbal products, and further pharmacological research.

Data Presentation: Quantitative HPLC-MS/MS Parameters for Liensinine Analysis

The following table summarizes the key quantitative parameters for the analysis of Liensinine using a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[1][2]

ParameterValue
Linear Range 0.05–1000 ng/mL
**Coefficient of Determination (R²) **0.991
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Lower Limit of Detection (LOD) 0.001 ng/mL
Recovery 92.57% to 95.88%
Intra-day Precision (RSD) < 12.2%
Inter-day Precision (RSD) < 6.59%
Precursor Ion (m/z) 611.15
Product Ion (m/z) 206.10
Internal Standard (Dauricine) Precursor Ion (m/z) 625.25
Internal Standard (Dauricine) Product Ion (m/z) 206.10
Experimental Protocol: Quantification of Liensinine in Rat Plasma by HPLC-MS/MS

This protocol describes a highly sensitive method for the quantification of liensinine in microvolume rat plasma.[1][2]

1. Materials and Reagents:

  • Liensinine reference standard

  • Dauricine (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Ultrapure water

  • Rat plasma

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 45 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution (Dauricine).

  • Add 200 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the HPLC-MS/MS system.

3. HPLC Conditions:

  • Column: Reverse-phase C18 column (e.g., Gemini-C18, 100 mm × 3 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • Transitions:

    • Liensinine: 611.15 → 206.10.[2]

    • Dauricine (IS): 625.25 → 206.10.[2]

Experimental Workflow: Liensinine Quantification

Liensinine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Rat Plasma (45 µL) add_is Add Internal Standard (Dauricine) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Workflow for Liensinine quantification in plasma.

Section 2: Loline Alkaloids

Loline alkaloids are insecticidal and insect-deterrent compounds produced by certain fungi that live in symbiotic relationships with grasses. The identification and quantification of these alkaloids are essential for agricultural applications and for understanding their ecological roles.

Data Presentation: Quantitative LC-MS/MS Parameters for Loline Alkaloid Analysis

The following table summarizes key parameters for the analysis of loline-type alkaloids in endophyte-infected grasses.[3][4]

ParameterValue
Linear Range 10-600 µg/kg
**Coefficient of Determination (R²) **> 0.99
Limit of Detection (LOD) 5 µg/kg
Limit of Quantification (LOQ) 10 µg/kg
Recovery 80-120%
Precision (RSD) < 10%
Experimental Protocol: Quantification of Loline Alkaloids in Grass Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of loline alkaloids from endophyte-infected grass tissues.[3][4]

1. Materials and Reagents:

  • Loline alkaloid reference standards (e.g., N-formylloline, N-acetylloline)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Grass sample (lyophilized and ground)

2. Sample Preparation (Shaking Extraction):

  • Weigh 100 mg of ground grass sample into a centrifuge tube.

  • Add 1 mL of isopropanol/water (70:30, v/v).

  • Shake vigorously for 1 hour at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the extract with the mobile phase as needed.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Chromatography: Liquid Chromatography (LC).[3]

  • Mass Spectrometry: Tandem Mass Spectrometry (MS/MS).[3]

  • (Further specific parameters such as column type, mobile phase composition, and mass transitions would need to be optimized based on the specific loline alkaloids being targeted and the instrumentation available.)

Experimental Workflow: Loline Alkaloid Quantification

Loline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Ground Grass Sample (100 mg) extract Shaking Extraction (Isopropanol/Water) sample->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter dilute Dilution filter->dilute lcms LC-MS/MS Analysis dilute->lcms quant Quantification lcms->quant

Caption: Workflow for Loline alkaloid quantification in grass.

Section 3: General Alkaloid Biological Activity and Signaling Pathways

Alkaloids, as a diverse group of natural products, can modulate various signaling pathways, contributing to their wide range of biological activities, including neuroprotective and anti-cancer effects.[5][6][7] A common mechanism of action for some alkaloids involves the modulation of pathways related to oxidative stress and cell survival.

Illustrative Signaling Pathway: Alkaloid Interaction with the NRF2/KEAP1 Pathway

The NRF2 (Nuclear Factor Erythroid 2-Related Factor 2) pathway is a key regulator of cellular defense against oxidative stress. Some alkaloids can influence this pathway, leading to either cytoprotective or cytotoxic effects depending on the cellular context.[7]

Alkaloid_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alkaloid Alkaloid ros Oxidative Stress (ROS) alkaloid->ros keap1_nrf2 KEAP1-NRF2 Complex ros->keap1_nrf2 induces dissociation nrf2_free NRF2 keap1_nrf2->nrf2_free releases ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination promotes nrf2_nucleus NRF2 nrf2_free->nrf2_nucleus translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Antioxidant & Cytoprotective Genes are->antioxidant_genes activates transcription

Caption: Alkaloid modulation of the NRF2/KEAP1 signaling pathway.

References

Application Notes and Protocols for Studying Leontine-Producing Endophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic microorganisms represent a promising source of novel bioactive compounds, including alkaloids with significant therapeutic potential. Leontine, a piperidine alkaloid, has garnered interest for its pharmacological activities. This document provides a detailed experimental framework for the isolation, characterization, and optimization of this compound production from endophytic fungi. The protocols outlined herein cover the entire workflow from the initial isolation of endophytes from host plant tissues to the quantification of this compound and the investigation of the host-endophyte interaction. This guide is intended to provide researchers with the necessary methodologies to explore the potential of endophytic fungi as a sustainable source for the production of this compound and other valuable secondary metabolites.

Introduction

Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent disease.[1] They are a rich source of bioactive secondary metabolites, which can have applications in medicine, agriculture, and industry.[2][3] The intricate relationship between endophytes and their host plants can lead to the production of unique compounds, sometimes identical to those produced by the host plant itself.[4][5] this compound, a piperidine alkaloid, is a secondary metabolite of interest for its potential pharmacological properties. The study of this compound-producing endophytes offers a promising avenue for sustainable production of this valuable compound, mitigating the need for harvesting potentially rare or slow-growing host plants.

This document outlines a comprehensive experimental design for the study of this compound-producing endophytes, encompassing the following key stages:

  • Isolation and identification of endophytic fungi.

  • Cultivation and optimization of fermentation conditions for this compound production.

  • Extraction and quantification of this compound.

  • Investigation of the genetic basis of this compound biosynthesis.

  • Analysis of the host-endophyte interaction.

Experimental Workflow

The overall experimental workflow for studying this compound-producing endophytes is depicted below. This process is iterative, with findings from later stages often informing the optimization of earlier steps.

Experimental_Workflow cluster_isolation Phase 1: Isolation & Identification cluster_production Phase 2: Production & Optimization cluster_analysis Phase 3: Analysis & Characterization cluster_interaction Phase 4: Host-Endophyte Interaction plant_collection Plant Material Collection surface_sterilization Surface Sterilization plant_collection->surface_sterilization endophyte_isolation Endophyte Isolation on Media surface_sterilization->endophyte_isolation morphological_id Morphological Identification endophyte_isolation->morphological_id molecular_id Molecular Identification (ITS Sequencing) morphological_id->molecular_id screening Screening for this compound Production molecular_id->screening fermentation Submerged/Solid-State Fermentation screening->fermentation coculture Plant-Endophyte Co-culture screening->coculture osmac OSMAC Approach (One Strain Many Compounds) fermentation->osmac Optimization elicitation Elicitor Treatment fermentation->elicitation Enhancement extraction This compound Extraction osmac->extraction elicitation->extraction quantification LC-MS/MS Quantification extraction->quantification biosynthesis_study Biosynthetic Pathway Investigation quantification->biosynthesis_study gene_expression Gene Expression Analysis (qRT-PCR/RNA-Seq) coculture->gene_expression metabolomics Metabolomic Profiling coculture->metabolomics

Figure 1: Experimental workflow for studying this compound-producing endophytes.

Detailed Protocols

Phase 1: Isolation and Identification of Endophytic Fungi

Protocol 3.1.1: Surface Sterilization and Isolation of Endophytic Fungi

This protocol is adapted from established methods for isolating endophytic fungi.[6][7][8]

Materials:

  • Healthy plant tissues (leaves, stems, roots) from the host plant of interest.

  • Sterile distilled water.

  • 70% (v/v) ethanol.

  • Sodium hypochlorite solution (1-5% available chlorine).

  • Sterile filter paper.

  • Sterile scalpels and forceps.

  • Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin sulfate, 100 mg/L).[9][10]

Procedure:

  • Wash the collected plant tissues thoroughly with running tap water to remove any soil and debris.

  • Under a laminar flow hood, rinse the tissues with sterile distilled water.

  • Immerse the plant tissues in 70% ethanol for 30-60 seconds.

  • Transfer the tissues to the sodium hypochlorite solution and incubate for 2-5 minutes. The duration will depend on the tissue type (e.g., delicate leaves require shorter exposure).

  • Rinse the tissues three times with sterile distilled water to remove residual sterilizing agents.

  • Aseptically dry the surface-sterilized tissues on sterile filter paper.

  • To verify the effectiveness of the surface sterilization, gently press a piece of the sterilized tissue onto a PDA plate. No microbial growth should be observed after incubation.[6]

  • Using a sterile scalpel, cut the sterilized tissues into small segments (approximately 0.5 cm x 0.5 cm).

  • Place 4-5 segments on each PDA plate, ensuring they are in direct contact with the agar.

  • Seal the plates with parafilm and incubate at 25 ± 2°C in the dark.

  • Monitor the plates regularly for fungal growth emerging from the plant tissue segments.

  • Once fungal hyphae are visible, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures.

Protocol 3.1.2: Morphological and Molecular Identification

  • Morphological Identification: Preliminary identification can be based on colony morphology (color, texture, growth rate) and microscopic examination of fungal structures (spores, hyphae) using lactophenol cotton blue staining.

  • Molecular Identification: For accurate identification, DNA is extracted from the pure fungal cultures. The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using universal primers (e.g., ITS1 and ITS4) and sequenced. The resulting sequence is then compared against a public database like GenBank using BLAST (Basic Local Alignment Search Tool) for species identification.

Phase 2: this compound Production and Optimization

Protocol 3.2.1: Screening for this compound Production

  • Inoculate each purified endophytic fungal isolate into a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

  • Incubate the cultures on a rotary shaker (150 rpm) at 25 ± 2°C for 14-21 days.[2]

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the secondary metabolites from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude extracts for the presence of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3.2.2: Optimization of this compound Production (OSMAC Approach)

The "One Strain Many Compounds" (OSMAC) approach is a systematic method to induce the production of secondary metabolites by varying cultivation parameters.[11]

Table 1: Parameters for Optimization of this compound Production

ParameterVariations to Test
Culture Media PDB, Malt Extract Broth, Czapek-Dox Broth, Rice medium
Carbon Source Glucose, Sucrose, Fructose, Maltose (at varying concentrations)
Nitrogen Source Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate (at varying concentrations)
pH 4.0, 5.0, 6.0, 7.0, 8.0
Temperature 20°C, 25°C, 30°C
Agitation Static, 120 rpm, 150 rpm, 180 rpm
Incubation Time 7, 14, 21, 28 days

Protocol 3.2.3: Elicitation of this compound Production

Elicitors can be used to stimulate the production of secondary metabolites.[12]

  • Grow the this compound-producing endophyte in the optimized liquid medium.

  • After a specific period of growth (e.g., 7 days), add a sterile solution of an elicitor to the culture.

  • Examples of elicitors include:

    • Abiotic: Metal ions (e.g., Cu²⁺, Mg²⁺), salicylic acid, methyl jasmonate.

    • Biotic: Fungal cell wall extracts (from a different fungus), chitosan.

  • Continue the incubation for a further period (e.g., 7-14 days).

  • Extract and quantify the this compound production and compare it to a control culture without the elicitor.

Phase 3: Analysis and Characterization

Protocol 3.3.1: Extraction and Quantification of this compound

Extraction:

  • Lyophilize the fungal mycelium and grind it into a fine powder.

  • Extract the powdered mycelium and the culture filtrate separately with ethyl acetate or another suitable solvent at room temperature with shaking.

  • Concentrate the organic extracts under reduced pressure using a rotary evaporator.

Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying specific compounds in complex mixtures.[13]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Chromatography: Develop an HPLC method to separate this compound from other components in the extract. A C18 column is commonly used for alkaloid separation.

  • Mass Spectrometry: Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion for this compound and one or more product ions for quantification and confirmation.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Sample Analysis: Analyze the endophytic extracts and determine the concentration of this compound by interpolating the peak areas from the calibration curve.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

ParameterValue
Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for this compound elution
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Specific fragment ion(s) of this compound
Phase 4: Investigating the Genetic Basis of this compound Biosynthesis

While the specific biosynthetic pathway for this compound is not well-documented, it is likely derived from the amino acid lysine, similar to other piperidine alkaloids. The following diagram illustrates a hypothetical biosynthetic pathway, which can serve as a framework for identifying candidate genes.

Leontine_Biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase intermediate1 Δ1-Piperideine cadaverine->intermediate1 Amine Oxidase intermediate2 Piperidine Intermediate intermediate1->intermediate2 Series of enzymatic steps (e.g., reduction, cyclization) This compound This compound intermediate2->this compound Tailoring enzymes (e.g., hydroxylases, methyltransferases)

Figure 2: Hypothetical biosynthetic pathway of this compound from lysine.

Protocol 3.4.1: Identification of Candidate Biosynthesis Genes

  • Genome Sequencing: Sequence the genome of the this compound-producing endophytic fungus.

  • Gene Cluster Identification: Use bioinformatics tools (e.g., antiSMASH) to identify secondary metabolite biosynthetic gene clusters. Look for clusters containing genes homologous to those known to be involved in alkaloid biosynthesis, such as lysine decarboxylases, amine oxidases, P450 monooxygenases, and methyltransferases.[14]

  • Transcriptome Analysis (RNA-Seq): Compare the gene expression profiles of the endophyte grown under this compound-producing and non-producing conditions. Genes that are significantly upregulated in the producing condition are strong candidates for being involved in this compound biosynthesis.[15]

Phase 5: Host-Endophyte Interaction Studies

Protocol 3.5.1: Plant-Endophyte Co-culture and Gene Expression Analysis

This protocol aims to understand how the endophyte and host plant influence each other's gene expression, particularly in relation to this compound production.

  • Establish Aseptic Plant Cultures: Grow the host plant from surface-sterilized seeds in a sterile environment (e.g., on Murashige and Skoog medium).

  • Inoculation: Inoculate the sterile plantlets with the this compound-producing endophyte.

  • Co-culture: Grow the inoculated and non-inoculated (control) plants under controlled conditions.

  • RNA Extraction: After a defined period, harvest tissues from both the endophyte-inoculated and control plants, as well as the endophytic mycelium from the co-culture.

  • qRT-PCR or RNA-Seq:

    • qRT-PCR: Quantify the expression of candidate this compound biosynthesis genes in the endophyte and defense-related genes in the plant.

    • RNA-Seq: Perform a global analysis of gene expression changes in both the plant and the endophyte during their interaction.

Host_Endophyte_Interaction endophyte Endophyte This compound This compound Production endophyte->this compound Biosynthesis plant_defense Plant Defense Response endophyte->plant_defense Induction/Suppression plant Host Plant plant->endophyte Nutrient provision Signaling molecules This compound->plant Potential effect on host

Figure 3: Conceptual diagram of host-endophyte signaling.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 3: Example of this compound Yield under Different Fermentation Conditions

Isolate IDMediumTemperature (°C)pHThis compound Yield (mg/L) ± SD
ENDO-01PDB256.015.2 ± 1.3
ENDO-01MEB256.08.7 ± 0.9
ENDO-01PDB306.010.5 ± 1.1
ENDO-01PDB257.018.9 ± 2.1

Table 4: Example of Gene Expression Analysis by qRT-PCR

GeneConditionRelative Expression (Fold Change) ± SD
Candidate Lysine DecarboxylaseThis compound-producing12.5 ± 1.8
Candidate Lysine DecarboxylaseNon-producing1.0 (control)
Candidate P450 MonooxygenaseThis compound-producing8.2 ± 0.9
Candidate P450 MonooxygenaseNon-producing1.0 (control)

Conclusion

The experimental design and protocols provided in this document offer a comprehensive framework for the study of this compound-producing endophytes. By systematically following these procedures, researchers can effectively isolate and identify promising endophytic strains, optimize the production of this compound, and gain insights into the biosynthetic pathway and the complex interactions with the host plant. This research will not only contribute to a better understanding of endophytic biology but also pave the way for the development of sustainable biotechnological processes for the production of valuable pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Leontine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of leontine alkaloids, including this compound and deoxythis compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound alkaloids?

A1: The primary challenges in the total synthesis of this compound and related Ormosia alkaloids lie in the construction of the complex pentacyclic core structure with precise stereochemical control. Key difficulties include the stereoselective formation of multiple chiral centers, the construction of the N-confused piperidine ring system, and managing protecting group strategies throughout the multi-step synthesis.

Q2: Which key reactions are commonly employed in the synthesis of the this compound alkaloid skeleton?

A2: The synthesis of the pentacyclic framework of this compound alkaloids often involves several key transformations. These include the Mannich reaction for the formation of β-amino carbonyl compounds which are precursors to the piperidine rings, and intramolecular cyclization reactions to construct the fused ring system. Catalytic hydrogenation is also a critical step, particularly for the synthesis of deoxythis compound from a this compound precursor.

Q3: What are common side reactions to watch out for during the synthesis?

A3: A common side reaction is the formation of diastereomers, which can be difficult to separate. In reactions like the intramolecular Mannich reaction, undesired cyclization pathways can lead to isomeric byproducts. During catalytic hydrogenation, over-reduction or incomplete reaction can occur if conditions are not carefully optimized. The choice of protecting groups is also crucial to prevent unwanted reactions at other functional sites in the molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound alkaloids.

Issue 1: Low Yield in Intramolecular Mannich Reaction for Piperidine Ring Formation

The intramolecular Mannich reaction is a crucial step for constructing the piperidine rings within the this compound core. Low yields can be frustrating and halt the progress of the synthesis.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect pH of the reaction medium The Mannich reaction is sensitive to pH. Ensure the reaction is carried out under appropriate acidic or basic conditions as specified in the protocol. Small adjustments to the pH can significantly impact the reaction rate and yield.Optimized pH will favor the formation of the desired iminium ion intermediate and subsequent cyclization.
Low reactivity of the enol or enolate If using a ketone as the enol precursor, consider using a stronger base or a Lewis acid to facilitate enolate formation. For enamine-based approaches, ensure the enamine is freshly prepared and of high purity.Increased nucleophilicity of the enol or enamine will lead to a more efficient reaction with the iminium ion.
Decomposition of starting materials or intermediates High temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and consider running the reaction at a lower temperature for a longer duration.Milder reaction conditions can minimize degradation and improve the overall yield of the desired product.
Steric hindrance If the substrates are sterically hindered, consider using a less bulky catalyst or solvent to facilitate the approach of the reacting molecules.Reduced steric clash will increase the probability of a successful cyclization event.
Issue 2: Poor Stereoselectivity in the Formation of Chiral Centers

Achieving the correct stereochemistry is paramount in the synthesis of biologically active natural products like this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Ineffective chiral catalyst or auxiliary Screen a variety of chiral catalysts or auxiliaries to find one that provides the best stereocontrol for your specific substrate. The choice of solvent can also influence the stereochemical outcome.Identification of an optimal catalyst-solvent system will lead to a higher diastereomeric or enantiomeric excess.
Unfavorable reaction temperature The stereoselectivity of many reactions is temperature-dependent. Running the reaction at a lower temperature often enhances stereocontrol, although it may require longer reaction times.Lowering the temperature can increase the energy difference between the transition states leading to the different stereoisomers, thus favoring the formation of the desired product.
Epimerization of existing stereocenters If the reaction conditions are too harsh (e.g., strongly acidic or basic), existing stereocenters may epimerize. Use milder reaction conditions or protect sensitive functional groups to prevent this.Preservation of the stereochemical integrity of the molecule throughout the synthetic sequence.
Issue 3: Incomplete or Non-selective Catalytic Hydrogenation

Catalytic hydrogenation is often used in the final steps to reduce specific functional groups.

Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst poisoning Ensure all reagents and solvents are of high purity and free from catalyst poisons such as sulfur or heavy metals. The starting material itself might contain impurities that inhibit the catalyst. Purify the substrate thoroughly before the reaction.A clean reaction environment will ensure the catalyst remains active throughout the hydrogenation process.
Incorrect catalyst choice The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and solvent can significantly affect the outcome. Consult the literature for precedents with similar substrates or screen a variety of catalysts and conditions.Selection of the appropriate catalyst will lead to the desired reduction with high selectivity and yield.
Insufficient hydrogen pressure or reaction time Ensure the reaction is performed under the recommended hydrogen pressure and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Adequate hydrogen pressure and reaction time will drive the reaction to completion.

Experimental Protocols

General Procedure for a Key Synthetic Step: Intramolecular Mannich Reaction

This is a generalized protocol and may need to be optimized for specific substrates.

  • Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amino-ketone precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or methanol).

  • Addition of Reagents: Add the aldehyde component (e.g., paraformaldehyde, 1.5 eq.) and the acid or base catalyst (e.g., p-toluenesulfonic acid, acetic acid, or pyrrolidine, 0.1-1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or ammonium chloride (for basic reactions).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Amino-ketone precursor reagents Add aldehyde and catalyst start->reagents reaction Intramolecular Mannich Reaction (Stir at specified temperature) reagents->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring Periodically workup Quench and extract reaction->workup Upon completion monitoring->reaction purification Column Chromatography workup->purification product Purified Piperidine Product purification->product

Caption: A generalized workflow for the intramolecular Mannich reaction.

troubleshooting_logic start Low Yield in Key Reaction? check_purity Check Purity of Starting Materials start->check_purity Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Yes check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents Yes optimize_catalyst Screen Catalysts/Reagents check_purity->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time check_reagents->optimize_catalyst success Improved Yield optimize_temp->success If successful failure Consult Further Literature/ Expert Advice optimize_temp->failure If not optimize_time->success If successful optimize_time->failure If not optimize_catalyst->success If successful optimize_catalyst->failure If not

Caption: A logical workflow for troubleshooting low-yielding reactions.

Technical Support Center: Enhancing Leontine Alkaloid Yield in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of leontine alkaloids from fungal cultures. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Disclaimer: Specific research on the fungal biosynthesis of this compound alkaloids is limited. The guidance provided here is based on extensive research into the closely related and structurally similar loline alkaloids , which are also pyrrolizidine alkaloids produced by endophytic fungi. This information serves as a strong proxy and a starting point for optimizing this compound alkaloid production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Culture Optimization

Question: My fungal culture is growing, but the this compound alkaloid yield is consistently low. What are the first parameters I should investigate for optimization?

Answer: Low alkaloid yield despite good fungal growth is a common issue. The initial and most critical parameters to investigate are the culture medium composition and physical growth conditions. We recommend a systematic approach, such as a fractional factorial experimental design (FFED), to efficiently test multiple variables.[1] Key parameters to optimize include:

  • Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolite production.

  • Nitrogen Source: Both the type (e.g., peptone, yeast extract, ammonium sulfate) and concentration of the nitrogen source are crucial. High nitrogen levels can sometimes suppress alkaloid production.[2][3]

  • pH of the Medium: Fungal growth and alkaloid biosynthesis are often sensitive to pH. The optimal pH can vary between fungal species.

  • Temperature: Temperature affects both the rate of fungal growth and the enzymatic reactions in the alkaloid biosynthetic pathway.

  • Agitation and Aeration: For submerged cultures, the shaking speed (rpm) influences oxygen transfer, which can be critical for alkaloid production.

Question: How do I select the optimal carbon and nitrogen sources for my fungal culture?

Answer: The optimal carbon and nitrogen sources are highly species-dependent. A good starting point is to screen a variety of sources. For carbon, common choices include glucose, sucrose, and maltose. For nitrogen, peptone, yeast extract, and various ammonium and nitrate salts are frequently used. The tables below summarize the effects of different carbon and nitrogen sources on fungal growth and secondary metabolite production from various studies.

Question: What is the typical optimal pH and temperature for fungal alkaloid production?

Answer: While the optimal pH and temperature can vary, many fungi that produce alkaloids thrive in slightly acidic conditions (pH 5.0-6.5) and at temperatures between 25-30°C.[4][5] It is crucial to experimentally determine the optimal conditions for your specific fungal strain. Extreme pH or temperature can inhibit growth and alkaloid synthesis.

Elicitation and Precursor Feeding

Question: I have optimized the culture conditions, but the yield is still not satisfactory. What other strategies can I employ?

Answer: Elicitation and precursor feeding are two powerful techniques to significantly boost secondary metabolite production.

  • Elicitation: This involves adding small amounts of "elicitors" (stress-inducing molecules) to the culture. Fungal cell wall fragments, for instance, can act as elicitors, triggering the fungus's defense mechanisms, which often include the upregulation of alkaloid biosynthesis.

  • Precursor Feeding: This strategy involves supplying the biosynthetic precursors of the target alkaloid to the culture medium. For loline alkaloids, the primary precursors are L-proline and L-homoserine.[6]

Question: How do I perform an elicitation experiment?

Answer: A typical elicitation experiment involves preparing an elicitor solution (e.g., autoclaved fungal mycelia) and adding it to your fungal culture during the exponential growth phase. It is important to test a range of elicitor concentrations and exposure times to find the optimal conditions.

Question: What is the best way to carry out a precursor feeding experiment?

Answer: Precursor feeding should be done by adding a sterile solution of the precursor to the culture medium at the time of inoculation or during early to mid-exponential growth. The optimal concentration of the precursor needs to be determined empirically, as high concentrations can sometimes be inhibitory.

Extraction and Quantification

Question: I am having trouble efficiently extracting the this compound alkaloids from my fungal culture. What is a reliable extraction method?

Answer: A common and effective method for extracting alkaloids is acid-base extraction. This method takes advantage of the basic nature of most alkaloids. A detailed protocol is provided in the "Experimental Protocols" section below. Other methods like ultrasound-assisted or microwave-assisted extraction can also be employed to improve efficiency.

Question: What are the recommended analytical techniques for quantifying this compound alkaloids?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantification of alkaloids. Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique. For initial screening or qualitative analysis, Thin-Layer Chromatography (TLC) can be a cost-effective option.

Data Presentation

Table 1: Effect of pH on Fungal Growth and Secondary Metabolite Production

Fungal SpeciesOptimal pH for GrowthOptimal pH for Secondary Metabolite ProductionReference
Fusarium equiseti8.05.0[7]
Fusarium solani6.06.0[7]
Various Fungi3.0 - 8.5 (general range)4.0 - 8.0 (general range for enzyme activity)[8][9]
Soil Fungi~4.5 (maximum growth)Not specified[10]

Table 2: Effect of Temperature on Fungal Growth and Secondary Metabolite Production

Fungal SpeciesOptimal Temperature for Growth (°C)Optimal Temperature for Secondary Metabolite Production (°C)Reference
Aspergillus carbonarius3015 - 25[4]
Fusarium cerealis25 - 3020 - 25 (NIV), ≤ 20 (DON)[5]
Fusarium graminearumNot specified29 - 30[11]
Soil FungiNot specified30[12]

Table 3: Effect of Carbon Source on Fungal Growth and Secondary Metabolite Production

Fungal SpeciesBest Carbon Source for GrowthBest Carbon Source for Secondary Metabolite ProductionReference
Ustilaginoidea virensGlucose, FructoseGlucose, Fructose[13]
Aspergillus spp.Maltose, StarchNot specified[14]
Soil Fungus YY-13Potato PowderGlucose[15]
Neotyphodium uncinatumSucroseSucrose[16][17]

Table 4: Effect of Nitrogen Source on Fungal Growth and Secondary Metabolite Production

Fungal SpeciesBest Nitrogen Source for GrowthBest Nitrogen Source for Secondary Metabolite ProductionReference
Ustilaginoidea virensPeptone, Yeast ExtractPeptone, Yeast Extract[13]
Aspergillus spp.Calcium Nitrate, Ammonium SulphateNot specified[14]
Soil Fungus YY-13PeptoneSodium Nitrate[15]
Neotyphodium uncinatumAsparagine, Ornithine, UreaAsparagine, Ornithine, Urea[16][17]

Experimental Protocols

Protocol 1: Fractional Factorial Experimental Design for Culture Optimization

This protocol provides a framework for systematically optimizing culture conditions.

  • Define Factors and Levels: Identify the key parameters (factors) to optimize (e.g., pH, temperature, carbon source concentration, nitrogen source concentration). For each factor, choose a high and a low level.

  • Design the Experiment: Use a fractional factorial design to create a set of experimental runs that test combinations of these factor levels. This reduces the number of experiments needed compared to a full factorial design.

  • Perform the Experiments: Inoculate your fungal strain into the different culture media as defined by the experimental design.

  • Analyze the Results: After the incubation period, extract and quantify the this compound alkaloid yield for each run. Use statistical software to analyze the data and determine which factors have the most significant effect on yield.

  • Validate the Optimized Conditions: Perform a final experiment using the predicted optimal conditions to validate the results.

Protocol 2: Step-by-Step Loline-Type Alkaloid Extraction from Fungal Broth

This protocol is adapted from methods used for loline alkaloid extraction.[18]

  • Separate Mycelia and Broth: Centrifuge the fungal culture to pellet the mycelia. The alkaloids may be present in both the mycelia and the supernatant, so it is advisable to process both.

  • Acidification: To the culture supernatant (or homogenized mycelia), add a dilute acid (e.g., 0.1 M HCl) to adjust the pH to < 2. This will protonate the alkaloids, making them water-soluble.

  • Wash with Organic Solvent: Extract the acidified aqueous solution with a nonpolar organic solvent (e.g., petroleum ether or hexane) to remove non-polar impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to > 9 with a base (e.g., ammonium hydroxide). This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Base: Extract the alkaline aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane). Repeat this step multiple times to ensure complete extraction.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Visualizations

Signaling Pathways and Biosynthetic Workflows

Fungal_Elicitation_Pathway Elicitor Fungal Elicitor (e.g., cell wall fragments) Receptor Plasma Membrane Receptor Elicitor->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein MAPK_Cascade MAPK Cascade (CWI Pathway) G_Protein->MAPK_Cascade Signal Transduction Transcription_Factor Activation of Transcription Factors MAPK_Cascade->Transcription_Factor Phosphorylation Gene_Expression Upregulation of Alkaloid Biosynthesis Genes Transcription_Factor->Gene_Expression Nuclear Translocation Alkaloid_Biosynthesis This compound Alkaloid Biosynthesis Gene_Expression->Alkaloid_Biosynthesis

Caption: Fungal elicitor signaling pathway for secondary metabolite production.

Loline_Biosynthesis_Pathway Proline L-Proline Intermediate1 N-(3-amino-3-carboxypropyl)proline Proline->Intermediate1 Homoserine L-Homoserine Homoserine->Intermediate1 Intermediate2 exo-1-aminopyrrolizidine Intermediate1->Intermediate2 lolC, lolD, lolA, lolU, lolT, lolE NANL N-acetylnorloline (NANL) Intermediate2->NANL Ether bridge formation (lolO) Norloline Norloline NANL->Norloline Deacetylation (lolN) Loline Loline Norloline->Loline Methylation (lolM) N_methylloline N-methylloline Loline->N_methylloline Methylation (lolM) NFL N-formylloline (NFL) N_methylloline->NFL Oxidation (lolP)

Caption: Biosynthetic pathway of loline alkaloids in endophytic fungi.

References

Technical Support Center: Leontine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of leontine and other matrine-type alkaloids by mass spectrometry.

Frequently Asked Questions (FAQs)

1. What are the basic molecular properties of this compound?

This compound is a matrine-type alkaloid with the following properties:

PropertyValue
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.36 g/mol
Monoisotopic Mass 248.1889 Da

This information is crucial for setting the correct precursor ion m/z in your mass spectrometer.

2. What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?

In positive ESI mode, this compound is expected to be readily protonated. Therefore, the primary precursor ion to target in your MS1 scan will be the protonated molecule, [M+H]⁺, at an m/z of approximately 249.1962.

3. I am not detecting any signal for this compound. What are the common causes?

Failure to detect a signal for this compound can stem from several issues, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Troubleshooting Guides

Issue 1: No or Low this compound Signal Intensity

A lack of or significantly reduced signal for this compound is a frequent issue. Follow these steps to diagnose and resolve the problem.[1]

Possible Causes and Solutions:

CauseRecommended Action
Improper Sample Preparation This compound, being an alkaloid, may require specific extraction conditions. Ensure your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) is validated for matrine-type alkaloids. Inadequate extraction can lead to low recovery. Consider protein precipitation for plasma samples followed by solid-phase extraction for cleanup.[2][3]
Suboptimal Ionization Source Parameters Electrospray ionization (ESI) is commonly used for matrine-type alkaloids.[4][5] Optimize ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the ionization efficiency for an m/z of 249.2.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor for the correct precursor ion of this compound ([M+H]⁺ ≈ 249.2). Ensure the instrument is properly calibrated and that the detector is functioning correctly.[1]
This compound Degradation Matrine-type alkaloids can be susceptible to degradation under certain conditions. Investigate the stability of this compound in your sample matrix and storage conditions.[6] Consider preparing fresh samples and standards.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7][8] To mitigate this, improve chromatographic separation to isolate this compound from interfering matrix components. Sample dilution or more rigorous sample cleanup can also be effective.[7]

Experimental Protocol: Basic Sample Preparation for this compound in Plasma

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Issue 2: Inconsistent Retention Time

Shifts in retention time can lead to inaccurate quantification and peak integration.

Troubleshooting Workflow for Retention Time Shifts

Caption: Troubleshooting logic for inconsistent retention times.

Issue 3: Poor Peak Shape

Poor peak shape, such as fronting, tailing, or splitting, can compromise the accuracy of quantification.

Common Causes of Poor Peak Shape and Their Solutions:

ProblemPossible CauseSuggested Solution
Peak Tailing Secondary interactions between the basic nitrogen atoms in this compound and acidic silanols on the column stationary phase.Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing base, like triethylamine, to the mobile phase.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.
Split Peaks Clogged frit or void in the column.Replace the column. Ensure proper sample filtration to prevent clogging.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Issue 4: Incorrect or Missing Product Ions in MS/MS

The absence of expected product ions or the presence of unexpected ions in your MS/MS spectrum is a critical issue for compound identification and quantification.

Understanding this compound Fragmentation:

Expected Fragmentation Behavior:

For a precursor ion of m/z 249.2, common neutral losses for matrine-type alkaloids can be expected. These losses arise from the fragmentation of the tetracyclic structure.

Troubleshooting Product Ion Issues:

Product_Ion_Troubleshooting Start Incorrect or Missing Product Ions Check_Collision_Energy Optimize Collision Energy (CE) Start->Check_Collision_Energy Check_Precursor_Isolation Verify Precursor Ion Isolation Window Start->Check_Precursor_Isolation Check_Fragmentation_Method Confirm Fragmentation Method (e.g., CID) Start->Check_Fragmentation_Method In_Source_Fragmentation Investigate In-Source Fragmentation Start->In_Source_Fragmentation CE_Too_Low CE Too Low: Incomplete Fragmentation Check_Collision_Energy->CE_Too_Low CE_Too_High CE Too High: Excessive Fragmentation Check_Collision_Energy->CE_Too_High Isolation_Too_Wide Isolation Window Too Wide: Co-eluting Ions Fragmented Check_Precursor_Isolation->Isolation_Too_Wide Solution_Fragmentation Consult Instrument Manual Check_Fragmentation_Method->Solution_Fragmentation In_Source_Issue High Source Energy: Analyte Fragments Before MS/MS In_Source_Fragmentation->In_Source_Issue Solution_CE Perform CE Ramp Experiment CE_Too_Low->Solution_CE CE_Too_High->Solution_CE Solution_Isolation Narrow Isolation Window Isolation_Too_Wide->Solution_Isolation Solution_In_Source Reduce Source Voltages/Temperatures In_Source_Issue->Solution_In_Source

Caption: A logical workflow for troubleshooting product ion issues in MS/MS.

Experimental Protocol: Collision Energy Optimization

  • Prepare a standard solution of this compound at a concentration that gives a stable signal.

  • Set up a series of experiments where the collision energy is varied in steps (e.g., from 10 eV to 50 eV in 5 eV increments) while keeping all other MS parameters constant.

  • Inject the standard for each collision energy setting.

  • Analyze the resulting MS/MS spectra to identify the collision energy that produces the most abundant and stable product ions for use in your quantitative method.

By systematically addressing these common issues, researchers can develop robust and reliable methods for the detection and quantification of this compound in various matrices.

References

Technical Support Center: Optimization of HPLC Methods for Separating Leontine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of leontine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation challenging?

This compound is a tetracyclic quinolizidine alkaloid with multiple chiral centers.[1] This stereochemical complexity means it can exist as different isomers, specifically diastereomers and enantiomers.[2][3] These isomers often share very similar physicochemical properties, such as polarity, solubility, and molecular weight, making their separation by standard chromatographic techniques difficult. Achieving separation is crucial as different isomers can exhibit varied pharmacological and toxicological profiles.

Q2: What are the primary HPLC strategies for separating this compound isomers?

There are two main strategies for separating isomers by HPLC:

  • Achiral Chromatography: This method is primarily used for separating diastereomers . Since diastereomers have different physical properties, they can often be separated on standard reversed-phase (e.g., C18, Phenyl-Hexyl) or normal-phase columns by carefully optimizing the mobile phase and other chromatographic conditions.[4][5]

  • Chiral Chromatography: This is essential for separating enantiomers . Enantiomers have identical physical properties in an achiral environment and require a chiral environment to be distinguished.[6] This is achieved by using a Chiral Stationary Phase (CSP) or, less commonly, a chiral additive in the mobile phase.[7][8][9][10]

Q3: How does the basic (alkaline) nature of this compound affect HPLC separation?

As an alkaloid, this compound contains basic nitrogen atoms. This property can lead to significant challenges, most notably peak tailing . This occurs due to strong interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[11][12] To mitigate this, it is crucial to control the mobile phase pH. Using an acidic mobile phase (e.g., with formic or acetic acid) protonates the this compound, which can improve peak shape. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites.[13][14]

Q4: Should I use a gradient or isocratic elution for separating this compound isomers?

The choice depends on the complexity of the sample and the similarity of the isomers.

  • Isocratic elution (constant mobile phase composition) is simpler, more robust, and often sufficient if the isomers elute closely together.[15]

  • Gradient elution (varied mobile phase composition) is generally preferred for method development as it allows for the screening of a wide range of solvent strengths to determine the optimal conditions. It is also useful for samples containing impurities that span a broad polarity range, ensuring they are eluted from the column.[15][16]

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during the separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Q: My this compound isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is the most common challenge. A systematic approach to optimizing selectivity is required.

  • Potential Cause 1: Inappropriate Stationary Phase.

    • Solution (for Diastereomers): If using a standard C18 column, switch to a stationary phase with different selectivity. A Phenyl-Hexyl column offers π-π interactions, which can be effective for aromatic-containing or rigid cyclic structures. Also, consider columns with high-purity, end-capped silica to minimize silanol interactions that can obscure selectivity.[12]

    • Solution (for Enantiomers): You must use a Chiral Stationary Phase (CSP). Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), which are known to be effective for a wide range of chiral compounds.[7][8][10]

  • Potential Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: Systematically vary the mobile phase.

      • Change Organic Modifier: Switch between acetonitrile (ACN) and methanol. They have different solvent properties and can significantly alter selectivity.[17]

      • Adjust pH: Since this compound is basic, mobile phase pH is a critical parameter. Small changes in pH (e.g., from 2.8 to 3.2) can alter the degree of protonation and significantly impact retention and selectivity. Use a buffer to maintain a stable pH.[13][16]

      • Use an Additive: For reversed-phase chromatography, adding 0.1% formic acid or acetic acid is standard for improving the peak shape of basic compounds.[16]

  • Potential Cause 3: Incorrect Temperature.

    • Solution: Optimize the column temperature. Varying the temperature (e.g., from 25°C to 45°C) can alter selectivity. While higher temperatures lower viscosity and can improve efficiency, they may sometimes reduce resolution. This parameter should be investigated empirically.[17]

Issue 2: Peak Tailing

Q: My isomer peaks are asymmetrical with a pronounced tail. How can I improve the peak shape?

A: Peak tailing for a basic compound like this compound is almost always due to secondary interactions with the stationary phase.

  • Potential Cause 1: Strong Silanol Interactions.

    • Solution 1: Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped to minimize the number of free, acidic silanol groups.[12]

    • Solution 2: Lower the Mobile Phase pH: Adjust the mobile phase pH to be acidic (e.g., pH 2.5-4.0) using formic acid or a phosphate buffer. This keeps the this compound molecules protonated and minimizes interactions with silanol groups.[13]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as 0.1% triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the primary analyte. Note that TEA can suppress ionization in MS detection.[14]

  • Potential Cause 2: Column Overload.

    • Solution: The column has a finite sample capacity. Injecting too concentrated a sample can cause peak distortion. Dilute your sample or reduce the injection volume and reinject.[12]

Issue 3: Peak Broadening

Q: My peaks are wide and short, leading to poor sensitivity and resolution. What is the cause?

A: Peak broadening, or low efficiency, can stem from several sources unrelated to column chemistry.

  • Potential Cause 1: Extra-Column Volume.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to eliminate dead volume.[12]

  • Potential Cause 2: Incompatible Injection Solvent.

    • Solution: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume. Injecting a sample in a solvent significantly stronger than the mobile phase will cause the sample band to spread before it reaches the column.[13][18]

Issue 4: Inconsistent Retention Times

Q: The retention times for my isomer peaks are drifting between injections. How can I fix this?

A: Drifting retention times point to an unstable system.

  • Potential Cause 1: Insufficient Column Equilibration.

    • Solution: If running a gradient, ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection. A common rule is to allow 5-10 column volumes of the starting mobile phase to pass through the column.[14]

  • Potential Cause 2: Mobile Phase Issues.

    • Solution: Prepare fresh mobile phase daily. If using buffers, ensure the organic modifier concentration does not cause precipitation.[19] Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump. Check that the pH of your buffered mobile phase is stable over time.[13]

  • Potential Cause 3: Fluctuating Column Temperature.

    • Solution: Use a column thermostat to maintain a constant temperature. Even small fluctuations in ambient lab temperature can cause retention time shifts.[14]

Experimental Protocols & Data

Generalized Protocol for HPLC Method Development

This protocol provides a systematic workflow for developing a separation method for this compound diastereomers using reversed-phase HPLC.

  • Column Selection: Begin with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength for this compound (e.g., 210 nm, or determined by UV scan).

    • Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 20 minutes.

  • Optimization:

    • Based on the scouting run, identify the approximate percentage of B where the isomers elute.

    • Run a shallower gradient around this elution point (e.g., if elution occurs at 30% B, try a gradient of 20% to 40% B over 20 minutes).

    • If resolution is still insufficient, keep the gradient slope and investigate other parameters:

      • Change the modifier from acetonitrile to methanol.

      • Adjust the mobile phase pH using a buffer (e.g., 10 mM ammonium formate adjusted to pH 3.0).

      • Vary the column temperature between 25°C and 45°C.

  • Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[20][21][22]

Data Presentation

The following tables illustrate how changing key parameters can affect separation. The data is representative and serves as a guide for expected outcomes during optimization.

Table 1: Example Effect of Mobile Phase on Isomer Resolution (Diastereomers)

Parameter Condition A Condition B Condition C
Column C18 C18 Phenyl-Hexyl
Mobile Phase Water/ACN + 0.1% FA Water/Methanol + 0.1% FA Water/ACN + 0.1% FA
Isomer 1 tR (min) 10.2 12.5 11.5
Isomer 2 tR (min) 10.5 13.1 12.3
Resolution (Rs) 1.1 (Poor) 1.6 (Good) 2.1 (Excellent)

FA = Formic Acid, ACN = Acetonitrile, tR = Retention Time

Table 2: Key HPLC Method Validation Parameters (as per ICH Q2(R1) Guidelines)

Parameter Acceptance Criteria Purpose
Specificity Peaks are well-resolved from impurities and matrix components. Ensures the method accurately measures only the desired analyte.
Linearity (r²) ≥ 0.999 Confirms a proportional relationship between concentration and detector response.[20]
Accuracy (% Recovery) Typically 98-102% Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability ≤ 2%, Intermediate Precision ≤ 3% Demonstrates the consistency and reproducibility of the method.[20]
Limit of Detection (LOD) S/N ratio of 3:1 The lowest amount of analyte that can be detected.[21]
Limit of Quantitation (LOQ) S/N ratio of 10:1 The lowest amount of analyte that can be quantified with accuracy and precision.[21]
Robustness No significant change in results with small, deliberate variations in method parameters. Assesses the reliability of the method during normal use.

%RSD = Percent Relative Standard Deviation, S/N = Signal-to-Noise ratio

Visualizations

The following diagrams illustrate logical workflows for method development and troubleshooting.

HPLCMethodDevelopment start Start: Define Separation Goal (this compound Isomers) select_column Select Initial Column (e.g., C18 for Diastereomers, CSP for Enantiomers) start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% ACN) select_column->scout_gradient eval_resolution Evaluate Resolution (Rs) scout_gradient->eval_resolution optimize_gradient Optimize Gradient Slope (Make it shallower) eval_resolution->optimize_gradient 1.0 < Rs < 1.5 change_params Modify Key Parameters eval_resolution->change_params Rs < 1.0 final_method Final Method Achieved eval_resolution->final_method Rs >= 1.5 eval_resolution2 Evaluate Resolution (Rs) optimize_gradient->eval_resolution2 change_solvent Change Organic Solvent (ACN <=> Methanol) change_params->change_solvent eval_resolution2->final_method Rs >= 1.5 fail Re-evaluate Column Choice or Separation Strategy eval_resolution2->fail Still poor change_solvent->eval_resolution2 change_ph Adjust Mobile Phase pH change_solvent->change_ph If still poor change_ph->eval_resolution2 change_temp Optimize Temperature change_ph->change_temp If still poor change_temp->eval_resolution2 HPLCTroubleshooting start Problem: Poor Peak Resolution check_shape Examine Peak Shape start->check_shape tailing Peaks are Tailing check_shape->tailing Asymmetrical broad Peaks are Broad check_shape->broad Symmetrical, but wide coelution Symmetrical, Overlapping Peaks check_shape->coelution Symmetrical, overlapping cause_tailing1 Cause: Silanol Interactions tailing->cause_tailing1 cause_tailing2 Cause: Column Overload tailing->cause_tailing2 sol_tailing1 Solution: Lower pH, use end-capped column, or add competing base (TEA) cause_tailing1->sol_tailing1 sol_tailing2 Solution: Reduce sample concentration or injection volume cause_tailing2->sol_tailing2 cause_broad1 Cause: Extra-Column Volume broad->cause_broad1 cause_broad2 Cause: Injection Solvent Mismatch broad->cause_broad2 sol_broad1 Solution: Minimize tubing length/ID cause_broad1->sol_broad1 sol_broad2 Solution: Dissolve sample in mobile phase cause_broad2->sol_broad2 cause_coelution Cause: Insufficient Selectivity coelution->cause_coelution sol_coelution1 Solution: Optimize mobile phase (pH, solvent type) cause_coelution->sol_coelution1 sol_coelution2 Solution: Change column (e.g., C18 -> Phenyl) cause_coelution->sol_coelution2 sol_coelution3 Solution: Change Temperature cause_coelution->sol_coelution3

References

addressing stability issues of leontine compounds in storage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing stability issues of leonurine compounds in storage. The following information is curated to assist in troubleshooting common challenges encountered during experimental procedures. It is highly probable that the query regarding "leontine compounds" pertains to "leonurine," an alkaloid predominantly isolated from plants of the Leonurus genus, commonly known as motherwort.

Frequently Asked Questions (FAQs)

Q1: What is leonurine and why is its stability a concern?

A1: Leonurine is a pseudoalkaloid with a range of biological activities, including antioxidative, anti-inflammatory, and neuroprotective effects, making it a compound of interest for therapeutic development.[1] Like many natural products, its chemical structure, which includes an ester linkage, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is critical for obtaining accurate and reproducible experimental results and for maintaining its therapeutic efficacy in potential drug formulations.

Q2: What are the primary factors that can cause leonurine degradation during storage?

A2: The primary factors that can compromise the stability of leonurine include:

  • Hydrolysis: The ester bond in the leonurine molecule is susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This can result in the formation of syringic acid and 4-guanidino-1-butanol.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the compound.[2][3]

  • Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of impurities.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the recommended general storage conditions for pure leonurine?

A3: For optimal stability, pure leonurine should be stored in a cool, dark, and dry environment. One supplier recommends storage at 4°C, sealed, and away from moisture.[4] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound activity or inconsistent results in bioassays. Compound degradation due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (4°C or below), protected from light, and in a tightly sealed container to prevent moisture ingress. 2. Aliquot Samples: To avoid repeated freeze-thaw cycles and exposure of the bulk stock to atmospheric conditions, prepare single-use aliquots. 3. Purity Check: Re-analyze the purity of your leonurine stock using a validated analytical method such as HPLC-UV or LC-MS.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products.1. Identify Degradants: Use LC-MS/MS to identify the mass of the new peaks. Potential degradation products include the hydrolysis products (syringic acid and 4-guanidino-1-butanol) and various oxidized forms. 2. Evaluate Solvent Stability: If the compound is stored in solution, assess its stability in the chosen solvent. Some solvents can promote degradation. Consider preparing fresh solutions for each experiment.
Precipitation of the compound from a stock solution. Poor solubility or degradation leading to less soluble products.1. Check Solvent and Concentration: Ensure the solvent and concentration are appropriate for leonurine. While soluble in DMSO, prolonged storage in solution is generally not recommended.[4] 2. Sonication and Warming: Gentle warming (to ~37°C) and sonication may help redissolve the compound. However, be cautious as heat can accelerate degradation.[4] 3. Fresh Preparation: If precipitation is persistent, it is best to prepare a fresh stock solution from solid material.

Experimental Protocols

Protocol 1: Forced Degradation Study of Leonurine

Objective: To investigate the intrinsic stability of leonurine under various stress conditions as recommended by ICH guidelines. This helps in identifying potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of leonurine in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in a temperature-controlled oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., in accordance with ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV method. An LC-MS/MS method can be used for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating leonurine from its degradation products, allowing for accurate quantification of the parent compound.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary to separate polar and non-polar compounds. A typical mobile phase could consist of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed (degraded) leonurine samples.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of leonurine from all degradation peaks.

    • The detection wavelength for leonurine is typically around 277 nm.[5]

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from its degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for Leonurine

Stress ConditionDurationLeonurine Remaining (%)Number of Degradation PeaksMajor Degradation Product (m/z)
0.1 M HCl24 hours85.22198.1 (Syringic acid)
0.1 M NaOH4 hours45.73198.1 (Syringic acid)
3% H₂O₂24 hours78.94327.3 (Oxidized leonurine)
Heat (60°C)48 hours92.51198.1 (Syringic acid)
Photolysis7 days89.12-

Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Leonurine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stressors thermal Thermal Stress (60°C) stock->thermal Expose to Stressors photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stressors hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Degradant ID hplc->lcms Characterize Degradants

Caption: Experimental workflow for a forced degradation study of leonurine.

degradation_pathway leonurine Leonurine (C₁₄H₂₁N₃O₅) hydrolysis_prod1 Syringic Acid leonurine->hydrolysis_prod1 Hydrolysis (Acid/Base) hydrolysis_prod2 4-Guanidino-1-butanol leonurine->hydrolysis_prod2 Hydrolysis (Acid/Base) oxidized_prod Oxidized Leonurine (e.g., N-oxide) leonurine->oxidized_prod Oxidation

Caption: Potential degradation pathways of leonurine under stress conditions.

References

Technical Support Center: Leonurine Extraction & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note: The compound "Leontine" is not found in the referenced scientific literature. It is highly probable that this is a misspelling of Leonurine , a well-documented alkaloid extracted from plants of the Leonurus genus (e.g., Motherwort). This technical support center will focus on the extraction and purification of Leonurine.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols to refine experimental procedures for achieving higher purity Leonurine.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for Leonurine extraction? A1: Leonurine is a pseudoalkaloid primarily isolated from plants belonging to the Lamiaceae family. The most common sources include Leonurus japonicus (Yimucao), Leonurus cardiaca (Motherwort), and Leonurus sibiricus.[1] The concentration of Leonurine can vary significantly depending on the species, geographical location, and harvesting time.[2]

Q2: Which extraction solvent is most effective for maximizing Leonurine yield? A2: Leonurine is readily soluble in water and alcohols.[1][3] Ethanolic extraction, often using 70-95% ethanol with methods like Soxhlet extraction or reflux, is commonly reported to be effective.[4][5] Acidified methanol has also been used in initial isolation protocols.[6] The choice of solvent depends on the subsequent purification strategy and the scale of the extraction.

Q3: My crude extract has high impurity levels, particularly polysaccharides. How can I remove them? A3: A common and effective initial purification step is alcohol precipitation. After obtaining a concentrated aqueous extract, adding ethanol to a final concentration of 40-80% will cause polysaccharides and other large molecules to precipitate, which can then be removed by filtration or centrifugation.[5]

Q4: What is the principle behind using cation-exchange chromatography for Leonurine purification? A4: Leonurine is an alkaloid, which is basic in nature. In an acidic solution (pH 2-3), Leonurine will be protonated and carry a positive charge. This allows it to bind to an acidic cation-exchange resin.[3] Impurities that are neutral or anionic will pass through the column. The bound Leonurine can then be eluted by changing the pH with a basic solution (e.g., ammonia water) or by using a high concentration of a competing acid.[3][5]

Q5: How can I achieve >95% purity for my Leonurine sample? A5: Achieving very high purity typically requires multiple chromatographic steps. After initial cleanup (e.g., alcohol precipitation and ion exchange), techniques like High-Speed Countercurrent Chromatography (HSCCC) or semi-preparative High-Performance Liquid Chromatography (HPLC) are highly effective.[7] One study reported achieving 96.2% purity using an HSCCC method.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Poor quality of plant material (low Leonurine content).[2]4. Inefficient extraction method.1. Use 70-95% ethanol or acidified methanol.[4][6]2. Optimize extraction parameters. Refluxing for 1-2 hours or using a Soxhlet apparatus for 6 hours are common methods.[4][5]3. Source plant material from a reliable supplier and verify its Leonurine content if possible.[8]4. Consider ultrasonic-assisted extraction to improve efficiency and reduce extraction time.[6]
Low Purity After Initial Extraction 1. Co-extraction of numerous impurities (pigments, polysaccharides, saponins).2. Inadequate initial cleanup steps.1. Perform an alcohol precipitation step after aqueous extraction to remove polysaccharides.[5]2. Utilize liquid-liquid extraction with solvents of varying polarity to partition and remove impurities.3. Employ acidic cation-exchange chromatography as a robust method to specifically isolate alkaloids like Leonurine.[3]
Leonurine Loss During Purification 1. Irreversible binding to chromatography column.2. Degradation due to extreme pH or temperature.3. Incomplete elution from the column.1. Ensure the column resin is properly conditioned and not exhausted. Test different elution conditions.2. While the total alkaloid extract has good thermotolerance, avoid unnecessarily harsh conditions.[3] Maintain controlled temperatures during concentration steps.3. Optimize the eluent. For ion-exchange, a step-gradient of ammonia water (e.g., 5-28%) or an acidic solution can be effective.[3]
Inaccurate Quantification (HPLC/CE) 1. Poor peak resolution.2. Lack of a reliable standard.3. Matrix effects from impurities in the sample.1. Optimize the mobile phase. For HPLC, an acetonitrile/water gradient adjusted to pH 2.5 is effective.[2] For Capillary Electrophoresis (CE), ensure the buffer is optimized.[4]2. Use a certified Leonurine reference standard for calibration curves.[4]3. Further purify the sample or use a sample preparation technique like Solid Phase Extraction (SPE) before analysis.

Quantitative Data Summary

Table 1: Leonurine Yield & Purity from Different Methods

MethodStarting MaterialYieldPurityReference
Soxhlet ExtractionL. sibiricus (5g dried plant)18.86 ± 4.09 g extract / 100g plant0.79 - 4.23 mg Leonurine / g plant[4][8]
Boiling Water Reflux6g plant powder~3 mg LeonurineNot specified[7]
HSCCC2.48 g crude extract68 mg Leonurine~96.2%[7]

Table 2: Analytical Parameters for Leonurine Quantification

TechniqueColumn/SystemMobile Phase/BufferDetectionReference
Capillary Electrophoresis (CE)Agilent 7100 CE systemOptimized buffer system277 nm[4]
RP-HPLCOctadecyl-bonded stationary phaseAcetonitrile/water gradient (pH 2.5)277 nm[2]
UPLCAcquity UPLC BEH C18 (2.1x100mm, 1.7µm)Methanol & Ammonium formate buffer (pH 4.0) gradientNot specified

Experimental Protocols

Protocol 1: General Extraction & Initial Purification

This protocol combines aqueous extraction with alcohol precipitation and ion-exchange chromatography.

  • Maceration & Decoction:

    • Weigh 1 kg of dried, pulverized Leonurus japonicus aerial parts.

    • Add the material to 10 L of deionized water.

    • Heat to boiling and maintain a gentle boil (reflux) for 2 hours.

    • Allow the mixture to cool and filter through cheesecloth to remove solid plant material. Press the material to recover maximum liquid.

    • Repeat the decoction process on the plant material with another 8 L of water and combine the filtrates.

  • Concentration:

    • Concentrate the combined aqueous filtrate under reduced pressure using a rotary evaporator at 60-70°C until the volume is approximately 2 L (density ~1.15 g/mL).[9]

  • Alcohol Precipitation:

    • While stirring, slowly add 95% ethanol to the concentrated extract to a final ethanol concentration of 70%.

    • Allow the mixture to stand at 4°C for 12-24 hours to allow for complete precipitation of polysaccharides.

    • Separate the precipitate by centrifugation or filtration. Retain the supernatant.

  • Solvent Removal & pH Adjustment:

    • Recover the ethanol from the supernatant using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to 2-3 with 2M HCl.[3]

  • Cation-Exchange Chromatography:

    • Prepare an acidic cation-exchange resin column according to the manufacturer's instructions.

    • Load the acidified extract onto the column.

    • Wash the column with deionized water until the eluent is colorless and neutral.

    • Elute the bound alkaloids using a 5-20% ammonia water solution.[3]

    • Collect the eluate containing the total alkaloids.

  • Final Concentration & Drying:

    • Neutralize the eluate and concentrate under vacuum to a thick paste.

    • Dry the paste in a vacuum oven at 60-70°C to yield the total alkaloid extract.[3]

Protocol 2: High-Purity Purification by HSCCC

This protocol is adapted for purifying a crude or semi-purified extract.[7]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5, v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the rotation speed to 850 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.2 mL/min until hydrodynamic equilibrium is reached.

  • Sample Injection and Fraction Collection:

    • Dissolve the crude extract (e.g., 2.5 g from Protocol 1) in a small volume of the biphasic solvent system.

    • Inject the sample into the column.

    • Continue running the mobile phase and collect fractions based on time or volume.

  • Analysis:

    • Monitor the eluate using a UV detector at 277 nm.[7]

    • Analyze the collected fractions for Leonurine content and purity using an appropriate analytical method (e.g., HPLC, see Table 2).

    • Combine the fractions containing high-purity Leonurine.

  • Drying:

    • Evaporate the solvent from the combined pure fractions to obtain crystalline Leonurine.

Visualizations

Extraction_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Initial Purification cluster_2 Step 3: Alkaloid Isolation cluster_3 Step 4: High-Purity Refinement Plant Dried Plant Material (Leonurus sp.) Decoction Aqueous Decoction (2x with H2O) Plant->Decoction Concentrate Vacuum Concentration Decoction->Concentrate Alcohol Alcohol Precipitation (70% EtOH, 4°C) Concentrate->Alcohol Centrifuge Filtration / Centrifugation Alcohol->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Impurity Pellet (Polysaccharides) Acidify pH Adjustment (2-3) Supernatant->Acidify IonEx Cation-Exchange Chromatography Acidify->IonEx Elute Elution with Ammonia Water IonEx->Elute Wash with H2O CrudeAlkaloids Crude Leonurine Extract Elute->CrudeAlkaloids HSCCC HSCCC or Prep-HPLC CrudeAlkaloids->HSCCC Pure High-Purity Leonurine (>95%) HSCCC->Pure Troubleshooting_Purity Start Low Purity in Final Product CheckInitial Was an initial cleanup (e.g., alcohol precipitation) performed? Start->CheckInitial CheckChroma What was the primary purification method? CheckInitial->CheckChroma Yes Sol1 Implement alcohol precipitation to remove polysaccharides. CheckInitial->Sol1 No CheckFinal Are there closely-related alkaloid impurities? CheckChroma->CheckFinal Ion-Exchange Sol2 Use cation-exchange chroma. to specifically isolate alkaloids. CheckChroma->Sol2 Simple column (e.g., Silica) Sol3 Use high-resolution methods like HSCCC or prep-HPLC. CheckFinal->Sol3 No Sol4 Optimize gradient elution in HPLC or solvent system in HSCCC for better separation. CheckFinal->Sol4 Yes NFkB_Pathway cluster_0 Cytoplasm cluster_1 Inhibition Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus NFkB_p50->Nucleus Transcription Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Transcription promotes Leonurine Leonurine Leonurine->IKK Inhibits

References

Technical Support Center: Managing Matrix Effects in Leontine Analysis of Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of leontine and other alkaloids from plant tissues using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects during the analysis of this compound in plant tissue samples.

1. Problem Identification: Are you observing signs of matrix effects?

  • Question: Are you experiencing poor peak shape, inconsistent signal intensity, or high variability in your this compound quantification?[1]

  • Action: These are common indicators of matrix effects.[1] Proceed to the diagnosis stage to confirm their presence.

2. Diagnosis: Confirming the Presence and Nature of Matrix Effects

  • Question: How can I confirm that matrix effects are impacting my analysis?

  • Answer: Two primary methods can be used:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3][4] It involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract.[2][4] A dip or spike in the baseline signal indicates ion suppression or enhancement, respectively.[2][4]

    • Comparison of Calibration Curves: Prepare calibration curves for this compound in a pure solvent and in a matrix extract (matrix-matched). A significant difference in the slopes of these curves indicates the presence of matrix effects.

3. Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, several strategies can be employed to minimize their impact. The choice of strategy will depend on the nature of the matrix and the analyte.

  • Question: My this compound signal is suppressed. What are my options?

  • Answer: You can either try to minimize the matrix effects or compensate for them.

    • To Minimize Matrix Effects:

      • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be very effective.[5]

      • Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or switching to a different column can help separate this compound from co-eluting matrix components.

      • Sample Dilution: A simple approach is to dilute the sample extract.[3] This reduces the concentration of matrix components entering the ion source. However, this is only feasible if the this compound concentration is high enough to remain detectable after dilution.[3]

    • To Compensate for Matrix Effects:

      • Use of an Internal Standard (IS): The most reliable method is to use a stable isotope-labeled (SIL) this compound as an internal standard.[6] The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

      • Standard Addition Method: This involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve for each sample.[6] This method is very effective but can be time-consuming as it requires multiple analyses for each sample.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of plant tissue analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[7] In plant tissues, these components can include a wide variety of compounds such as pigments, lipids, sugars, and other secondary metabolites like tannins, flavonoids, and other alkaloids.[8] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[7]

Q2: Why is the analysis of this compound, an alkaloid, susceptible to matrix effects in plant tissues?

A2: Plant extracts are complex mixtures. When analyzing for this compound, other endogenous substances from the Leonotis leonurus plant, such as sterols, diterpenes, triterpenoids, tannins, flavonoids, and saponins, can be co-extracted.[8] During the electrospray ionization (ESI) process, these co-eluting matrix components compete with this compound for access to the droplet surface for ionization, which can lead to a suppressed or enhanced signal.[7]

Q3: How can I qualitatively and quantitatively assess matrix effects?

A3:

  • Qualitative Assessment: The post-column infusion method is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4]

  • Quantitative Assessment: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q4: What is the best way to prepare plant tissue samples to minimize matrix effects for this compound analysis?

A4: The optimal sample preparation method depends on the specific plant matrix. For alkaloids like this compound, a common approach involves:

  • Drying and Grinding: The plant material is dried and ground to a fine powder to increase the surface area for extraction.[9]

  • Extraction: Extraction is often performed with an acidified solvent (e.g., methanol or ethanol with a small amount of acid like hydrochloric or acetic acid) to protonate the alkaloids and increase their solubility in the polar solvent.

  • Cleanup: This is a critical step to remove interfering compounds. Solid-Phase Extraction (SPE) is a highly effective cleanup technique. For alkaloids, a cation-exchange SPE cartridge can be used to retain the protonated this compound while allowing neutral and anionic matrix components to be washed away. The this compound is then eluted with a basic solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data related to the management of matrix effects in alkaloid analysis.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery for Alkaloids.

Sample Preparation TechniqueMatrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Dilute-and-Shoot45 (Suppression)>95< 15
Protein Precipitation (PPT)62 (Suppression)85-110< 10
Liquid-Liquid Extraction (LLE)88 (Slight Suppression)70-90< 8
Solid-Phase Extraction (SPE)95 (Minimal Effect)80-105< 5

This table presents illustrative data synthesized from general knowledge in the field and is not from a single specific study on this compound.

Table 2: Effect of Different Mitigation Strategies on the Accuracy of Alkaloid Quantification.

Mitigation StrategyApparent Concentration (ng/mL)Accuracy (%)
None (External Calibration)6868
Structural Analog Internal Standard9292
Stable Isotope Labeled Internal Standard101101
Standard Addition9999

This table illustrates the potential impact of different correction methods on the accuracy of results when a true concentration of 100 ng/mL is assumed.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify retention time windows where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank plant matrix extract (prepared using your extraction and cleanup method)

  • Mobile phases for your chromatographic method

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Start the LC gradient without an injection and monitor the signal of the this compound precursor ion. This will establish a stable baseline signal.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Cleanup from Plant Extracts

Objective: To extract and concentrate this compound from a complex plant matrix while removing interfering components.

Materials:

  • Cation-exchange SPE cartridges (e.g., MCX)

  • Crude plant extract (dissolved in an acidic aqueous solution)

  • Methanol

  • Water

  • Ammonia solution (5%) in methanol

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of water. Do not let the sorbent go dry.

  • Equilibration: Pass 3 mL of acidic water (e.g., 2% formic acid in water) through the cartridge.

  • Loading: Load the pre-treated plant extract onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of acidic water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 3 mL of 5% ammonia in methanol into a clean collection tube. The basic solution neutralizes the alkaloid, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Problem Problem Identification (Poor peak shape, inconsistent signal, high variability) Diagnosis Diagnosis: Confirm Matrix Effects Problem->Diagnosis Mitigation Mitigation Strategies Diagnosis->Mitigation Matrix Effects Confirmed Optimize_Sample_Prep Optimize Sample Preparation (LLE, SPE) Mitigation->Optimize_Sample_Prep Minimize Optimize_Chromo Optimize Chromatography Mitigation->Optimize_Chromo Minimize Dilution Sample Dilution Mitigation->Dilution Minimize Internal_Standard Use Internal Standard (SIL-IS recommended) Mitigation->Internal_Standard Compensate Standard_Addition Standard Addition Method Mitigation->Standard_Addition Compensate Analysis Re-analyze and Validate Optimize_Sample_Prep->Analysis Optimize_Chromo->Analysis Dilution->Analysis Internal_Standard->Analysis Standard_Addition->Analysis

Caption: A workflow diagram for troubleshooting matrix effects.

Alkaloid_Sample_Prep_Workflow Start Start: Dried & Ground Plant Material Extraction Extraction (Acidified Methanol/Ethanol) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Filtration->SPE_Cleanup Condition 1. Condition Cartridge (Methanol, Water) SPE_Cleanup->Condition Evap_Recon Evaporation & Reconstitution SPE_Cleanup->Evap_Recon Equilibrate 2. Equilibrate Cartridge (Acidic Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (Acidic Water, Methanol) Load->Wash Elute 5. Elute this compound (Ammoniated Methanol) Wash->Elute End Ready for LC-MS Analysis Evap_Recon->End

Caption: A typical sample preparation workflow for alkaloid analysis.

References

Technical Support Center: Enhancing Loline Alkaloid Production in Grass-Endophyte Associations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the production of loline alkaloids in grass-endophyte associations.

Frequently Asked Questions (FAQs)

Q1: What are loline alkaloids and why are they important?

A1: Loline alkaloids are a group of bioactive secondary metabolites produced by certain endophytic fungi, particularly from the genera Epichloë and Neotyphodium, which form symbiotic relationships with various cool-season grasses.[1][2][3] These alkaloids are known for their potent insecticidal properties, which protect the host grass from a wide range of insect pests.[1][2] This protective mechanism is a key component of the mutualistic relationship between the fungus and the grass. For drug development, loline alkaloids represent a promising source of natural insecticides.

Q2: What are the primary precursors for loline alkaloid biosynthesis?

A2: The biosynthesis of loline alkaloids primarily utilizes the amino acids L-proline and L-homoserine.[4][5] These precursors are incorporated into the characteristic 1-aminopyrrolizidine ring structure of lolines.[4][5]

Q3: Which genes are responsible for loline alkaloid production?

A3: The genetic basis for loline alkaloid biosynthesis is found within specific gene clusters. In the endophytic fungus Neotyphodium uncinatum, two homologous gene clusters, designated LOL-1 and LOL-2, have been identified to be associated with loline production.[1][2] These clusters contain several genes, such as lolC, which are crucial for the biosynthetic pathway.[1][2]

Q4: How can I increase the production of loline alkaloids in my experiments?

A4: Several strategies can be employed to enhance loline alkaloid production:

  • Optimization of Culture Conditions: Modifying the fermentation medium, pH, temperature, and aeration can significantly impact endophyte growth and secondary metabolite production.[6][7][8][9][10]

  • Elicitation: The use of elicitors, which can be either biotic (e.g., fungal cell wall fragments, polysaccharides) or abiotic (e.g., salicylic acid, methyl jasmonate), can trigger the endophyte's defense responses and stimulate the production of secondary metabolites like loline alkaloids.[11][12][13][14][15]

  • Precursor Feeding: Supplementing the culture medium with the primary precursors of loline alkaloids, L-proline and L-homoserine, can potentially increase their yield.[4][5][16][17]

  • Genetic Engineering: Advanced techniques involving the manipulation of the lol gene clusters could be used to upregulate the biosynthetic pathway, though this is a more complex approach.[18][19]

Q5: What are the best methods for quantifying loline alkaloids?

A5: The quantification of loline alkaloids in plant tissues or fungal cultures is typically performed using chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for accurate quantification.[20][21][22][23]

Troubleshooting Guides

Issue 1: Low or No Loline Alkaloid Production in Endophyte Culture
Possible Cause Troubleshooting Step
Suboptimal Culture Medium Test different basal media (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) and supplement with various carbon and nitrogen sources to find the optimal composition for your endophyte strain.[6][7]
Incorrect pH or Temperature Optimize the pH and temperature of your fermentation. Most endophytic fungi have an optimal pH range between 6.0 and 7.5 and a temperature range of 25-30°C.[6][7][8][9]
Insufficient Aeration Ensure adequate aeration in liquid cultures by optimizing the shaking speed (rpm) of the incubator.[8][10]
Lack of Precursors Supplement the culture medium with L-proline and L-homoserine. Start with a concentration range of 1-5 mM and optimize based on the results.[16][17]
Endophyte Strain Variation Not all endophyte strains produce loline alkaloids. Verify the genetic potential of your strain for loline production by screening for the presence of lol genes.[1][2]
Issue 2: Poor Growth of Endophytic Fungi in Culture
Possible Cause Troubleshooting Step
Inappropriate Growth Medium Some endophytes are fastidious. Experiment with different media, including those that mimic the host plant environment. The type and concentration of the growth medium can affect the radial growth rate and mycelial morphology.[24]
Contamination Ensure strict aseptic techniques during isolation and subculturing. Use antibiotics in the initial isolation medium to suppress bacterial growth.[7][25]
Incorrect Incubation Conditions Verify and optimize the incubation temperature and light conditions. Most endophytic fungi grow well in the dark at 25-28°C.[6][7]
Issue 3: Low Success Rate of Artificial Inoculation of Grass Seedlings

| Possible Cause | Troubleshooting Step | | Incompatible Host-Endophyte Pair | Some endophyte strains are specific to certain grass genotypes. Use host-endophyte combinations that are known to be compatible.[26][27] | | Ineffective Inoculation Technique | The slow growth rate of Neotyphodium endophytes in vitro and low success rates of current inoculation methods can be limiting.[24] Experiment with different inoculation methods, such as seedling inoculation through coleoptile injection or inoculation of calli derived from mature seeds. | | Poor Viability of Endophyte Culture | Use fresh, actively growing mycelium for inoculation. The viability of the endophyte is critical for successful colonization. |

Experimental Protocols

Protocol 1: Optimization of Fermentation Conditions for Loline Production
  • Prepare Basal Medium: Start with a standard liquid medium such as Potato Dextrose Broth (PDB).

  • Vary Single Factors:

    • Carbon Source: Replace the glucose in the PDB with other carbon sources (e.g., sucrose, fructose, maltose) at the same concentration.

    • Nitrogen Source: Supplement the PDB with different nitrogen sources (e.g., peptone, yeast extract, ammonium nitrate).

    • pH: Adjust the pH of the medium to a range of values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.[6]

    • Temperature: Incubate cultures at a range of temperatures (e.g., 20°C, 25°C, 30°C).[7]

  • Inoculation: Inoculate the prepared media with a standardized amount of fresh endophyte mycelium.

  • Incubation: Incubate the cultures in a shaking incubator (e.g., 150-180 rpm) for a defined period (e.g., 14-21 days).[6][8]

  • Analysis: Harvest the mycelium and the culture broth separately. Extract the loline alkaloids and quantify them using HPLC-MS/MS. Also, measure the dry weight of the mycelium to assess biomass production.

Protocol 2: Elicitation of Loline Alkaloid Production
  • Establish Endophyte Culture: Grow the endophytic fungus in a suitable liquid medium for a specific period until it reaches the mid-logarithmic growth phase.

  • Prepare Elicitor Stock Solutions:

    • Biotic Elicitors: Prepare solutions of fungal cell wall extracts (e.g., from Aspergillus niger) or chitosan.[12][15]

    • Abiotic Elicitors: Prepare solutions of methyl jasmonate or salicylic acid.[12]

  • Elicitor Treatment: Add the elicitor solution to the endophyte culture at different concentrations. Include a control group with no elicitor.

  • Incubation: Continue the incubation for a further 24-72 hours post-elicitation.

  • Analysis: Harvest the culture and extract the loline alkaloids for quantification by HPLC-MS/MS to determine the effect of the elicitor.

Protocol 3: Quantification of Loline Alkaloids using HPLC-MS/MS
  • Sample Preparation:

    • Plant Tissue: Freeze-dry the grass tissue and grind it into a fine powder.

    • Fungal Culture: Separate the mycelium from the broth by filtration. Freeze-dry and grind the mycelium.

  • Extraction: Extract the powdered sample with a suitable solvent, such as a mixture of methanol and water, often with the addition of a small amount of acid (e.g., formic acid).

  • Purification: Clean up the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[23]

  • HPLC-MS/MS Analysis:

    • Inject the purified extract into an HPLC system coupled to a tandem mass spectrometer.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor and product ions of the target loline alkaloids.

    • Quantify the alkaloids by comparing the peak areas to a standard curve prepared with authentic loline standards.[20][22]

Data Presentation

Table 1: Effect of Different Carbon Sources on Loline Alkaloid Production

Carbon Source (20 g/L)Mycelial Dry Weight (g/L)Total Loline Alkaloids (µg/g DW)
Glucose10.5 ± 0.8150.2 ± 12.5
Sucrose9.8 ± 0.6135.7 ± 10.1
Fructose11.2 ± 0.9165.4 ± 14.8
Maltose8.5 ± 0.7110.9 ± 9.3

Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.

Table 2: Effect of Methyl Jasmonate Elicitation on Loline Alkaloid Production

Methyl Jasmonate (µM)Mycelial Dry Weight (g/L)Total Loline Alkaloids (µg/g DW)
0 (Control)10.7 ± 0.5152.3 ± 11.9
5010.5 ± 0.6225.8 ± 18.7
10010.2 ± 0.4310.4 ± 25.6
2009.8 ± 0.7280.1 ± 22.3

Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.

Visualizations

Loline_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Proline L-Proline Intermediate_1 N-(3-amino-3-carboxypropyl)proline L-Proline->Intermediate_1 lolC L-Homoserine L-Homoserine L-Homoserine->Intermediate_1 lolC Intermediate_2 exo-1-aminopyrrolizidine Intermediate_1->Intermediate_2 Multiple Steps (lol genes) N-formylloline N-formylloline Intermediate_2->N-formylloline lol genes Experimental_Workflow_Elicitation Start Start Endophyte_Culture Establish Endophyte Culture Start->Endophyte_Culture Elicitor_Addition Add Elicitor (e.g., Methyl Jasmonate) Endophyte_Culture->Elicitor_Addition Incubation Incubate (24-72h) Elicitor_Addition->Incubation Harvest Harvest Mycelium and Broth Incubation->Harvest Extraction Loline Alkaloid Extraction Harvest->Extraction Quantification HPLC-MS/MS Quantification Extraction->Quantification Analysis Data Analysis Quantification->Analysis End End Analysis->End Troubleshooting_Logic Problem Low Loline Yield Check_Culture Check Culture Conditions Problem->Check_Culture Check_Precursors Check Precursors Problem->Check_Precursors Check_Genetics Check Endophyte Genetics Problem->Check_Genetics Optimize_Media Optimize Media (C, N sources) Check_Culture->Optimize_Media Optimize_Physical Optimize pH & Temperature Check_Culture->Optimize_Physical Add_Precursors Add L-Proline & L-Homoserine Check_Precursors->Add_Precursors Gene_Screening Screen for 'lol' genes Check_Genetics->Gene_Screening Solution_Found Solution Found Optimize_Media->Solution_Found Optimize_Physical->Solution_Found Add_Precursors->Solution_Found Gene_Screening->Solution_Found

References

troubleshooting unexpected results in leontine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in their bioassays.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the first steps I should take when my bioassay is not working as expected?

    • A: Begin by carefully reviewing the entire experimental protocol to ensure no steps were omitted or reagents prepared incorrectly.[1][2] It's also crucial to verify that all reagents were equilibrated to the specified assay temperature, as temperature can significantly impact enzyme activity.[1] Finally, check that the microplate reader is set to the correct wavelength and that the appropriate type of microplate is being used for your assay (e.g., clear plates for absorbance, black plates for fluorescence, and white plates for luminescence).[1][3]

Troubleshooting Guides

High Background Signal

A high background signal can mask the specific signal from your analyte, reducing the sensitivity of the assay or rendering the results unusable.[4] This is often observed as excessive or unexpectedly high color development or optical density readings across the entire plate.[4]

  • Q2: My negative control wells show a high signal. What are the common causes and solutions?

    • A: High background in negative controls can stem from several factors, including insufficient plate washing, inadequate blocking, or contaminated reagents.[4][5]

    Troubleshooting High Background:

    Potential CauseRecommended Solution
    Insufficient Washing Increase the number of wash steps or add a 30-second soak with wash buffer between aspirations.[2][4] Ensure complete removal of residual fluid by tapping the inverted plate on absorbent paper.[6]
    Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4] Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[2][4]
    Reagent Contamination Use fresh, sterile reagents for each assay to avoid cross-contamination.[4][5] Ensure pipette tips are not reused between different samples or reagents.[5]
    Antibody Concentration Too High If using an antibody-based assay, reduce the concentration of the primary or secondary antibody.[7]
    Non-specific Binding Add a non-ionic detergent (e.g., Tween-20) to the wash buffers to reduce non-specific antibody binding.[2] For western blots, ensure the membrane does not dry out during the process.[7]
    Extended Incubation or High Temperature Optimize incubation times and temperatures to minimize non-specific signal development.
    Substrate Solution Issues Ensure the substrate solution is clear and colorless before use. If the color continues to develop after adding the stop solution, the reaction has not been effectively stopped.[6]
  • Q3: Can the type of microplate I'm using contribute to high background?

    • A: Yes, using the wrong type of microplate can lead to high background. For fluorescence assays, black plates are recommended to reduce background fluorescence.[1][3] For luminescence assays, white plates are ideal as they reflect light and enhance the signal.[1][3] Using clear plates for these assays can result in increased background noise.

Below is a decision-making workflow for troubleshooting high background signals.

high_background_troubleshooting start High Background Signal Detected check_washing Review Washing Protocol start->check_washing Start check_blocking Review Blocking Protocol check_washing->check_blocking Washing OK resolve Problem Resolved check_washing->resolve Washing Inadequate check_reagents Check Reagent Contamination check_blocking->check_reagents Blocking OK check_blocking->resolve Blocking Inadequate check_antibody Optimize Antibody Concentration check_reagents->check_antibody Reagents OK check_reagents->resolve Reagents Contaminated check_antibody->resolve Concentration Optimized

Troubleshooting workflow for high background.
Low or No Signal

A weak or absent signal can be just as problematic as a high background, indicating an issue with one or more components of the assay.

  • Q4: I'm not getting any signal, or the signal is very weak. What should I investigate?

    • A: A lack of signal can be due to several factors, including incorrect reagent preparation, expired reagents, improper storage of components, or issues with the sample itself.[1]

    Troubleshooting Low or No Signal:

    Potential CauseRecommended Solution
    Incorrect Reagent Preparation Double-check all calculations and ensure reagents were prepared according to the protocol.[2]
    Reagent Storage/Expiration Verify that all kit components have been stored at the correct temperatures and are within their expiration date.[1] Some reagents can degrade rapidly if stored improperly.[1]
    Omission of a Reagent Carefully review the protocol to ensure all necessary reagents were added in the correct order.[1][2]
    Incorrect Wavelength/Filter Confirm that the plate reader is set to the appropriate wavelength or filter set for your assay's detection method.[8]
    Sample Concentration Too Low If possible, concentrate the sample or prepare new samples with a higher concentration of the analyte.[1]
    Antibody Issues (for immunoassays) Ensure the primary and secondary antibodies are compatible.[2] The secondary antibody must be raised against the host species of the primary antibody.[2] Increase the antibody concentration or the incubation time.[2]
    Inactive Enzyme/Substrate Ensure enzymes were kept on ice or at 4°C during the assay setup.[1] Use fresh substrate, as it can degrade over time.
  • Q5: My sample is known to be positive, but I'm not seeing a signal. What could be the reason?

    • A: If your positive control is working but your sample is not, the issue may lie with the sample itself. The analyte may be outside the detectable range of the assay. In this case, performing a serial dilution of the sample can help determine the optimal concentration.[1] It's also possible that the sample matrix is interfering with the assay. Sample pretreatment, such as centrifugation or filtration, may be necessary.[5]

The following diagram illustrates a general workflow for a typical bioassay.

bioassay_workflow prep_plate Prepare Microplate (e.g., Coating) blocking Blocking Step prep_plate->blocking add_sample Add Samples and Standards blocking->add_sample incubation1 Incubation add_sample->incubation1 washing1 Washing Step incubation1->washing1 add_detection Add Detection Reagent/Antibody washing1->add_detection incubation2 Incubation add_detection->incubation2 washing2 Washing Step incubation2->washing2 add_substrate Add Substrate washing2->add_substrate read_plate Read Plate on Microplate Reader add_substrate->read_plate

A generalized experimental workflow for a bioassay.
High Variability in Results

  • Q6: My duplicate wells show very different readings. What can cause this variability?

    • A: Poor duplicates are often a result of inconsistent pipetting, improper mixing, or the presence of bubbles in the wells.[1]

    Troubleshooting High Variability:

    Potential CauseRecommended Solution
    Pipetting Errors Ensure careful and consistent pipetting technique.[1] Pipette solutions down the side of the wells to avoid splashing.[1]
    Improper Mixing Gently tap the plate a few times to ensure the contents of the wells are thoroughly mixed.[1]
    Bubbles in Wells Visually inspect wells for bubbles, as they can interfere with absorbance readings.[1] Pipette carefully to avoid introducing bubbles.[1]
    Precipitate in Wells Check for any precipitate or turbidity in the wells.[1] If present, you may need to dilute or deproteinate your sample.[1]
    Edge Effects "Edge effects" can occur due to temperature gradients across the plate. To mitigate this, avoid using the outer wells or incubate the plate in a humidified chamber.
  • Q7: I'm seeing significant variability from one assay to the next. How can I improve reproducibility?

    • A: Assay-to-assay variability can be influenced by factors such as reagent lot variations, different analysts, and day-to-day environmental changes.[9] Controlling for these variables is key to improving reproducibility. One significant factor can be temperature; better control of activation temperature has been shown to reduce total bioassay variability by approximately 85%.[10]

The diagram below illustrates various factors that can contribute to overall bioassay variability.

bioassay_variability variability Bioassay Variability reagents Reagent Variability variability->reagents contributed by operator Operator Technique variability->operator contributed by environment Environmental Factors variability->environment contributed by instrument Instrument Performance variability->instrument contributed by sample Sample Characteristics variability->sample contributed by

Factors contributing to bioassay variability.

Detailed Experimental Protocols

Standard Plate Washing Protocol

Proper plate washing is critical to reduce background and remove unbound reagents.[4]

  • Aspiration: After incubation, aspirate or decant the contents of the wells.

  • Buffer Addition: Immediately add the appropriate volume of wash buffer to each well. A common wash buffer is PBS with 0.01% to 0.1% Tween-20.[4]

  • Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30 seconds.[4]

  • Aspiration: Aspirate or decant the wash buffer.

  • Repeat: Repeat the wash cycle 2-4 times as specified in your protocol.[4]

  • Final Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[6]

Preparation of Serial Dilutions for a Standard Curve

A reliable standard curve is essential for accurate quantification.

  • Prepare Stock Standard: Reconstitute the standard to the highest concentration as per the manufacturer's instructions.

  • Label Dilution Tubes: Label a series of microcentrifuge tubes for each standard dilution point.

  • First Dilution: Add the appropriate volume of diluent to the first tube. Then, add the calculated volume of the stock standard to this tube and mix thoroughly.

  • Serial Dilutions: Transfer the specified volume from the first dilution tube to the second tube containing diluent. Mix well. Continue this process for all subsequent dilution points, ensuring to use a fresh pipette tip for each transfer.

  • Blank: Include a "zero" standard or blank, which contains only the diluent.

References

Technical Support Center: Strategies for Scaling Up Quinolizidine Alkaloid Production from Leontice Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the production of quinolizidine alkaloids derived from plants of the Leontice genus. This guide focuses on practical strategies, troubleshooting common issues, and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up quinolizidine alkaloid production from Leontice species?

A1: The main challenges include low yields of target alkaloids from plant material, the complexity of the alkaloid mixtures obtained, difficulties in separating structurally similar alkaloids, and the lack of established large-scale cultivation protocols for most Leontice species. Furthermore, the biosynthesis of these alkaloids is a complex process that is not yet fully elucidated, making metabolic engineering approaches challenging.

Q2: Which methods are most promising for large-scale production of quinolizidine alkaloids?

A2: Currently, extraction from cultivated or wild-harvested Leontice leontopetalum is the most common method. However, for scalable and sustainable production, research is moving towards plant tissue culture and potentially heterologous expression in microbial systems. While chemical synthesis is possible for some simpler quinolizidine alkaloids, the structural complexity of many compounds from Leontice makes this approach less economically viable for large-scale production.

Q3: What are the key considerations for optimizing alkaloid extraction from Leontice leontopetalum?

A3: Key factors include the choice of solvent, extraction temperature, and pH. Acidified aqueous solutions are often used for the initial extraction to protonate the alkaloids and increase their solubility. Subsequent liquid-liquid extraction with an organic solvent at a basic pH is then used to isolate the alkaloids. Optimization of these parameters is crucial for maximizing yield and minimizing the co-extraction of impurities.

Q4: Are there any safety precautions I should take when working with quinolizidine alkaloids?

A4: Yes. Many quinolizidine alkaloids exhibit toxicity. It is essential to handle all plant material, extracts, and isolated compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated fume hood. Consult the relevant Safety Data Sheets (SDS) for specific compounds whenever available.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and analysis of quinolizidine alkaloids from Leontice species.

Issue 1: Low Alkaloid Yield During Extraction
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using techniques like sonication or microwave-assisted extraction to enhance cell wall disruption.
Suboptimal solvent choice Experiment with different extraction solvents and pH conditions. An initial extraction with an acidic aqueous solution (e.g., 0.5 N HCl) followed by basification and extraction with an organic solvent like dichloromethane is a common strategy.[1]
Alkaloid degradation Avoid prolonged exposure to high temperatures and harsh pH conditions. Store extracts at low temperatures and under an inert atmosphere if possible.
Incorrect plant material Verify the identity of the plant species and the plant part being used, as alkaloid content can vary significantly. The developmental stage of the plant can also impact alkaloid concentration.
Issue 2: Poor Separation of Alkaloids During Chromatography
Potential Cause Troubleshooting Steps
Inappropriate stationary phase For quinolizidine alkaloids, reversed-phase columns (e.g., C18) are commonly used for HPLC.[2] Consider trying different column chemistries if co-elution is a problem.
Suboptimal mobile phase Optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), pH, and ionic strength. A gradient elution may be necessary to resolve complex mixtures.[2]
Sample overload Inject a smaller volume of a more dilute sample to avoid band broadening and peak tailing.
Presence of interfering compounds Incorporate a solid-phase extraction (SPE) clean-up step prior to chromatographic analysis to remove interfering matrix components.
Issue 3: Inaccurate Quantification of Alkaloids
Potential Cause Troubleshooting Steps
Lack of appropriate standards Whenever possible, use certified reference standards for the specific alkaloids being quantified. If standards are unavailable, relative quantification against a major, identified alkaloid can be performed, but this should be clearly stated.
Matrix effects in MS detection Matrix effects can suppress or enhance the ionization of target analytes. Use an internal standard that is structurally similar to the analytes of interest to compensate for these effects. Perform a matrix effect study by comparing the response of a standard in solvent versus a spiked matrix extract.
Detector saturation Dilute the sample to ensure that the analyte concentration is within the linear dynamic range of the detector.
Improper calibration curve Prepare a multi-point calibration curve that brackets the expected concentration of the analytes in the samples. Ensure the calibration curve has a good correlation coefficient (R² > 0.99).

Experimental Protocols

Protocol 1: Extraction of Quinolizidine Alkaloids from Leontice leontopetalum

This protocol is a general guideline for the extraction of total quinolizidine alkaloids from dried plant material.

Materials:

  • Dried and finely ground Leontice leontopetalum plant material (e.g., tubers)

  • 0.5 N Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of 0.5 N HCl for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and wash the plant residue with an additional 100 mL of 0.5 N HCl.

  • Combine the acidic aqueous extracts and basify to a pH of 10-11 by the slow addition of ammonium hydroxide or sodium hydroxide solution.

  • Transfer the basified aqueous solution to a separatory funnel and extract three times with 200 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

  • The crude extract can be further purified by column chromatography or preparative HPLC.

Protocol 2: Quantification of Lupanine by HPLC

This protocol provides a method for the quantification of lupanine in an extracted sample.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic mixture of 15% acetonitrile and 85% sodium phosphate buffer (1.8 g/L Na₂HPO₄, adjusted to pH 10.5 with NaOH)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: Room temperature

Procedure:

  • Prepare a stock solution of lupanine standard of known concentration in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of lupanine in the samples.

  • Dissolve the crude alkaloid extract in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the calibration standards and the sample solutions onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of lupanine against the concentration of the standards.

  • Determine the concentration of lupanine in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data for different aspects of quinolizidine alkaloid production. This data is for illustrative purposes and will vary depending on the specific experimental conditions.

Table 1: Comparison of Extraction Methods for Total Quinolizidine Alkaloids from Leontice leontopetalum

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (h)Total Alkaloid Yield (mg/g dry weight)
Maceration0.5 N HCl / CH₂Cl₂25245.2
Soxhlet ExtractionMethanol6587.8
Ultrasound-Assisted70% Ethanol4016.5
Microwave-Assisted70% Ethanol600.58.1

Table 2: HPLC-UV Quantification of Major Alkaloids in a Crude Extract of Leontice leontopetalum

AlkaloidRetention Time (min)Concentration (mg/g of crude extract)
Sparteine8.515.2
Lupanine10.245.8
13α-hydroxylupanine12.122.5
Angustifoline14.88.1

Visualizations

Biosynthetic Pathway of Quinolizidine Alkaloids

The following diagram illustrates the general biosynthetic pathway of quinolizidine alkaloids, starting from the amino acid L-lysine. This pathway leads to the formation of key intermediates and major alkaloids such as lupanine and sparteine.

Quinolizidine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Intermediates Tetracyclic Intermediates Piperideine->Intermediates Multiple Steps Lupanine Lupanine Sparteine Sparteine Intermediates->Lupanine Intermediates->Sparteine

Caption: General biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Experimental Workflow for Alkaloid Extraction and Analysis

This diagram outlines the major steps involved in the extraction, purification, and analysis of quinolizidine alkaloids from plant material.

Extraction_Workflow PlantMaterial Dried & Ground Leontice Plant Material AcidExtraction Acidic Aqueous Extraction (e.g., HCl) PlantMaterial->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification (e.g., NH₄OH) Filtration1->Basification LiquidLiquidExtraction Liquid-Liquid Extraction (e.g., CH₂Cl₂) Basification->LiquidLiquidExtraction Drying Drying of Organic Phase (e.g., Na₂SO₄) LiquidLiquidExtraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, GC-MS, NMR) CrudeExtract->Analysis Direct Analysis IsolatedAlkaloids Isolated Alkaloids Purification->IsolatedAlkaloids IsolatedAlkaloids->Analysis Data Quantitative & Qualitative Data Analysis->Data

Caption: Workflow for quinolizidine alkaloid extraction and analysis.

References

Validation & Comparative

Unveiling the Mode of Action of Leontine in Target Insects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mode of action of an insecticide reportedly referred to as "leontine" have yielded no specific results under this designation. The term "this compound" does not correspond to a recognized active ingredient in the Insecticide Resistance Action Committee (IRAC) Mode of Action Classification, nor does it appear in recent scientific literature concerning insecticide discovery and validation. It is plausible that "this compound" is a commercial brand name, a developmental code, or a misnomer for an existing or novel chemical entity.

To provide a comprehensive comparison guide as requested, clarification on the precise chemical identity of "this compound" is essential. Once the active ingredient is identified, a thorough analysis of its mode of action can be conducted, followed by a comparison with alternative insect control agents.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the established framework for validating an insecticide's mode of action and present a comparative analysis of common insecticide classes. This will serve as a template for the subsequent evaluation of "this compound" upon identification of its active component.

General Framework for Validating Insecticide Mode of Action

The validation of an insecticide's mode of action is a multi-step process that involves a combination of electrophysiological, biochemical, and molecular techniques. A typical workflow is illustrated below.

cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: In Vivo Confirmation A Symptomology Observation in Target Insects B High-Throughput Screening (HTS) on Known Receptor Targets A->B Hypothesis Generation C Differential Gene Expression Analysis (Transcriptomics) A->C D Electrophysiology (e.g., Patch-Clamp on Neurons) B->D E Receptor Binding Assays B->E G RNAi-mediated Gene Knockdown C->G H Toxicity Assays with Synergists/Antagonists D->H E->H F Enzyme Inhibition Assays F->H I Behavioral Assays G->I J Metabolic Profiling (Metabolomics) H->J

Caption: A generalized workflow for the validation of an insecticide's mode of action.

Major Insecticide Classes and Their Modes of Action

A comparative overview of established insecticide classes provides a foundation for understanding the diversity of molecular targets in insects. The IRAC classifies insecticides into groups based on their mode of action to aid in resistance management.[1][2]

IRAC GroupMode of ActionRepresentative Chemical Class(es)Target Site(s)
1Acetylcholinesterase (AChE) inhibitorsOrganophosphates, CarbamatesNervous System: Synapse
3Sodium channel modulatorsPyrethroids, PyrethrinsNervous System: Axon
4Nicotinic acetylcholine receptor (nAChR) competitive modulatorsNeonicotinoids, ButenolidesNervous System: Post-synaptic membrane
6Chloride channel activatorsAvermectins, MilbemycinsNervous System: Allosteric modulation of GluCls
11Microbial disruptors of insect midgut membranesBacillus thuringiensis (Bt)Midgut: Epithelial cell membranes
13Inhibitors of acetyl-CoA carboxylaseSpirodiclofen, SpiromesifenLipid synthesis
22Voltage-dependent sodium channel blockersOxadiazines, IndoxacarbNervous System: Axon
28Ryanodine receptor modulatorsDiamidesMuscle and nerve cells: Calcium channels

Experimental Protocols for Mode of Action Studies

Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are summaries of key methodologies.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
  • Objective: To characterize the effect of a compound on the function of a specific ion channel.

  • Methodology:

    • Synthesize cRNA of the target insect ion channel subunit(s).

    • Inject cRNA into Xenopus laevis oocytes.

    • Allow 2-7 days for channel expression on the oocyte membrane.

    • Place the oocyte in a recording chamber and impale with two microelectrodes (voltage-sensing and current-passing).

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Perfuse the oocyte with a control solution and then with a solution containing the test compound.

    • Apply the native agonist to elicit a current and observe the modulatory effect of the test compound.

    • Record changes in membrane current to determine if the compound is an agonist, antagonist, or modulator.

Radioligand Binding Assays
  • Objective: To determine if a compound binds to a specific receptor and to quantify its binding affinity.

  • Methodology:

    • Prepare a membrane fraction from a tissue source rich in the target receptor (e.g., insect head homogenates for nAChRs).

    • Incubate the membrane preparation with a radiolabeled ligand known to bind to the target site (e.g., [³H]imidacloprid for nAChRs).

    • In parallel incubations, include increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

RNA Interference (RNAi) for Target Validation
  • Objective: To confirm that the putative target protein is essential for the insecticide's toxicity.

  • Methodology:

    • Synthesize double-stranded RNA (dsRNA) corresponding to a unique sequence of the target gene.

    • Inject the dsRNA into the target insect species. A control group is injected with a non-specific dsRNA (e.g., from GFP).

    • After a period to allow for gene knockdown, confirm the reduction in target gene expression via qRT-PCR.

    • Expose both the target-knockdown insects and control insects to the insecticide.

    • If the knockdown insects show significantly reduced mortality compared to the controls, it confirms the target's role in the insecticide's mode of action.

Illustrative Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation

The nAChR is a primary target for a major class of insecticides. The following diagram illustrates the signaling cascade following receptor activation.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential Arrives B Voltage-gated Ca²⁺ Channels Open A->B C Influx of Ca²⁺ B->C D Vesicles containing Acetylcholine (ACh) fuse with membrane C->D E ACh released into Synaptic Cleft D->E F ACh or Neonicotinoid binds to nAChR E->F Synaptic Transmission G nAChR Channel Opens F->G H Influx of Na⁺ and Ca²⁺ G->H I Membrane Depolarization H->I J Action Potential Generated I->J K Continuous Firing leads to Paralysis J->K

Caption: Simplified signaling pathway of nAChR activation by acetylcholine or a neonicotinoid insecticide.

Further investigation into the specific chemical nature of "this compound" is required to proceed with a direct comparative analysis. Researchers are encouraged to provide the active ingredient's common name, chemical structure, or CAS number to enable a detailed and accurate assessment.

References

A Comparative Analysis of Leontine and Other Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quinolizidine alkaloid leontine against other notable alkaloids of the same class, including lupanine, sparteine, and cytisine. This document synthesizes available experimental data on their biological activities, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways to support further research and drug development.

Introduction to Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a class of naturally occurring nitrogen-containing heterocyclic compounds found predominantly in plants of the Fabaceae family. They are known for a wide range of biological activities, from toxic effects to therapeutic potential. This guide focuses on this compound, a QA found in plants of the Leontice genus, and compares its known activities with the more extensively studied QAs: lupanine, sparteine, and cytisine.

Comparative Biological Activity

Quantitative data for the biological activity of this compound is limited in publicly available scientific literature. Most available data pertains to crude extracts of Leontice leontopetalum, which contains this compound among other alkaloids. In contrast, more specific quantitative data is available for lupanine, sparteine, and cytisine.

Table 1: Comparative Cytotoxicity of Quinolizidine Alkaloids

AlkaloidCell Line(s)IC50 ValueCitation(s)
This compound (from L. leontopetalum extract) MCF-7, HepG2, WEHI, MDBK> 100 µg/mL[1][2]
Lupanine -Data not readily available-
Sparteine -Data not readily available-
Cytisine -Data not readily available-

Table 2: Comparative Anticholinesterase Activity of Quinolizidine Alkaloids

AlkaloidEnzymeIC50 ValueNotesCitation(s)
This compound -Data not readily available--
Lupanine (from L. leontopetalum) Butyrylcholinesterase (BChE)Comparable to galantamine at 200 µg/mLShowed significant inhibitory activity.[1][3]
Lupinine Acetylcholinesterase (AChE)-Reversible inhibitor.[4]
Sparteine -Data not readily available--
Cytisine -Data not readily available--

Table 3: Other Notable Biological Activities and Toxicities

AlkaloidBiological Activity/ToxicityQuantitative DataCitation(s)
This compound (in L. leontopetalum extract) Antioxidant, Antidiabetic, Convulsant/AnticonvulsantQualitative observations[1]
Lupanine Antifungal (powdery mildew)IC50: 1-5 mmol/L[5]
Sedative effect on CNSWeak sedative effect noted.[6]
Sparteine Antiarrhythmic (Class 1a), Sodium channel blocker-[7]
AnticonvulsantReduces seizure severity.[8]
ToxicityLess toxic than sparteine.[9]
Lupinine ToxicityMinimal Lethal Dose: 28-30 mg/kg; Toxic Dose: 25-28 mg/kg.[4]
Cytisine Partial agonist of α4β2 nicotinic acetylcholine receptors-[10][11][12]
Smoking cessation aid-[10][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of quinolizidine alkaloids are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value by plotting cell viability against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay, based on Ellman's method, measures the activity of acetylcholinesterase.

Protocol:

  • Reagent Preparation:

    • Acetylthiocholine iodide (ATCI) solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • AChE enzyme solution.

    • Phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, the test alkaloid solution at various concentrations, and the AChE solution.

    • Incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the percentage of enzyme inhibition. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure:

    • Add the test alkaloid at various concentrations to the DPPH solution.

    • Include a control with methanol instead of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The mechanisms of action for many quinolizidine alkaloids are still under investigation. However, for some, like cytisine and sparteine, the primary molecular targets have been identified.

Cytisine's Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors. This interaction is central to its use as a smoking cessation aid, as it both mimics the effect of nicotine to reduce withdrawal symptoms and blocks nicotine from binding, thus reducing the rewarding effect of smoking.[10][11][12]

Cytisine_nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Cytisine Cytisine nAChR α4β2 nAChR Cytisine->nAChR Partial Agonist Nicotine Nicotine Nicotine->nAChR Agonist (blocked by Cytisine) Dopamine_Vesicle Dopamine Vesicles nAChR->Dopamine_Vesicle Stimulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Reward_Pathway Reward Pathway Activation (Reduced) Dopamine_Receptor->Reward_Pathway

Cytisine's partial agonism at nAChRs reduces dopamine release.
Sparteine's Action as a Sodium Channel Blocker

Sparteine exhibits antiarrhythmic properties by blocking voltage-gated sodium channels in cardiac myocytes. This action reduces the rate of depolarization of the cardiac action potential, thereby suppressing arrhythmias.[7]

Sparteine_Sodium_Channel cluster_membrane Cardiac Myocyte Membrane cluster_cellular_response Cellular Response Sparteine Sparteine Na_Channel Voltage-Gated Sodium Channel Sparteine->Na_Channel Blocks Na_Influx Sodium Influx Na_Channel->Na_Influx Reduced Depolarization Depolarization Na_Influx->Depolarization Decreased Rate Action_Potential Cardiac Action Potential Depolarization->Action_Potential Altered Arrhythmia Arrhythmia Action_Potential->Arrhythmia Suppressed

Sparteine blocks sodium channels, suppressing cardiac arrhythmias.

Conclusion

While this compound remains a less-characterized quinolizidine alkaloid, preliminary studies of Leontice leontopetalum extracts suggest a range of biological activities, including potential cytotoxic and anticholinesterase effects. In comparison, lupanine, sparteine, and cytisine have more defined pharmacological profiles. Lupanine shows promise as an antifungal and mild sedative. Sparteine is a known antiarrhythmic agent acting on sodium channels. Cytisine's interaction with nicotinic acetylcholine receptors is well-established, leading to its clinical use. Further isolation and quantitative analysis of this compound are necessary to fully elucidate its pharmacological potential and allow for a more direct and comprehensive comparison with other quinolizidine alkaloids. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.

References

Cross-Validation of Analytical Methods for Leonurine Detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of leonurine, a primary active alkaloid found in Herba Leonuri (motherwort). Leonurine has garnered significant interest for its potential cardiovascular and neuroprotective effects.[1][2] Accurate and reliable quantification of leonurine in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and clinical trials.[3][4] This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), presenting key performance parameters and detailed experimental protocols to assist researchers in selecting the most appropriate methodology for their needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for leonurine quantification depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. HPLC with UV detection is a widely accessible and robust method suitable for routine quality control, while UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies in complex matrices like plasma.[5][6][7]

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
HPLC-UV Leonurine2.5 - 12.5 µg/mL< 0.5 µg/mL0.05 µg/mL76.5 - 82.5< 10 (Intra-day & Inter-day)
UPLC-MS/MS Leonurine4 - 256 ng/mLNot Reported4 ng/mLNot Reported< 15 (Intra-day & Inter-day)
UPLC-DAD-MS Leonurine0.005 - 0.5 mg/mLNot ReportedNot Reported103.2< 5.0
Capillary Electrophoresis (CE) LeonurineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified2.38

Note: The presented data is synthesized from multiple sources and may vary based on the specific instrumentation, sample matrix, and experimental conditions.[1][5][6][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and UPLC-MS/MS analysis of leonurine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of leonurine in herbal extracts and pharmaceutical dosage forms.

Sample Preparation:

  • Pulverized plant material (100 g) is extracted with 350 mL of 95% ethanol under reflux for 2 hours. This extraction is repeated three times.[7]

  • The combined extracts are evaporated to dryness.[7]

  • The dried extract is redissolved in 50 mL of 50% methanol.[7]

  • The resulting solution is filtered through a 0.22-µm membrane filter prior to injection.[7]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.

  • Column: Diamonsil C18 (250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and 0.02 mol·L⁻¹ monopotassium phosphate (pH 3.0) in a 22:78 ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 277 nm.[6]

  • Injection Volume: Not specified.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and specific method is ideal for the quantification of leonurine in biological matrices such as plasma for pharmacokinetic studies.[5]

Sample Preparation (Plasma):

  • To a 100 µL aliquot of plasma, add the internal standard solution.

  • Precipitate proteins by adding perchloric acid.[5]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[5]

  • Collect the supernatant for injection into the UPLC-MS/MS system.[5]

Chromatographic Conditions:

  • Instrument: UPLC system coupled with a tandem mass spectrometer.

  • Column: Agilent Zorbax SB-C18 (150 × 2.1 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium acetate buffer (pH 4.0) in a 25:75 (v/v) ratio.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: Not specified.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Leonurine: m/z 312.3 → 181.1[5]

    • Internal Standard (n-benzoyl-l-arginine ethyl ester): m/z 307.2 → 104.6[5]

Visualized Workflows and Pathways

To further clarify the processes and interactions of leonurine, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of leonurine.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing start Biological or Herbal Sample extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Injection into LC System supernatant->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: General workflow for the analytical determination of leonurine.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism leonurine Leonurine demethylation O-demethylation leonurine->demethylation glucuronidation Glucuronidation leonurine->glucuronidation sulfation Sulfation leonurine->sulfation metabolite3 M3: O-demethylated Leonurine demethylation->metabolite3 CYP450 Enzymes metabolite1 M1: Leonurine-10-O-β-D-glucuronide glucuronidation->metabolite1 UGT Enzymes metabolite2 M2: Sulfated Leonurine sulfation->metabolite2 SULT Enzymes

Caption: Metabolic pathway of leonurine in rats.[9]

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural Leontine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to harness the therapeutic potential of natural products often leads to the synthesis of their molecular structures in the laboratory. This guide provides a comparative overview of the bioactivity of natural leontine, a quinolizidine alkaloid, versus its synthetic counterpart. While direct comparative studies are currently unavailable in the scientific literature, this document consolidates the existing knowledge on the bioactivity of natural this compound and outlines the necessary experimental frameworks for a future head-to-head comparison.

Executive Summary

This compound, a natural alkaloid isolated from plants of the Leontice genus, has garnered interest for its potential pharmacological activities. A review of the available literature indicates that natural extracts containing this compound exhibit several bioactive properties, with anticholinesterase activity being a notable example. However, a significant gap exists in the scientific record concerning the bioactivity of synthetic this compound. To date, no studies have been identified that report the biological evaluation of chemically synthesized this compound, precluding a direct quantitative comparison with the natural compound. This guide presents the known bioactivity data for natural this compound and related alkaloids, alongside detailed experimental protocols that would be essential for a comprehensive comparative analysis of natural versus synthetic this compound.

Quantitative Bioactivity Data

Due to the absence of bioactivity data for synthetic this compound, a comparative table cannot be constructed at this time. The following table summarizes the available quantitative data for a related quinolizidine alkaloid, lupanine, also found in Leontice leontopetalum, to provide a context for the potential bioactivity of this compound.

CompoundBioactivity AssayTarget EnzymeIC50 ValueSource
Lupanine (Natural)AnticholinesteraseButyrylcholinesterase~200 µg/ml (comparable to galantamine)[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

To facilitate future research, the following diagrams illustrate a key signaling pathway potentially modulated by this compound and a general workflow for its bioactivity screening.

Cholinergic_Signaling ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to This compound This compound (Inhibitor) This compound->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates

Figure 1: Proposed mechanism of this compound's anticholinesterase activity.

Bioactivity_Workflow cluster_0 Sample Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis Natural this compound Natural this compound Anticholinesterase Assay Anticholinesterase Assay Natural this compound->Anticholinesterase Assay Cytotoxicity Assay Cytotoxicity Assay Natural this compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Natural this compound->Antimicrobial Assay Synthetic this compound Synthetic this compound Synthetic this compound->Anticholinesterase Assay Synthetic this compound->Cytotoxicity Assay Synthetic this compound->Antimicrobial Assay IC50 / MIC Determination IC50 / MIC Determination Anticholinesterase Assay->IC50 / MIC Determination Cytotoxicity Assay->IC50 / MIC Determination Antimicrobial Assay->IC50 / MIC Determination Comparative Analysis Comparative Analysis IC50 / MIC Determination->Comparative Analysis

Figure 2: General workflow for comparing the bioactivity of natural and synthetic this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be required to compare the bioactivity of synthetic and natural this compound.

Anticholinesterase Activity Assay (Ellman's Method)

This assay is used to determine the inhibitory effect of a compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (natural and synthetic this compound)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution (3 mM in Tris-HCl buffer) to each well.

  • Add 25 µL of AChE or BChE solution (0.2 U/mL in Tris-HCl buffer) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI, 1.5 mM in Tris-HCl buffer).

  • Immediately measure the absorbance at 412 nm at regular intervals for 15 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (natural and synthetic this compound) and incubate for another 24-48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (natural and synthetic this compound)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The current body of scientific literature provides evidence for the bioactivity of natural this compound, primarily through studies on the pharmacological effects of Leontice leontopetalum extracts. The reported anticholinesterase activity of related alkaloids suggests a promising avenue for further investigation into this compound's specific mechanisms of action.

A critical knowledge gap remains regarding the bioactivity of synthetic this compound. Future research should prioritize the total synthesis of this compound followed by comprehensive biological evaluation using standardized assays, such as those detailed in this guide. Direct, quantitative comparisons of the anticholinesterase, cytotoxic, and antimicrobial activities of natural and synthetic this compound will be invaluable for understanding whether the synthetic route yields a product with comparable or potentially enhanced therapeutic properties. Such studies are essential for advancing the development of this compound-based compounds for pharmaceutical applications.

References

A Comparative Safety Profile of Imidacloprid and its Alternatives for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a product named "leontine" did not yield any specific information regarding its safety profile for non-target organisms. Therefore, this guide provides a comparative analysis of the well-documented neonicotinoid insecticide, Imidacloprid, and several of its alternatives. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the environmental safety of these compounds.

This comparison guide synthesizes publicly available ecotoxicological data for Imidacloprid and its alternatives, focusing on their impact on key non-target organisms: bees, aquatic invertebrates, fish, and birds. The data is presented in structured tables for ease of comparison, followed by detailed descriptions of the standard experimental protocols used to generate this data. Visualizations are provided to illustrate experimental workflows, modes of action, and comparative risk profiles.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of Imidacloprid and its alternatives to various non-target organisms. The data is presented as LD50 (median lethal dose), LC50 (median lethal concentration), and NOEC (no-observed-effect concentration) values.

Table 1: Acute Toxicity to Honey Bees (Apis mellifera)

CompoundAcute Oral LD50 (µ g/bee )Acute Contact LD50 (µ g/bee )
Imidacloprid0.024 - 0.070.024
Sulfoxaflor0.05 - 0.1460.13 - 0.379
Flupyradifurone0.4849.12
SpinosadHighly toxic (when wet)-
Chlorantraniliprole> 0.54-

Table 2: Acute and Chronic Toxicity to Aquatic Invertebrates (Daphnia magna)

Compound48-hour Acute EC50 (µg/L)21-day Chronic LC50 (µg/L)21-day Chronic NOEC (µg/L)
Imidacloprid85,000--
Chlorantraniliprole8.5 - 9.43.74.05
Flupyradifurone15 (HC05)7.5 (EC10 for Cloeon dipterum)0.3 (for food consumption in Gammarus pulex)

Table 3: Acute Toxicity to Fish

CompoundSpecies96-hour LC50 (mg/L)
ImidaclopridRainbow Trout (Oncorhynchus mykiss)211
ImidaclopridGolden Orfe (Leuciscus idus)237
SpinosadRainbow Trout (Oncorhynchus mykiss)Moderately to slightly toxic
Flupyradifurone-Intermediate toxicity

Table 4: Avian Toxicity

CompoundSpeciesAcute Oral LD50 (mg/kg)Dietary LC50 (ppm)
ImidaclopridBobwhite Quail (Colinus virginianus)1521,420 (5-day)
ImidaclopridMallard Duck (Anas platyrhynchos)>2,000>4,797 (5-day)
SpinosadBobwhite Quail & Mallard Duck>2,000Practically non-toxic to slightly toxic

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, primarily those established by the Organisation for an Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.

Honey Bee Acute Toxicity Tests (OECD TG 213 & 214)
  • Objective: To determine the acute oral and contact toxicity of a substance to adult worker honey bees.[1]

  • Methodology:

    • Oral Toxicity (OECD 213): A group of bees is fed a single dose of the test substance mixed in a sucrose solution.[2][3][4] The amount of treated solution consumed by each bee is measured to determine the dose.

    • Contact Toxicity (OECD 214): A precise amount of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.[1]

  • Test Conditions: Tests are conducted with multiple dose groups and a control group. Bees are kept in cages under controlled temperature and humidity.[1]

  • Endpoint: Mortality is recorded at 4, 24, and 48 hours after exposure. The LD50 (the dose that is lethal to 50% of the test population) is calculated.[1][2]

Aquatic Invertebrate Acute Immobilisation Test (OECD TG 202)
  • Objective: To determine the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[5][6][7][8]

  • Methodology: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water for 48 hours.[5][6][9]

  • Test Conditions: The test is conducted in beakers under controlled temperature and lighting conditions.[9]

  • Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours. The EC50 (the concentration that causes immobilization in 50% of the test population) is calculated.[5][6][8]

Fish Acute Toxicity Test (based on OECD TG 203/204)
  • Objective: To determine the acute lethal toxicity of a substance to fish.

  • Methodology: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

  • Test Conditions: The test is typically conducted in a flow-through or semi-static system to maintain constant exposure concentrations. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the test population) is calculated.

Avian Dietary Toxicity Test (OECD TG 205)
  • Objective: To determine the toxicity of a substance to birds when administered in their diet.[10][11][12]

  • Methodology: Young birds (e.g., bobwhite quail or mallard ducks) are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a normal diet.[10][12]

  • Test Conditions: Birds are housed in pens under controlled environmental conditions.[12]

  • Endpoint: Mortality, signs of toxicity, body weight, and food consumption are recorded daily. The LC50 (the dietary concentration that is lethal to 50% of the test population) is determined.[10]

Visualizations

Experimental Workflow for Non-Target Organism Safety Assessment

G cluster_0 Tier 1: Acute Toxicity Testing cluster_1 Tier 2: Chronic & Sub-lethal Effects cluster_2 Tier 3: Higher-Tier & Field Studies A Acute Oral & Contact Toxicity (Bees) (OECD 213/214) E Chronic Toxicity (Daphnia Reproduction) (OECD 211) A->E H Bee Larval Toxicity Test (OECD 237) A->H B Acute Immobilisation (Aquatic Invertebrates) (OECD 202) B->E C Acute Toxicity (Fish) (OECD 203) F Fish Early-life Stage Toxicity (OECD 210) C->F D Acute Dietary Toxicity (Birds) (OECD 205) G Avian Reproduction Test (OECD 206) D->G J Mesocosm Studies (Aquatic Ecosystems) E->J F->J I Semi-field & Field Studies (Bees) H->I K Field Monitoring I->K J->K End Environmental Risk Assessment K->End Start Test Substance Start->A Start->B Start->C Start->D

Caption: Tiered approach for assessing the safety of a chemical to non-target organisms.

Simplified Signaling Pathway of Neonicotinoid Action in an Insect

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Synaptic_cleft Synaptic Cleft ACh_vesicle->Synaptic_cleft Nerve Impulse nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Ion Channel nAChR->Ion_channel Opens Excitation Continuous Excitation -> Paralysis & Death Ion_channel->Excitation Na+ influx Neonicotinoid Imidacloprid Neonicotinoid->nAChR Binds irreversibly AChE Acetylcholinesterase (AChE) AChE->Neonicotinoid Not degraded by Synaptic_cleft->nAChR ACh binds Synaptic_cleft->AChE ACh degraded

Caption: Imidacloprid binds to nAChRs, causing continuous nerve stimulation.

Comparative Risk Profile of Imidacloprid and Alternatives

G cluster_imidacloprid Imidacloprid cluster_alternatives Alternatives I_Bees High Risk to Bees I_Aquatic High Risk to Aquatic Invertebrates I_Birds Moderate Risk to Birds I_Fish Low Risk to Fish A_Bees Variable Risk to Bees (e.g., Sulfoxaflor - High, Chlorantraniliprole - Low) A_Aquatic High Risk to Aquatic Invertebrates (e.g., Chlorantraniliprole) A_Birds Generally Lower Risk to Birds A_Fish Generally Lower Risk to Fish Imidacloprid Imidacloprid Imidacloprid->I_Bees Imidacloprid->I_Aquatic Imidacloprid->I_Birds Imidacloprid->I_Fish Alternatives Alternatives Alternatives->A_Bees Alternatives->A_Aquatic Alternatives->A_Birds Alternatives->A_Fish

Caption: Risk comparison of Imidacloprid and its alternatives to non-target organisms.

References

A Comparative Analysis of Loline Alkaloid Production in Symbiotic Host Grasses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of loline alkaloid production in various host grasses, focusing on the symbiotic relationship with Epichloë fungal endophytes. Loline alkaloids are insecticidal compounds that hold significant interest for their potential applications in agriculture and drug development. This document details their biosynthesis, quantification, and comparative yields across different grass species, supported by experimental data and methodologies.

Introduction to Loline Alkaloids

Loline alkaloids are a class of saturated 1-aminopyrrolizidines characterized by an ether bridge between carbons 2 and 7.[1] These bioactive compounds are produced by symbiotic Epichloë fungal endophytes that reside within various cool-season grasses, particularly species of Festuca (fescue) and Lolium (ryegrass).[2][3][4] The presence of these alkaloids provides the host grass with protection against a wide range of insect herbivores.[5][6] The primary types of loline alkaloids include N-formylloline (NFL), N-acetylloline (NAL), and N-acetylnorloline (NANL), with their production and concentration varying depending on the specific combination of host grass and endophyte strain.[2][3]

Comparative Production of Loline Alkaloids

The production of loline alkaloids is a result of the complex interaction between the fungal endophyte and the host grass. Research indicates that while the endophyte possesses the genetic machinery for biosynthesis, the host plant can also play a role in the chemical diversification of these alkaloids.[1] The following table summarizes the concentrations of major loline alkaloids found in different host grasses from various studies.

Table 1: Comparative Yields of Loline Alkaloids in Different Host Grasses

Host Grass SpeciesEndophyte Species/StrainN-formylloline (NFL) (µg/g DW)N-acetylloline (NAL) (µg/g DW)N-acetylnorloline (NANL) (µg/g DW)Total Lolines (µg/g DW)Reference
Tall Fescue (Festuca arundinacea)Wild type N. coenophialum1043 (±236)351 (±81)91 (±62)1485[2]
Tall Fescue (Festuca arundinacea)FaTG-3 (AR501)177 (±33)68 (±16)0245[2]
Tall Fescue (Festuca arundinacea)FaTG-3 (AR506)265 (±65)84 (±23)0349[2]
Meadow Fescue (Festuca pratensis)Acremonium uncinatumMajor CompoundDetectedDetected-[7]
Lolium and Festuca generaEpichloë spp.up to 5000---[8][9]

Data is presented as mean (± standard error) where available. DW = Dry Weight.

Note: Loline alkaloid concentrations can be highly variable and are influenced by environmental conditions, plant age, and tissue type.[7]

Experimental Protocols

Accurate quantification of loline alkaloids is crucial for comparative studies. The following methodologies are commonly employed for the extraction and analysis of these compounds from host grass tissues.

1. Sample Preparation and Extraction

A widely used method for the extraction of loline alkaloids involves a simple two-step process followed by analysis.[10]

  • Grinding: Freeze-dry the grass tissue to a constant weight and grind it into a fine powder.

  • Extraction Solvent: A solution of isopropanol and water has been shown to be superior for extraction due to high sensitivity and accuracy.[4][8][9]

  • Extraction Procedure:

    • Weigh approximately 100 mg of dried, ground plant material into a centrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Shake vigorously for a specified period (e.g., 30 minutes).

    • Centrifuge the sample to pellet the plant material.

    • Collect the supernatant for analysis. For some methods, a drying and reconstitution step may be included.[10]

2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the quantification of loline alkaloids.[4][8][9]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

  • Quantification: Generate a standard curve using certified reference standards for each loline alkaloid to be quantified. The concentration in the samples is determined by comparing their peak areas to the standard curve. The limit of quantitation for this method can be as low as 0.8 ng/mL.[10][12]

3. Quantification by Gas Chromatography (GC)

Gas chromatography is another established method for the analysis of loline alkaloids.

  • Derivatization: Loline alkaloids may require derivatization to increase their volatility for GC analysis.

  • Separation: Use a capillary column suitable for alkaloid analysis.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.[5]

  • Quantification: Similar to LC-MS/MS, quantification is achieved by comparing the peak areas of the samples to those of known standards.

Biosynthesis of Loline Alkaloids

The biosynthesis of loline alkaloids is a fascinating example of a symbiotic metabolic pathway. The core of the pathway is encoded by a cluster of genes (the LOL cluster) in the fungal endophyte.[5][13] However, the host grass contributes to the final chemical diversity of these compounds.[1][14]

The pathway begins with the synthesis of N-acetylnorloline, the first fully cyclized loline alkaloid.[1] Subsequent enzymatic modifications, including deacetylation, methylation, and formylation, are carried out by fungal enzymes encoded by the LOL genes, such as lolN and lolM.[1] A key step in the diversification of lolines, the conversion of loline to N-acetylloline (NAL), is catalyzed by an acetyltransferase enzyme from the host plant.[1][14]

Below are diagrams illustrating the loline alkaloid biosynthetic pathway and a typical experimental workflow for their analysis.

Loline Alkaloid Biosynthesis Pathway cluster_fungus Fungal Endophyte (Epichloë sp.) cluster_plant Host Grass Proline L-Proline NANL N-acetylnorloline Proline->NANL Multiple steps (lol genes) Homoserine L-Homoserine Homoserine->NANL Norloline Norloline NANL->Norloline LolN (deacetylase) Loline Loline Norloline->Loline LolM (methyltransferase) NML N-methylloline Loline->NML LolM (methyltransferase) NAL N-acetylloline Loline->NAL Plant acetyltransferase NFL N-formylloline NML->NFL LolP (P450)

Caption: Loline alkaloid biosynthetic pathway.

Experimental Workflow for Loline Alkaloid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Grass Tissue Collection FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding to Fine Powder FreezeDry->Grind Extract Extraction with Isopropanol/Water Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Inject into LC-MS/MS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification against Standard Curve Data->Quant Result Results (µg/g DW) Quant->Result

Caption: Experimental workflow for loline alkaloid analysis.

References

Unveiling the Architecture of Novel Leontine Derivatives: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads to the synthesis of new chemical entities. Among these, derivatives of natural products and heterocyclic scaffolds hold significant promise. This guide provides a comparative analysis of the methodologies employed to confirm the structure of novel derivatives, using the hypothetical "leontine" scaffold as a primary example and drawing comparisons with established classes of bioactive compounds. The objective is to furnish researchers with a clear framework for structural elucidation and data presentation, supported by detailed experimental protocols and logical workflows.

Comparative Structural Analysis

The definitive confirmation of a novel chemical structure, such as a this compound derivative, relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle. Below is a comparative summary of the data obtained for a hypothetical novel this compound derivative (LD-1) versus alternative scaffolds.

Analytical Technique Novel this compound Derivative (LD-1) - Hypothetical Data Alternative 1: Ellipticine Derivative Alternative 2: Xanthine Derivative
Mass Spectrometry (HRMS) [M+H]⁺ found: 345.1234, Calculated for C₂₀H₁₆N₂O₃: 345.1239Molecular ion peak confirms the expected mass and elemental composition.Observed mass consistent with the proposed structure, often showing characteristic fragmentation patterns.[1]
¹H NMR (400 MHz, CDCl₃) δ 8.15 (d, J=8.0 Hz, 1H), 7.80 (t, J=7.5 Hz, 1H), 7.65 (m, 2H), 4.50 (s, 3H), 3.90 (t, J=6.0 Hz, 2H), 2.50 (t, J=6.0 Hz, 2H)Aromatic and aliphatic protons are assigned based on chemical shifts, coupling constants, and integration.Signals corresponding to the core xanthine structure and its substituents are identified.
¹³C NMR (100 MHz, CDCl₃) δ 168.5, 155.2, 145.8, 136.2, 129.8, 128.5, 125.4, 122.1, 115.6, 55.4, 45.2, 28.7Carbon signals are assigned to carbonyls, aromatic, and aliphatic carbons.Characteristic shifts for the purine-like core and any appended functional groups are observed.[2]
X-ray Crystallography Orthorhombic, P2₁2₁2₁, provides unambiguous 3D structure and stereochemistry.[3][4]Crystal structure reveals the planar nature of the ellipticine core and the orientation of substituents.[5]Confirms the tautomeric form and intermolecular interactions, such as hydrogen bonding.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific research. The following sections outline the methodologies for the key experiments cited in the structural confirmation of novel derivatives.

Synthesis of a Novel this compound Derivative (Hypothetical Protocol)

A solution of the this compound core (1.0 eq) in dry dichloromethane (DCM, 20 mL) under an argon atmosphere is cooled to 0 °C. To this, triethylamine (1.2 eq) is added, followed by the dropwise addition of the desired acyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[7][8] Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are processed to assign proton and carbon signals, and techniques like COSY, HSQC, and HMBC are used to establish connectivity.[7][8]

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to determine the exact mass and elemental composition of the synthesized compounds.[1]

X-ray Crystallography: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system (e.g., methanol/water).[3][4] Data is collected on a diffractometer with a suitable radiation source (e.g., Cu Kα). The structure is solved by direct methods and refined to provide the final crystallographic information file (CIF).[9]

Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for structural confirmation and a hypothetical signaling pathway that could be investigated for a novel bioactive compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of this compound Derivative purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystals form) purification->xray structure Structure Confirmed nmr->structure ms->structure xray->structure

A typical experimental workflow for the synthesis and structural confirmation of a novel compound.

signaling_pathway LD1 This compound Derivative Receptor Target Receptor LD1->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Apoptosis) TF->Response

A hypothetical signaling pathway modulated by a novel this compound derivative.

References

A Comparative Genomic Guide to Fungal Secondary Metabolite Production: A Case Study of Penicillium chrysogenum and Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of two prominent fungal species, Penicillium chrysogenum and Aspergillus niger, renowned for their production of valuable secondary metabolites. While the specific metabolite "leontine" is not documented in publicly available research, the principles and methodologies outlined here serve as a robust framework for the comparative genomic study of any fungal strain producing novel or uncharacterized secondary metabolites. By understanding the genomic variations between different strains, researchers can unlock the potential for enhanced production of bioactive compounds for pharmaceutical and biotechnological applications.

Comparative Genomic and Phenotypic Data

The following tables summarize key genomic and phenotypic characteristics of different strains of Penicillium chrysogenum and Aspergillus niger. These data highlight the intraspecies diversity and provide a basis for correlating genetic features with metabolite production capabilities.

Table 1: Comparative Genomics of Penicillium chrysogenum Strains [1][2][3]

FeatureP. chrysogenum NRRL 1951 (Wild Type)P. chrysogenum Wis54-1255 (Improved Penicillin Producer)P. chrysogenum KF-25 (Antifungal Protein Producer)
Genome Size (Mb) ~32.132.1929.9
Number of Chromosomes 44Not explicitly stated, but likely 4
Number of Predicted Genes Not explicitly stated12,9439,804
Penicillin Gene Cluster Copy Number 11 (in reference strain)Not a primary penicillin producer
Key Phenotypic Trait Low-level penicillin productionModerately improved penicillin productionHigh activity against Ustilaginoidea virens
Strain-Specific Genes Baseline for comparisonGenes related to enhanced penicillin biosynthesis355 strain-specific genes with functions in transport, metabolism, and signal transduction

Table 2: Comparative Genomics of Aspergillus niger Strains [4][5][6][7]

FeatureA. niger ATCC 1015 (Citric Acid Producer)A. niger CBS 513.88 (Enzyme Producer)A. niger LDM3 (High Protein Secretion)
Genome Size (Mb) High-quality sequence, size comparable to CBS 513.88Reference genomeHigh-quality sequence
Number of Predicted Genes Not explicitly statedReference for comparison11,209
Single Nucleotide Polymorphisms (SNPs/kb) vs. CBS 513.88 8 ± 16N/ANot explicitly stated
Key Phenotypic Trait High citric acid productionHigh enzyme production (e.g., glucoamylase)Aconidial (non-sporulating), high protein secretion
Strain-Specific Genes Alleles in metabolic pathways for acid productionAlleles in pathways for protein synthesis and transport457 unique ORFs with functions in redox pathways, protein transport, and modification

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative genomic studies. The following sections outline key experimental protocols.

Fungal DNA Extraction and Sequencing

Objective: To obtain high-quality genomic DNA for whole-genome sequencing.

Protocol:

  • Fungal Culture: Inoculate the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at the optimal temperature (e.g., 25-30°C) with shaking until sufficient mycelial biomass is obtained.

  • Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth or by centrifugation.

  • Cell Lysis: Freeze the mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • DNA Extraction: Use a commercial fungal DNA extraction kit or a standard protocol involving cell lysis buffer, phenol-chloroform extraction, and ethanol precipitation to isolate high-molecular-weight DNA.

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • Genome Sequencing: Prepare a sequencing library from the purified DNA and perform whole-genome sequencing using a next-generation sequencing (NGS) platform (e.g., Illumina or PacBio).

Genome Assembly and Annotation

Objective: To assemble the sequenced reads into a complete genome and identify genes and other genomic features.

Protocol:

  • Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.

  • Genome Assembly: Assemble the quality-filtered reads into contigs and scaffolds using de novo assembly software (e.g., SPAdes, Canu, or Flye).

  • Assembly Evaluation: Assess the quality of the genome assembly using metrics such as N50, L50, and BUSCO (Benchmarking Universal Single-Copy Orthologs) to check for completeness.

  • Gene Prediction and Annotation: Predict protein-coding genes using ab initio and evidence-based gene prediction tools (e.g., AUGUSTUS, GeneMark-ES). Annotate the predicted genes by comparing their sequences to public databases (e.g., NCBI nr, UniProt) and identifying protein domains (e.g., using InterProScan).

Comparative Genomic Analysis

Objective: To identify genomic differences between strains that may be responsible for phenotypic variations.

Protocol:

  • Whole-Genome Alignment: Align the assembled genomes of the different strains using tools like Mauve or MUMmer to identify large-scale rearrangements, insertions, and deletions.

  • Variant Calling: Map the sequencing reads of each strain to a reference genome to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels).

  • Gene Content Comparison: Identify orthologous and strain-specific genes using tools like OrthoFinder or BLAST-based approaches.

  • Secondary Metabolite Biosynthetic Gene Cluster (BGC) Analysis: Use tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and compare BGCs between the strains. This is critical for linking genomic variations to differences in secondary metabolite production.

Secondary Metabolite Extraction and Analysis

Objective: To quantify and identify the secondary metabolites produced by different fungal strains.

Protocol:

  • Fungal Cultivation: Grow the fungal strains under conditions known to induce secondary metabolite production.

  • Extraction: Extract the secondary metabolites from the fungal biomass and/or the culture medium using an appropriate organic solvent (e.g., ethyl acetate, methanol).

  • Chromatographic Separation: Separate the components of the crude extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry Analysis: Identify and quantify the separated compounds using Mass Spectrometry (MS), often coupled with chromatography (LC-MS).

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in comparative genomics and secondary metabolite biosynthesis.

Experimental_Workflow Experimental Workflow for Comparative Genomics cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_integration Data Integration & Interpretation Fungal_Strains Fungal Strains Cultivation Cultivation Fungal_Strains->Cultivation DNA_Extraction DNA Extraction Cultivation->DNA_Extraction Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction Sequencing Genome Sequencing DNA_Extraction->Sequencing Assembly_Annotation Genome Assembly & Annotation Sequencing->Assembly_Annotation LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Metabolomic_Profiling Metabolomic Profiling LC_MS->Metabolomic_Profiling Comparative_Genomics Comparative Genomics (SNPs, Indels, SVs) Assembly_Annotation->Comparative_Genomics BGC_Analysis BGC Analysis (antiSMASH) Assembly_Annotation->BGC_Analysis Correlation Correlate Genotype with Phenotype Comparative_Genomics->Correlation BGC_Analysis->Correlation Metabolomic_Profiling->Correlation Hypothesis Hypothesis Generation Correlation->Hypothesis

Caption: A generalized workflow for comparative genomics of fungal strains.

Signaling_Pathway Simplified Regulatory Network of Fungal Secondary Metabolism cluster_signals Environmental Signals cluster_regulation Regulatory Proteins cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., LaeA, VeA) Nutrient_Limitation->Global_Regulators pH pH pH->Global_Regulators Light Light Light->Global_Regulators Pathway_Specific_TFs Pathway-Specific Transcription Factors Global_Regulators->Pathway_Specific_TFs activates/represses BGC_Expression Biosynthetic Gene Cluster (BGC) Expression Pathway_Specific_TFs->BGC_Expression activates Enzymes Biosynthetic Enzymes BGC_Expression->Enzymes Secondary_Metabolite Secondary Metabolite Enzymes->Secondary_Metabolite

Caption: Key factors regulating fungal secondary metabolite production.

References

Safety Operating Guide

Personal protective equipment for handling Leontine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Leontine, also known as (-)-Allomatrine or Matridin-15-one (CAS No. 6783-60-4). Due to limited specific safety data for this compound, this guidance also incorporates information from its closely related stereoisomer, Matrine (CAS No. 519-02-8), to ensure a comprehensive approach to safety.

Personal Protective Equipment (PPE)

To ensure the safety of all personnel, the following personal protective equipment is mandatory when handling this compound. This guidance is based on the potential hazards associated with this compound and its structural analogs.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Safety goggles with side-shields or a face shield.To protect against splashes and airborne particles.
Skin and Body Protection Chemical-resistant lab coat or impervious clothing.To prevent skin contact with the substance.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To protect hands from direct contact.
Respiratory Protection NIOSH-approved N95 dust mask or a suitable respirator.To be used in areas with inadequate ventilation or when there is a risk of generating dust or aerosols.

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is crucial to minimize risks associated with this compound. The following step-by-step procedure must be followed:

  • Preparation :

    • Designate a specific, well-ventilated area, preferably a chemical fume hood, for handling this compound.

    • Ensure that an eye-wash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials before commencing work.

  • Donning PPE :

    • Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

  • Handling and Transfer :

    • When weighing or transferring the solid compound, do so with care to minimize dust generation.

    • Use appropriate tools, such as a spatula and weighing boat, inside a chemical fume hood.

    • If working with solutions, avoid the formation of aerosols.

  • Post-Handling :

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other waste streams.

  • Waste Storage :

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal :

    • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.

    • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Hazard Information and First Aid

HazardDescriptionFirst Aid Measures
Acute Oral Toxicity Based on data for the related compound Matrine, this compound may be harmful if swallowed (Acute Toxicity, Oral - Category 4).If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.
Eye Irritation May cause eye irritation.If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Irritation May cause skin irritation upon contact.If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Inhalation May cause respiratory tract irritation.If Inhaled : Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

Experimental Workflow: Safe Handling of this compound

G Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) prep_safety Verify Safety Equipment (Eyewash, Shower) prep_ppe Assemble PPE don_ppe Don PPE weigh_transfer Weigh and Transfer (Minimize Dust/Aerosols) don_ppe->weigh_transfer decontaminate Decontaminate Surfaces and Equipment weigh_transfer->decontaminate collect_waste Collect in Labeled Hazardous Waste Container weigh_transfer->collect_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands store_waste Store in Designated Area collect_waste->store_waste ehs_disposal Contact EHS for Disposal store_waste->ehs_disposal

Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.